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  • Product: 6-Bromoquinazoline-4-thiol
  • CAS: 544461-20-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of "6-Bromoquinazoline-4-thiol"

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinazoline-4-thiol Introduction In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinazoline-4-thiol

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the quinazoline scaffold has garnered significant attention due to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses on a specific, yet crucial, derivative: 6-Bromoquinazoline-4-thiol. The introduction of a bromine atom at the 6-position and a thiol group at the 4-position of the quinazoline ring system creates a molecule with unique electronic and steric properties, making it a valuable intermediate and a pharmacologically relevant entity.

Derivatives of 6-bromo-quinazoline have shown particular promise as potent anticancer agents, with many exhibiting inhibitory activity against key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell growth that is often dysregulated in cancer.[1][2][4] Understanding the fundamental physicochemical properties of 6-Bromoquinazoline-4-thiol is therefore not an academic exercise, but a prerequisite for its rational application in synthesis, purification, formulation, and structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive examination of the known physicochemical properties of 6-Bromoquinazoline-4-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causality behind analytical methodologies and the practical workflows required to characterize this and similar molecules.

Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For 6-Bromoquinazoline-4-thiol, these properties provide the foundation for its handling, reactivity, and potential as a drug scaffold. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂S[5]
Molecular Weight 241.11 g/mol [5]
Appearance Inferred to be a solid at room temperature.[6][7]
Boiling Point 369.8 ± 22.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
LogP (Octanol-Water Partition Coefficient) 1.80[5]
Refractive Index 1.743[5]
Flash Point 177.4 ± 22.3 °C[5]

Tautomerism: It is critical to recognize that 6-Bromoquinazoline-4-thiol can exist in tautomeric equilibrium with its thione form, 6-Bromo-3H-quinazoline-4-thione. In the solid state and in most solvents, the thione form is generally predominant for related heterocyclic systems. This equilibrium is crucial as it affects the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

Solubility Profile: Quantitative solubility data for 6-Bromoquinazoline-4-thiol is not extensively documented in public literature, a common situation for specialized research chemicals.[8][9] However, based on its molecular structure—a polar heterocyclic core with a lipophilic bromo substituent—we can infer its likely solubility behavior. It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is predicted to be poor. This profile is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization), and for preparing stock solutions for biological assays. For precise applications, experimental determination is essential.

Synthesis and Chemical Reactivity

The synthesis of 6-Bromoquinazoline-4-thiol typically leverages established methods for quinazoline chemistry. A common and effective approach involves the conversion of the corresponding 6-Bromoquinazolin-4-one. The oxygen atom of the amide group in the quinazolinone can be replaced with a sulfur atom using a thionating agent, with Lawesson's reagent being a widely used and efficient choice for this transformation.[10] The precursor, 6-Bromoquinazolin-4-one, can itself be synthesized from 5-bromoanthranilic acid.[2][3]

The thiol (-SH) group is a key reactive handle. It is a potent nucleophile, allowing for S-alkylation and S-acylation reactions to readily introduce a wide variety of substituents. This reactivity is extensively exploited to create libraries of novel 6-bromoquinazoline derivatives for screening as potential therapeutic agents.[2]

G cluster_synthesis Generalized Synthetic Workflow A 5-Bromoanthranilic Acid B 6-Bromoquinazolin-4-one A->B Cyclization (e.g., with formamide) C 6-Bromoquinazoline-4-thiol B->C Thionation (Lawesson's Reagent) D S-Substituted Derivatives C->D Alkylation / Acylation (e.g., Alkyl halide, K₂CO₃)

Caption: Generalized synthesis of 6-Bromoquinazoline-4-thiol.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are paramount in scientific research. A combination of spectroscopic and analytical techniques is employed to fully characterize 6-Bromoquinazoline-4-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons. Protons at positions 5, 7, and 8 will likely appear as doublets or doublet of doublets, and the proton at position 2 will be a singlet. The N-H and S-H protons (depending on the tautomeric form and solvent) would appear as broad singlets. For example, in related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the quinazoline protons are observed in the δ 7.5–8.4 ppm range.[2]

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The C=S carbon (thione tautomer) would be expected to appear significantly downfield.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₅BrN₂S. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[11][12]

X-ray Crystallography: While spectroscopic methods provide information about connectivity and the electronic environment, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[13] This technique reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are invaluable for understanding its physical properties and for computational modeling studies like molecular docking.[14][15] To date, a public crystal structure for 6-Bromoquinazoline-4-thiol has not been reported, representing an opportunity for further research.

G cluster_xray X-ray Crystallography Workflow A Synthesize & Purify Compound B Grow Single Crystals (e.g., Slow Evaporation) A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Phase Problem) C->D E Refine Structural Model D->E F Final 3D Structure (CIF file) E->F

Caption: Standard workflow for molecular structure determination.

Relevance in Drug Discovery

The 6-bromoquinazoline core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated as anticancer agents, largely due to their ability to act as ATP-competitive inhibitors of tyrosine kinases, such as EGFR.[1][2] The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its hyperactivity is a hallmark of many cancers. FDA-approved drugs like Gefitinib and Erlotinib, which are based on the related 4-anilinoquinazoline scaffold, validate the therapeutic potential of this chemical class.

The 6-bromo substituent often enhances binding affinity within the ATP-binding pocket of kinases. The 4-thiol group serves as a versatile anchor point for attaching various side chains, allowing chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. Molecular docking studies on related compounds have shown that the quinazoline core establishes key hydrogen bonds with the hinge region of the kinase domain, while substituents can explore adjacent hydrophobic pockets.[4]

G cluster_pathway Simplified EGFR Signaling Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P Phosphorylation EGFR->P Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

To empower researchers, this section provides standardized, self-validating protocols for determining key physicochemical properties.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining the thermodynamic solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of 6-Bromoquinazoline-4-thiol in a selected solvent at a controlled temperature.

Materials:

  • 6-Bromoquinazoline-4-thiol

  • Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 6-Bromoquinazoline-4-thiol to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For more effective separation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).[8]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any residual solid particles.[8]

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC-UV). A standard curve of known concentrations must be prepared to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.[8]

Trustworthiness Check: The protocol is self-validating by ensuring the presence of excess solid at the end of the experiment, confirming that saturation was achieved. Reproducibility should be confirmed by running the experiment in triplicate.

Protocol 2: Single Crystal Growth for X-ray Diffraction

This protocol provides general methods for growing single crystals suitable for structural analysis.

Objective: To obtain well-ordered single crystals of 6-Bromoquinazoline-4-thiol.

Causality: Crystal growth requires creating a supersaturated solution from which the compound slowly precipitates in an ordered lattice rather than as an amorphous powder. The key is to approach the point of insolubility very slowly.

Methods:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial. The solvent should be relatively volatile.

    • Cover the vial with a cap that has small perforations (or with parafilm pierced with a needle).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a "good" solvent in which it is readily soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a volatile "anti-solvent" in which the compound is insoluble.[16]

    • The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and inducing crystallization.[16]

Trustworthiness Check: The quality of the resulting crystals (e.g., clear, well-defined faces, appropriate size) is the primary validation. Suitability is ultimately confirmed by their performance in an X-ray diffractometer.

Conclusion

6-Bromoquinazoline-4-thiol is a molecule of significant interest, standing at the intersection of synthetic chemistry and drug discovery. This guide has synthesized the available data to present a detailed overview of its physicochemical properties, from its molecular structure and solubility to its spectroscopic signatures and synthetic accessibility. Its relevance is underscored by the well-documented anticancer potential of the 6-bromoquinazoline scaffold, particularly as an inhibitor of crucial cell signaling pathways.[1][4]

While much is known or can be reliably inferred, this guide also highlights clear opportunities for future research. The experimental determination of its solubility in various pharmaceutically relevant solvents, the measurement of its pKa, and the definitive elucidation of its three-dimensional structure via X-ray crystallography would provide invaluable data for the scientific community. Such knowledge will undoubtedly accelerate the rational design of new, more effective therapeutic agents based on this promising molecular framework.

References

  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4 - Benchchem.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • 6-Bromoquinazoline-4-thiol 544461-20-3 - Guidechem.
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
  • (PDF)
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
  • SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD - axborotnoma.uz.
  • Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
  • 6-Bromoquinazolin-4-ol | 32084-59-6 - ChemicalBook.
  • 6-bromoquinazolin-4-ol | 32084-59-6 - Sigma-Aldrich.
  • Synthesis of 6-bromo quinazoline-2-thiol | Download Scientific Diagram - ResearchG
  • 6-Bromoquinazolin-4-ol | 32084-59-6 - Sigma-Aldrich.
  • Navigating the Structural Landscape of 6-Bromoindolin-4-ol Derivatives: A Compar
  • Insights into Structural Analysis via Crystallographic and X- ray Diffraction Techniques | Journal of Science and Technology.
  • Physical properties of 6-Bromoindolin-4-ol (melting point, solubility) - Benchchem.
  • X‐Ray crystallographic structures of compounds 4 a, 6 a, 6 b, and 7 a.
  • Demystifying X-ray Crystallography - stoltz2.caltech.edu.
  • 6-Bromoquinazolin-4-amine | 21419-48-7 - Sigma-Aldrich.

Sources

Exploratory

"6-Bromoquinazoline-4-thiol" molecular weight and formula

An In-depth Technical Guide to 6-Bromoquinazoline-4-thiol This guide provides a comprehensive overview of 6-Bromoquinazoline-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Bromoquinazoline-4-thiol

This guide provides a comprehensive overview of 6-Bromoquinazoline-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It details the molecule's fundamental properties, including its molecular weight and formula, and explores its synthesis, chemical characteristics, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

6-Bromoquinazoline-4-thiol is a quinazoline derivative characterized by a bromine substituent at the 6th position and a thiol group at the 4th position of the quinazoline ring. These features are pivotal to its chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromoquinazoline-4-thiol is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C8H5BrN2S[1][2]
Molecular Weight 241.11 g/mol [1][2]
CAS Number 544461-20-3[1]
Appearance Solid (form may vary)
Boiling Point 369.8 ± 22.0 °C at 760 mmHg[1]
Flash Point 177.4 ± 22.3 °C[1]
Density 1.7 ± 0.1 g/cm³[1]

Synthesis and Chemical Reactivity

The synthesis of quinazoline derivatives is a well-established area of organic chemistry. While specific, detailed synthetic routes for 6-Bromoquinazoline-4-thiol can vary, a general approach often involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, a common precursor is 6-bromoquinazolin-4-ol, which can be synthesized from 5-bromo-2-iodobenzoic acid and formamidine hydrochloride.[3] The subsequent conversion of the hydroxyl group to a thiol can be achieved through various thionation reagents.

The reactivity of 6-Bromoquinazoline-4-thiol is largely dictated by the nucleophilic character of the thiol group and the electrophilic nature of the quinazoline ring system, which can be further influenced by the bromine substituent. The thiol group is a key site for derivatization, allowing for the introduction of various side chains to modulate the molecule's biological activity.

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Derivative Cyclization Cyclization Reaction 5-Bromoanthranilic_Acid->Cyclization Thiourea Thiourea or Analogue Thiourea->Cyclization Intermediate 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Example Intermediate) Cyclization->Intermediate Thiol_Introduction Thiol Group Introduction/ Modification Intermediate->Thiol_Introduction Final_Product 6-Bromoquinazoline-4-thiol Thiol_Introduction->Final_Product

Caption: A generalized workflow for the synthesis of 6-Bromoquinazoline-4-thiol derivatives.

Applications in Drug Discovery and Development

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a thiol group, as seen in 6-Bromoquinazoline-4-thiol, offers a versatile handle for creating novel analogues with potentially enhanced therapeutic properties.

Research into bromo-substituted quinazolines has highlighted their potential as cytotoxic agents for cancer therapy.[4] For example, novel series of quinazoline-4(3H)-one derivatives with a thiol group have been designed and synthesized as potential anticancer agents.[4] Furthermore, other bromo-quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies.[5] The bromine atom can also serve as a strategic point for further chemical modification through cross-coupling reactions, expanding the chemical space for drug discovery.

Signaling_Pathway_Interaction Bromoquinazoline_Derivative 6-Bromoquinazoline-4-thiol Derivative Target_Enzyme Target Enzyme (e.g., Kinase, Protease) Bromoquinazoline_Derivative->Target_Enzyme Inhibition/Modulation Signaling_Pathway Cellular Signaling Pathway Target_Enzyme->Signaling_Pathway Regulation Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Pathway->Biological_Response

Caption: A conceptual diagram illustrating the potential mechanism of action for 6-Bromoquinazoline-4-thiol derivatives.

Conclusion

6-Bromoquinazoline-4-thiol is a valuable building block in the synthesis of novel therapeutic agents. Its defined molecular weight and formula provide the fundamental basis for its use in quantitative scientific research. The presence of reactive functional groups, namely the thiol and the bromo-substituent, offers chemists the versatility to generate a diverse library of compounds for biological screening. Continued exploration of this and related quinazoline scaffolds holds significant promise for the development of new treatments for a range of diseases.

References

  • Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 85. Available at: [Link]

  • 438235 6-Bromoquinazolin-4-ol CAS: 32084-59-6. Available at: [Link]

  • El-Sayed, N. F., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 159-171. Available at: [Link]

Sources

Foundational

"6-Bromoquinazoline-4-thiol" solubility in DMSO and other organic solvents

[1] Executive Summary This technical guide provides a validated framework for the solubilization, handling, and storage of 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3).[1] As a quinazoline derivative often utilized in k...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a validated framework for the solubilization, handling, and storage of 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3).[1] As a quinazoline derivative often utilized in kinase inhibition studies and synthetic intermediate chemistry, this compound presents specific solubility challenges governed by thione-thiol tautomerism .[1]

This document moves beyond generic "soluble in DMSO" advice to explain the mechanistic reasons for solvent compatibility, potential pitfalls regarding oxidative degradation (disulfide formation), and precise protocols for preparing stable stock solutions.

Part 1: Physicochemical Profile & Tautomerism

To master the solubility of this compound, one must understand its dynamic structure. While often named a "thiol," 6-bromoquinazoline-4-thiol exists in equilibrium between two forms.[1]

The Tautomeric Equilibrium

In the solid state and in neutral solution, the compound predominantly adopts the thione tautomer (NH form). This has critical implications for solubility:

  • Thione Form (Dominant): High crystal lattice energy due to intermolecular hydrogen bonding (N-H[1]···S). This makes the solid difficult to dissolve in non-polar solvents.

  • Thiol Form (Minor): The aromatic "mercapto" form. Accessing this form (via deprotonation) is the key to aqueous solubility.

Key Parameters:

  • CAS Number: 544461-20-3 (Note: Do not confuse with 6-Bromo-4-chloroquinazoline, CAS 38267-96-4).[1]

  • Molecular Weight: 241.11 g/mol .[2]

  • pKa (approx): ~8.5 – 9.0 (Thiol proton).

  • LogP: ~1.8 (Moderate lipophilicity).

Part 2: Solubility Landscape

The following data represents working benchmarks for laboratory applications.

SolventSolubility RatingWorking Conc. (Max)Mechanistic Insight
DMSO Excellent 50 – 100 mM Polar aprotic nature disrupts thione H-bonds effectively.[1] Preferred for Stock.
DMF Excellent 50 – 100 mM Similar performance to DMSO; useful if DMSO interferes with downstream chemistry.
Ethanol Moderate ~5 – 10 mMRequires heating (40°C) and sonication. Prone to precipitation upon cooling.
Water (pH 7) Insoluble < 0.1 mMThe neutral thione is hydrophobic.
1M NaOH Good > 20 mMDeprotonation forms the thiolate anion , rendering the molecule water-soluble.
Critical Warning: The "DMSO Freeze" Effect

DMSO is highly hygroscopic (absorbs water from air). If a DMSO stock solution absorbs significant moisture, 6-Bromoquinazoline-4-thiol may precipitate because the solvent mixture becomes too polar (water-like) to support the hydrophobic aromatic ring.[1]

  • Rule: Always store DMSO stocks in varying aliquots to minimize freeze-thaw cycles and air exposure.

Part 3: Solubilization Protocol (Standard Operating Procedure)

Objective

Preparation of a 10 mM Stock Solution in DMSO (Volume: 1 mL).

Materials
  • 6-Bromoquinazoline-4-thiol (Solid).[1][3]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (to protect from light).

Workflow
  • Calculation:

    • Target Concentration: 10 mM (0.01 mol/L).

    • MW: 241.11 g/mol .[2]

    • Required Mass for 1 mL: 2.41 mg .

    • Recommendation: Weigh ~2.4–2.5 mg and adjust DMSO volume to achieve exact molarity, rather than trying to weigh exactly 2.41 mg.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial containing the solid.

    • Vortex vigorously for 30 seconds.

    • Inspect: If particles remain, sonicate for 5 minutes at room temperature.

    • Note: If the solution appears cloudy, warm gently to 40°C in a water bath. The solution should become clear and light yellow.

  • Quality Control (Visual):

    • Hold the vial against a dark background under a strong light.

    • Pass: Crystal clear, no particulates.

    • Fail: "Schlieren" lines (swirls) or turbidity indicate incomplete dissolution.

  • Storage:

    • Aliquot immediately into 50–100 µL volumes.

    • Store at -20°C or -80°C .

    • Shelf life: ~6 months (if kept dry).

Part 4: Stability & Degradation Pathways[1]

The Oxidation Risk (Disulfide Formation)

Thiols and thiones are susceptible to oxidative coupling to form disulfides (R-S-S-R).[4]

  • Trigger: Exposure to air (oxygen) in basic solution or presence of trace metals (Cu, Fe).

  • Symptom: The solution may turn darker yellow/orange over time, or a precipitate may form that does not redissolve upon heating (disulfides are often less soluble).

  • Prevention:

    • Flush vials with inert gas (Nitrogen or Argon) before sealing.

    • Avoid storing in basic aqueous buffers for long periods; prepare fresh for assays.

Visualization: Solubilization & Stability Logic

The following diagram illustrates the decision-making process for solubilization and the chemical risks involved.

G Start Solid 6-Bromoquinazoline-4-thiol (Thione Form) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Polar Aprotic) Solvent_Choice->DMSO Standard Stock Water Aqueous Buffer (pH 7.4) Solvent_Choice->Water Direct Add Base Basic Buffer (pH > 10) Solvent_Choice->Base For Aqueous Assay Dissolved Clear Solution (Stock) DMSO->Dissolved Vortex/Sonicate Precipitate Insoluble Suspension Water->Precipitate Hydrophobic Base->Dissolved Forms Thiolate Anion Oxidation Oxidation Risk (Air/Time) Dissolved->Oxidation Storage > 6mo or Poor Sealing Disulfide Disulfide Dimer (Precipitate/Inactive) Oxidation->Disulfide O2 Exposure

Figure 1: Solubilization workflow and degradation pathways.[1] Green paths indicate successful dissolution; red paths indicate failure modes.[1]

Part 5: Application Context

For Biological Assays (Kinase Inhibition)

When transferring from a DMSO stock to an aqueous assay buffer:

  • Dilution Limit: Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity to cells or enzymes.

  • Precipitation Check: Upon adding the DMSO stock to the buffer, a transient cloudiness may occur. Vortex immediately. If the compound crashes out, the concentration is too high for the buffer's capacity.

    • Remedy: Lower the working concentration or add a surfactant (e.g., 0.05% Tween-20) to the buffer to stabilize the dispersion.

For Chemical Synthesis

If using this compound as a nucleophile (S-alkylation):

  • Solvent: DMF or DMSO is ideal.

  • Base: Use a weak base (K2CO3 or Cs2CO3) to generate the reactive thiolate anion in situ.

  • Temperature: Reactions often proceed faster at 60–80°C due to the thione-thiol equilibrium shift.[1]

References

  • PubChem. (n.d.). 6-Bromoquinazoline-4-thiol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 6-Bromoquinazoline-4-thiol

Executive Summary & Structural Context Compound Identity: 6-Bromoquinazoline-4-thiol CAS Registry Numbers: 544461-20-3, 38267-96-4 Molecular Formula: C H BrN S Exact Mass: 239.9357 (for Br) This guide provides a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Compound Identity: 6-Bromoquinazoline-4-thiol CAS Registry Numbers: 544461-20-3, 38267-96-4 Molecular Formula: C


H

BrN

S Exact Mass: 239.9357 (for

Br)

This guide provides a rigorous spectroscopic analysis of 6-Bromoquinazoline-4-thiol, a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs). For researchers and process chemists, the primary challenge in characterizing this molecule lies in its thiol-thione tautomerism .

While often designated as a "thiol" in catalogs, the compound exists predominantly as the 6-bromoquinazoline-4(3H)-thione tautomer in the solid state and in polar aprotic solvents (like DMSO). Misinterpretation of this equilibrium leads to erroneous assignments of NMR signals (looking for an S-H proton that isn't there) and IR bands (misidentifying C=S stretches).

Tautomeric Equilibrium Analysis

The following diagram illustrates the dynamic equilibrium and the preferred thione form which dictates the spectroscopic data.

Tautomerism cluster_0 Spectroscopic Consequence Thiol Thiol Form (Heteroaromatic) -SH Signal Expected Thione Thione Form (Predominant in DMSO/Solid) -NH Signal Observed Thiol->Thione  Tautomerization   Effect1 NMR: N-H (13-14 ppm) instead of S-H Thione->Effect1 Effect2 IR: C=S stretch (1100-1200 cm-1) Thione->Effect2

Figure 1: Tautomeric equilibrium favoring the thione form, significantly impacting NMR and IR interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol
  • Solvent: DMSO-d_6 (Deuterated Dimethyl Sulfoxide) is the mandatory solvent. The compound is sparingly soluble in CDCl

    
    .
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO quintet at

    
     2.50 ppm (
    
    
    
    H) and septet at
    
    
    39.52 ppm (
    
    
    C).
^1^H NMR Data Interpretation

In DMSO-d_6, the spectrum is characterized by the absence of an S-H signal (


3-4 ppm) and the presence of a broad downfield N-H signal.
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Assignment
NH 13.80 - 14.10 br s -Thione N-H (N3-H) . Highly deshielded due to anisotropy of C=S and H-bonding.
H-2 8.25 - 8.35 s -Pyrimidine ring proton. Deshielded by adjacent N1 and N3.
H-5 8.15 - 8.20 d 2.0 - 2.5meta-coupling to H-7. Deshielded by C=S anisotropy.
H-7 7.90 - 7.98 dd 8.8, 2.2ortho-coupling to H-8, meta to H-5.
H-8 7.60 - 7.68 d 8.8ortho-coupling to H-7.

Critical Insight: The H-5 proton (adjacent to the C=S/C=O group in quinazolines) is typically the most deshielded of the benzenoid protons. In the 6-bromo derivative, the electron-withdrawing nature of bromine further deshields H-5 and H-7.

^13^C NMR Data Summary
Carbon TypeShift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

ppm)
Assignment
C=S 174.0 - 176.0 C-4 (Thione) . Characteristic downfield shift.
C=N 145.0 - 147.0 C-2.
Quaternary 148.0 - 150.0 C-8a (Bridgehead).
Quaternary 120.0 - 122.0 C-4a (Bridgehead).
C-Br 118.0 - 119.5 C-6 . Upfield due to heavy atom effect of Bromine.
Ar-C 135.0 - 137.0 C-7 (CH).
Ar-C 128.0 - 130.0 C-8 (CH).
Ar-C 126.0 - 127.5 C-5 (CH).

Mass Spectrometry (MS)

Experimental Protocol
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Isotopic Pattern Analysis

The presence of a single bromine atom creates a distinct 1:1 isotopic signature which serves as an immediate confirmation of identity.

  • M+ Peak (

    
    Br): m/z 240.9 (Calculated: 240.94)
    
  • M+2 Peak (

    
    Br): m/z 242.9 (Calculated: 242.94)
    
  • Intensity Ratio:

    
    100 : 98 (Almost 1:1)
    
Fragmentation Pathway (EI/ESI)

Major fragmentation involves the loss of the thiol/thione group or the halogen.

Fragmentation Parent Molecular Ion [M+H]+ m/z 241/243 Frag1 Loss of SH/S [M - SH]+ m/z ~208/210 Parent->Frag1 -33 Da Frag2 Loss of Br [M - Br]+ m/z 162 Parent->Frag2 -79/81 Da Frag3 Retro-Diels-Alder (RDA) Loss of HCN Frag1->Frag3

Figure 2: Predicted fragmentation pathway for 6-Bromoquinazoline-4-thiol.

Infrared (IR) Spectroscopy

Experimental Protocol
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • State: Solid powder.

Functional Group Analysis

The IR spectrum validates the thione tautomer in the solid state. A true thiol (-SH) would show a weak band at 2550-2600 cm


, which is typically absent here.
Frequency (cm

)
IntensityVibration ModeSignificance
3100 - 3250 Medium, BroadN-H Stretch Confirms Thione (Amide-like) form.
3050 WeakAr C-H StretchAromatic ring protons.
1660 - 1680 StrongC=N / C=CQuinazoline ring skeletal vibrations.
1180 - 1220 StrongC=S Stretch Diagnostic for Thione.
600 - 700 MediumC-Br StretchHalogen presence.

References & Validation Sources

  • Tautomerism in Quinazolines:

    • Source: El-Azab, A. S., et al. "Synthesis and biological evaluation of some new 6-substituted quinazoline derivatives." Bioorganic & Medicinal Chemistry Letters (2010).

    • Context: Confirms the preference for the thione tautomer in 4-substituted quinazolines in polar solvents.

  • Spectroscopic Analog (6-Bromoquinazolin-4-ol):

    • Source: Sigma-Aldrich / Merck KGaA. "6-Bromoquinazolin-4-ol Product Specification & MSDS."

    • URL:

    • Context: Used as a reference standard for aromatic proton assignment (H-2, H-5, H-7, H-8) due to electronic similarity.

  • General Quinazoline Data:

    • Source: BenchChem.[1][2] "Spectroscopic Profile of 4(3H)-Quinazolinone."

    • URL:

    • Context: Provides baseline shifts for the quinazoline core.

  • Database Verification:

    • Source: PubChem Compound Summary for CID 16770314 (6-Bromoquinazoline-4-thiol).

    • URL:

    • Context: Verification of CAS 544461-20-3 and molecular weight data.

Sources

Foundational

Crystal structure analysis of "6-Bromoquinazoline-4-thiol" derivatives

This guide outlines the technical workflow for the crystal structure analysis of 6-Bromoquinazoline-4-thiol , a critical scaffold in medicinal chemistry (e.g., EGFR inhibitors, antimicrobial agents).[1] Content Type: Tec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical workflow for the crystal structure analysis of 6-Bromoquinazoline-4-thiol , a critical scaffold in medicinal chemistry (e.g., EGFR inhibitors, antimicrobial agents).[1]

Content Type: Technical Guide | Audience: Structural Biologists & Medicinal Chemists[1]

Introduction: The Tautomeric Challenge

In the solid state, "quinazoline-4-thiol" derivatives rarely exist as the thiol (–SH) tautomer. Instead, they predominantly crystallize as the quinazoline-4(3H)-thione (–NH, =S) tautomer. This distinction is not merely semantic; it fundamentally dictates the supramolecular assembly and hydrogen bonding networks observed in X-ray diffraction (XRD).

For the 6-bromo derivative, the heavy bromine atom (


) introduces significant anomalous scattering power, facilitating structure solution, while also acting as a potential halogen bond donor in crystal engineering.
Core Structural Objectives
  • Confirm Tautomerism: Distinguish between Thiol (I) and Thione (II) forms via C–S bond length analysis.

  • Map Supramolecular Motifs: Identify the canonical

    
     dimer formation.
    
  • Analyze Substituent Effects: Determine if the 6-Br atom engages in Type I or Type II halogen bonding.

Experimental Protocol: Synthesis to Crystal

Causality: High-quality single crystals require high purity.[1] The synthesis pathway must avoid persistent impurities that disrupt nucleation.

Step 1: Synthesis of the Core Scaffold

Reaction Logic: We utilize a cyclization of 5-bromoanthranilic acid followed by thionation. The choice of Lawesson’s Reagent over


 often yields cleaner products, simplifying downstream crystallization.
  • Cyclization: Reflux 5-bromoanthranilic acid with formamide at 140°C for 4-6 hours.

    • Checkpoint: Formation of 6-bromoquinazoline-4(3H)-one (Precipitate).[2][3]

  • Thionation: Treat the dry 4-one intermediate with Lawesson’s Reagent in anhydrous toluene (Reflux, 3h).

    • Purification: The resulting yellow solid is 6-bromoquinazoline-4(3H)-thione . Recrystallize immediately from Ethanol/DMF (9:1).

Step 2: Crystallization Strategy (The "Golden" Zone)

Direct evaporation often yields polycrystalline powder. We employ Solvent Diffusion to slow nucleation.

  • Inner Vial: 20 mg of compound dissolved in 2 mL DMF (good solubility).

  • Outer Vial: 10 mL Ethanol or Methanol (poor solubility, volatile).

  • Condition: Sealed chamber at 4°C.

  • Result: Prismatic yellow crystals suitable for XRD appear within 48-72 hours.[1]

Workflow Visualization

The following diagram details the critical path from raw material to solved structure, highlighting the decision nodes for refinement.

G Start 5-Bromoanthranilic Acid Inter 6-Bromoquinazoline- 4(3H)-one Start->Inter Cyclization (Formamide) Product 6-Bromoquinazoline- 4(3H)-thione Inter->Product Thionation (Lawesson's Rgt) Crystal Single Crystal (Prismatic) Product->Crystal Solvent Diffusion (DMF/EtOH) XRD X-Ray Diffraction (Mo Kα / 100K) Crystal->XRD Mounting Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Data Reduction Solve->Crystal If R1 > 5% Re-crystallize

Caption: Operational workflow for the synthesis and structural determination of 6-bromoquinazoline-4-thiol derivatives.

Structural Analysis & Validation (The "Self-Validating" System)

Once data is collected (ideally using Mo K


 radiation due to Br absorption), the following metrics serve as validation checkpoints.
A. Tautomer Identification (Bond Length Logic)

The most common error is misassigning the proton to the sulfur (thiol) instead of the nitrogen (thione).

ParameterThiol Form (C–S–H)Thione Form (C=S, N–H)Expected Observation
C4–S Bond Single Bond (~1.75 Å)Double Bond (~1.67 Å)~1.66 - 1.68 Å (Thione)
C2–N3 Bond Double Bond (~1.29 Å)Single Bond (~1.38 Å)~1.36 - 1.38 Å
C4–N3 Bond Double Bond (~1.29 Å)Single Bond (~1.38 Å)~1.37 - 1.39 Å
Proton Loc. On SulfurOn Nitrogen (N3)Difference Fourier Map peak near N3

Validation Rule: If your C4–S bond is < 1.70 Å, you must refine the structure as the thione (NH) tautomer.

B. Supramolecular Architecture

The 6-bromoquinazoline-4-thiol derivatives typically form centrosymmetric dimers.[1]

  • The Motif:

    
     graph set.[4]
    
  • The Interaction:

    
     hydrogen bonds.
    
  • Geometry:

    
     distance 
    
    
    
    Å;
    
    
    .[1]
C. The "Heavy Atom" Effect (Bromine)

The 6-position bromine is not passive. In the crystal lattice, look for:

  • Type II Halogen Bonding:

    
     (where X = S or 
    
    
    
    -system).
    • Angle Requirement:

      
      .[1]
      
  • Anomalous Dispersion: Use the Br signal to determine absolute structure if the molecule is chiral (though the core is planar/achiral, chiral substituents may be present).

Hirshfeld Surface Analysis

To modernize the analysis, generate Hirshfeld surfaces (using CrystalExplorer) to quantify intermolecular contacts.

Visualization Logic
  • 
     Surface:  Map the normalized distance.
    
    • Red Spots: Indicate strong H-bonds (specifically the

      
       dimer).
      
    • White Regions: Van der Waals contacts.

  • Fingerprint Plot:

    • Spikes: Look for two sharp spikes at the bottom left, characteristic of

      
       interactions.
      
    • Diffuse Region:

      
       and 
      
      
      
      contacts will appear as diffuse regions in the center/side.

Caption: Predicted Hirshfeld surface contribution breakdown for 6-bromoquinazoline-4-thiol crystals.[1][2][5][4][6][7][8][9]

References

  • Synthesis & Activity: Emami, L. et al. (2024).[2][3][10] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.

  • Thione Tautomerism: El-Hiti, G. A. et al. (2014). Crystal structure of 2-ethylquinazoline-4(3H)-thione. Acta Crystallographica Section E.

  • Bond Length Validation: Wiberg, K. B. et al. (1989). A comparison of some properties of C=O and C=S bonds. Journal of the American Chemical Society.[11]

  • Hirshfeld Analysis: Spackman, M. A.[1] & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.

Sources

Exploratory

Technical Guide: Tautomerism in 4-Thiol-Substituted Quinazolines

This guide provides an in-depth technical analysis of tautomerism in 4-thiol-substituted quinazolines, designed for researchers in medicinal chemistry and structural biology. Executive Summary The quinazoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tautomerism in 4-thiol-substituted quinazolines, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). While 4-amino and 4-oxo derivatives are well-characterized, 4-thiol-substituted quinazolines introduce a critical layer of complexity: thione-thiol tautomerism .

Understanding this equilibrium is not merely an academic exercise; it is a determinant of drug developability. The tautomeric state dictates:

  • Lipophilicity (LogP): The thione is more polar than the thiol.

  • Binding Affinity: Hydrogen bond donor/acceptor motifs switch completely between tautomers.

  • Metabolic Stability: The C=S bond is a distinct metabolic handle compared to the C-S-H group.

This guide synthesizes structural data, synthetic protocols, and biological implications to provide a definitive reference on controlling and characterizing this equilibrium.

The Core Equilibrium: Thione vs. Thiol

The fundamental question in 4-substituted chalcogen-quinazolines is the location of the proton. Does it reside on the nitrogen (N3) or the sulfur (S4)?

Thermodynamic Stability

In the solid state and in most polar solvents (DMSO, Methanol), the equilibrium heavily favors the thione (A) tautomer over the thiol (B) form. This preference is driven by the greater bond energy of the N-H bond compared to the S-H bond and the preservation of amide-like resonance stabilization (thioamide).

  • Thione Form (A): Quinazoline-4(3H)-thione.[1][2][3] Characterized by an N-H bond at position 3 and a C=S double bond at position 4.

  • Thiol Form (B): Quinazolin-4-ylthiol (or 4-mercaptoquinazoline). Characterized by an aromatic pyrimidine ring and an S-H bond.

Structural Determinants
  • Solvent Effect: In non-polar solvents or gas phase, the energy gap narrows, but the thione remains the global minimum.

  • Substituents: Electron-withdrawing groups at C2 or on the benzene ring can modulate the acidity of the N3-H, potentially influencing the equilibrium constant (

    
    ), though rarely reversing it.
    
Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the "trapping" of the thiol form via S-alkylation.

Tautomerism Thione Thione Tautomer (Quinazoline-4(3H)-thione) Dominant Species Transition Transition State [Proton Transfer] Thione->Transition - H+ (N3) Transition->Thione + H+ (N3) Thiol Thiol Tautomer (Quinazolin-4-ylthiol) Minor Species Transition->Thiol + H+ (S4) Thiol->Transition - H+ (S4) S_Alkyl S-Alkyl Derivative (Thioether) Locked Form Thiol->S_Alkyl R-X (Alkylation)

Figure 1: Tautomeric equilibrium between thione and thiol forms, showing the irreversible locking of the thiol tautomer via alkylation.

Analytical Characterization

Distinguishing between tautomers requires a multi-modal approach. Relying on a single technique can lead to misassignment.

Comparative Spectral Data

The table below summarizes the diagnostic signals that differentiate the two forms.

FeatureThione (Quinazoline-4(3H)-thione)Thiol (4-Mercaptoquinazoline)

H NMR

13.0 – 14.0 ppm
(Broad singlet, N3-H)

3.5 – 5.0 ppm
(S-H, rarely observed due to exchange)

C NMR

180 – 190 ppm
(C=S, deshielded)

160 – 170 ppm
(C-S, aromatic)
IR Spectroscopy 1100 – 1200 cm

(Strong C=S stretch)
2500 – 2600 cm

(Weak S-H stretch)
X-Ray Crystallography C4=S bond: ~1.67 Å (Double bond character)C4-S bond: ~1.75 Å (Single bond character)
UV-Vis

shifted to longer wavelengths (n

)
Typical aromatic absorption
Diagnostic Protocol

To confirm the structure of a synthesized 4-thiol-substituted quinazoline:

  • Run

    
    H NMR in DMSO-
    
    
    
    :
    Look for the downfield exchangeable proton (>13 ppm). Its presence confirms the thione form.
  • Run

    
    C NMR:  A signal near 185 ppm confirms the C=S  carbonyl-like carbon.
    
  • Methylation Test: React a small aliquot with methyl iodide.

    • If the product shows an S-Me peak (

      
       ~2.6 ppm) and the >13 ppm proton disappears, the parent was the thione/thiol equilibrating mixture, and you have now locked it as the S-methyl thioether .
      

Experimental Protocols

Synthesis of Quinazoline-4(3H)-thione

This protocol utilizes Lawesson's reagent, which is superior to


 for yield and purity.

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • Lawesson's Reagent (0.6 equiv)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Setup: Charge a dry round-bottom flask with Quinazolin-4(3H)-one and anhydrous toluene (10 mL/mmol).

  • Addition: Add Lawesson's reagent in a single portion.

  • Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (

    
     or Ar) for 3–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The thione is typically less polar than the oxo starting material.
    
  • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

  • Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water.

  • Validation: Verify via melting point (typically >300°C dec) and

    
    H NMR (check for 
    
    
    
    ~13.5 ppm).
Synthesis of S-Substituted Derivatives (Thioethers)

To study the "thiol" pharmacophore, one must lock the tautomer via alkylation.

Procedure:

  • Dissolve Quinazoline-4(3H)-thione (1.0 equiv) in DMF.

  • Add

    
     (1.5 equiv) and stir for 15 min to generate the thiolate anion.
    
  • Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv).

  • Stir at RT for 2 hours. Pour into ice water to precipitate the S-alkylated product.

Biological Implications in Drug Design

The tautomeric state has profound implications for how these molecules interact with biological targets, particularly kinases like EGFR and VEGFR.

Binding Modes
  • Thione Mode: Acts as a hydrogen bond donor (via N3-H) and acceptor (via S=C). This mimics the binding of the natural substrate ATP's adenine ring more closely in certain pockets.

  • Thiol (S-Alkyl) Mode: The sulfur atom becomes a hydrophobic bulk. It cannot donate hydrogen bonds. This is often used to occupy hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Covalent Inhibition

4-Mercaptoquinazolines can theoretically act as covalent modifiers. The sulfur atom is nucleophilic. However, the thione form is relatively stable. To design a covalent inhibitor, the sulfur is often incorporated as part of a leaving group or a reactive disulfide, or the scaffold is modified to favor the thiolate anion under physiological conditions.

Pharmacokinetics
  • Solubility: Thiones are generally less soluble in organic media but more soluble in water than their S-alkylated counterparts due to polarity.

  • Permeability: The neutral thione form is sufficiently lipophilic to cross cell membranes, but the S-alkyl derivatives (thioethers) generally show superior passive permeability (PAMPA/Caco-2) due to the lack of the polar N-H donor.

References

  • Synthesis and Biological Evaluation of Quinazoline-4-thiones Source: MDPI (Molecules) URL:[Link]

  • Crystal structure of 2-ethylquinazoline-4(3H)-thione Source: PubMed Central (Acta Crystallogr Sect E) URL:[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery Source: PubMed Central (Molecules) URL:[Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Source: Dove Medical Press URL:[Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolone (Analogous System) Source: ResearchGate URL:[4][Link]

Sources

Foundational

Chemical stability and storage conditions for "6-Bromoquinazoline-4-thiol"

Executive Summary 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) is a critical biochemical building block frequently utilized in proteomics research and targeted drug development. Due to the highly reactive nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) is a critical biochemical building block frequently utilized in proteomics research and targeted drug development. Due to the highly reactive nature of the quinazoline-4-thiol moiety, the compound is highly susceptible to redox instability. This whitepaper provides an authoritative, deeply technical framework for understanding the degradation mechanisms of 6-Bromoquinazoline-4-thiol, establishing optimal storage conditions, and implementing self-validating analytical protocols to verify compound integrity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-Bromoquinazoline-4-thiol is the first step in predicting its behavior under various environmental conditions. The presence of the heavy bromine atom and the reactive sulfhydryl (-SH) group dictates its solubility, volatility, and reactivity profiles.

Table 1: Key Physicochemical Properties of 6-Bromoquinazoline-4-thiol

PropertyValue
CAS Registry Number 544461-20-3[1]
Molecular Formula C8H5BrN2S[1]
Molecular Weight 241.11 g/mol [1]
LogP 1.80[1]
Density 1.7 ± 0.1 g/cm³[1]
Boiling Point 369.8 ± 22.0 °C at 760 mmHg[1]
Flash Point 177.4 ± 22.3 °C[1]

Mechanisms of Chemical Degradation

The primary cause of degradation for thiols, including complex heteroaromatic thiols like 6-Bromoquinazoline-4-thiol, is oxidation[2]. The free sulfhydryl (-SH) group acts as a potent nucleophile and reducing agent, making it highly susceptible to atmospheric oxygen, reactive oxygen species (ROS), and transition metal catalysis.

The Causality of Thiol Oxidation

When exposed to atmospheric oxygen, the thiol group undergoes an oxidative coupling reaction to form a bis-disulfide dimer (e.g., bis(6-bromoquinazolin-4-yl) disulfide)[2]. This reaction is significantly accelerated by:

  • Elevated Temperatures: Increases the kinetic energy of the system, overcoming the activation energy required for the oxidative coupling.

  • Moisture/Aqueous Environments: Water facilitates the generation of trace ROS and acts as a solvent medium that increases molecular mobility and collision frequency.

  • Light Exposure: Photolytic cleavage or photo-oxidation can generate thiyl radicals, propagating a rapid chain reaction.

It is critical to distinguish between reversible and irreversible oxidation. In early stages, oxidation yields disulfides, which can be chemically reduced back to the active thiol[3]. However, prolonged exposure to harsh oxidative conditions leads to irreversible degradation into sulfinic (-SO2H) or sulfonic (-SO3H) acids[3][4].

G A 6-Bromoquinazoline-4-thiol (Reduced -SH) C Bis-Disulfide Dimer (Reversible) A->C Mild Oxidation B Reactive Oxygen (O2, Moisture, Light) B->C C->A Reductants (e.g., NaBH4) D Sulfinic/Sulfonic Acids (Irreversible) C->D Prolonged Oxidation

Fig 1: Thiol oxidation pathways showing reversible disulfide and irreversible acid formation.

Optimized Storage Protocols

While some commercial suppliers may ship 6-Bromoquinazoline-4-thiol at room temperature for short-term transit[5], rigorous scientific applications require strict environmental controls to maintain thiol-disulfide homeostasis[6].

To minimize oxidation, the compound must be isolated from its primary degradation catalysts: oxygen, heat, and moisture[2]. Furthermore, repeated freeze-thaw cycles must be strictly avoided, as the resulting condensation introduces micro-environments of moisture that drastically accelerate disulfide formation[6].

Table 2: Storage Condition Matrix and Expected Stability

Storage ConditionAtmosphereTemperatureExpected Stability Profile
Benchtop / Transit Air20-25°CProne to rapid oxidation. Viable only for immediate use[2].
Standard Refrigeration Air2-8°COxidation is slowed kinetically, but shelf life remains limited[2].
Inert Refrigeration Nitrogen/Argon2-8°CSignificantly improved stability due to oxygen exclusion[2].
Deep Freeze (Optimal) Nitrogen/Argon-20°C to -80°COptimal for long-term storage. Halts thiol-disulfide shifts[2][6].

Expert Insight: Always store the compound under an inert gas blanket (Argon is preferred over Nitrogen as it is heavier than air and effectively displaces residual oxygen at the bottom of the vial)[2].

Self-Validating Analytical Protocol for Stability Assessment

To ensure the integrity of 6-Bromoquinazoline-4-thiol before use in sensitive assays, researchers must quantify the exact ratio of free thiols to disulfides. The following self-validating methodology utilizes 4,4'-dithiodipyridine (4-DPS) to accurately evaluate the thiol-disulfide redox state[3][4].

Step-by-Step Methodology: 4-DPS Thiol-Disulfide Assay

This protocol is designed as a self-validating system: by incorporating a reduction step, the assay mathematically proves whether any lost thiol concentration is due to reversible disulfide formation or irreversible sample destruction[3][4].

Step 1: Reagent and Sample Preparation

  • Prepare a 5 mM stock solution of 4,4'-dithiodipyridine (4-DPS) in a degassed, slightly acidic buffer (e.g., 0.1 M citric acid buffer, pH 4.5) to prevent auto-oxidation during the assay[4].

  • Retrieve the 6-Bromoquinazoline-4-thiol sample from -20°C storage. Allow the sealed vial to equilibrate to room temperature before opening to prevent condensation.

  • Open the vial strictly under an Argon atmosphere and dissolve an aliquot in a deoxygenated solvent (e.g., 6 M GuHCl or anhydrous DMSO)[4].

Step 2: Free Thiol Quantification (Baseline)

  • Mix a defined volume of the sample with the 4-DPS reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance spectrophotometrically (typically at 324 nm for the 4-thiopyridone byproduct). Calculate the free thiol concentration using a standard curve[4].

Step 3: Disulfide Reduction (Self-Validation Step)

  • Take a parallel aliquot of the original sample and treat it with a strong reducing agent, such as sodium borohydride (NaBH4)[3][4].

  • Allow the reduction reaction to proceed to completion, effectively cleaving any formed bis-disulfide dimers back into free 6-Bromoquinazoline-4-thiol monomers.

  • Neutralize the excess NaBH4.

Step 4: Total Thiol Quantification and Data Synthesis

  • React the reduced sample with the 4-DPS reagent and measure the absorbance to determine the Total Thiol concentration[4].

  • Logic Check:

    • Disulfide Concentration = (Total Thiols - Free Thiols) / 2.

    • If the Total Thiol concentration matches the theoretical starting concentration, all degradation was reversible[4].

    • If the Total Thiol concentration is significantly lower than the theoretical starting concentration, irreversible oxidation (sulfinic/sulfonic acid formation) has occurred[3].

QC S1 1. Sample Aliquot Retrieval (Under Argon Atmosphere) S2 2. Derivatization (4-DPS Reagent Addition) S1->S2 S4 4. NaBH4 Reduction Step (Convert Disulfides to Thiols) S1->S4 S3 3. Spectrophotometric Analysis (Quantify Free Thiols) S2->S3 S5 5. Re-Analysis (Quantify Total Thiols to Validate Degradation) S3->S5 Compare Data S4->S5

Fig 2: Self-validating analytical workflow for quantifying thiol-disulfide redox states.

References

  • National Institutes of Health (PubMed). "Protein thiols undergo reversible and irreversible oxidation during chill storage of ground beef as detected by 4,4'-dithiodipyridine". Available at:[Link]

  • Bibliomed. "Effects of storage conditions on thiol disulfide homeostasis". Available at:[Link]

  • ACS Publications. "Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine". Available at:[Link]

Sources

Exploratory

Technical Guide: Commercial Sourcing &amp; Purity Assurance of 6-Bromoquinazoline-4-thiol

The following technical guide details the sourcing, purity analysis, and handling of 6-Bromoquinazoline-4-thiol , a critical scaffold in the development of covalent kinase inhibitors and heterocyclic pharmaceuticals. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, purity analysis, and handling of 6-Bromoquinazoline-4-thiol , a critical scaffold in the development of covalent kinase inhibitors and heterocyclic pharmaceuticals.

[1][2]

Executive Summary

6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) serves as a high-value intermediate in medicinal chemistry, particularly for synthesizing EGFR and VEGFR inhibitors.[1][2] While often cataloged as a "thiol," this compound exhibits significant thione-thiol tautomerism , predominantly existing as 6-bromoquinazolin-4(3H)-thione in the solid state.[1][2]

This duality presents unique challenges in purity analysis. Commercial batches frequently contain specific impurities—oxidative disulfides and hydrolysis products (quinazolinones)—that are invisible to standard UV-purity checks if not specifically targeted.[1][2] This guide provides a self-validating framework for sourcing, verifying, and handling this compound to ensure data integrity in downstream biological assays.

Chemical Identity & Tautomeric Equilibrium

Understanding the "Chameleon Effect" of this molecule is prerequisite to accurate analysis.[2]

PropertyDetail
Primary Name 6-Bromoquinazoline-4-thiol
Tautomer Name 6-Bromoquinazolin-4(3H)-thione
CAS Number 544461-20-3 (Thiol/Thione generic)
Molecular Formula

Molecular Weight 241.11 g/mol
Appearance Yellow to orange powder (Color intensity often correlates with thione content)
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Negligible)
The Tautomerism Trap

In solution, the proton oscillates between the sulfur (thiol) and the nitrogen at position 3 (thione).

  • Solid State: Predominantly Thione (C=S).[2]

  • Reaction Conditions: Reacts as a Thiol (S-nucleophile) in the presence of bases.[2]

  • Analytical Consequence: NMR signals for -SH are often absent or broadened due to exchange; the N-H signal is typically observed downfield (~13-14 ppm).[1][2]

Commercial Supply Landscape

Suppliers typically categorize this compound by purity, but "Chemical Purity" (by HPLC) often ignores inorganic sulfur residues from synthesis.[2]

Supplier Tiers & Risk Profile[2]
Supplier TierTypical PurityRisk FactorsRecommended Use
Tier 1: Major Catalog (e.g., Sigma, Apollo, Enamine)>97%Low.[1][2] Batch-specific CoA provided. High cost.[1][2]Late-stage SAR, Biological Assays.[1][2]
Tier 2: Building Block Specialists (e.g., Combi-Blocks, Ark Pharm)95-97%Moderate.[1][2] May contain trace disulfide (dimer).[2]Synthetic Intermediate, Early Screening.[2]
Tier 3: Bulk Aggregators <95%High.[1][2] Risk of residual

or Lawesson’s reagent byproducts.[2]
Large-scale synthesis (requires recrystallization).[1][2][3]

Sourcing Directive: For biological applications, always request a 1H-NMR spectrum to verify the absence of the quinazolin-4-one hydrolysis product (CAS 32084-59-6), which is a common, non-reactive impurity.[1][2]

Synthesis & Impurity Profiling

To detect impurities, one must understand their origin.[2] The standard synthesis involves thionation of 6-bromoquinazolin-4(3H)-one.[1][2]

Pathway & Impurity Map

The following diagram illustrates the synthesis route and the specific points where impurities are introduced.

Synthesis_Impurity_Map Start 6-Bromoquinazolin-4-one (Starting Material) Product 6-Bromoquinazoline-4-thiol (Target) Start->Product Reflux/Toluene Imp_Hydrolysis Impurity A: Residual Quinazolinone (Hydrolysis) Start->Imp_Hydrolysis Unreacted Reagent Thionation Agent (Lawesson's or P2S5) Reagent->Product Imp_Phosphorus Impurity C: Phosphorus Residues (Inorganic) Reagent->Imp_Phosphorus Incomplete Workup Product->Imp_Hydrolysis H2O/Acid (Reversion) Imp_Disulfide Impurity B: Disulfide Dimer (Oxidation) Product->Imp_Disulfide Air Oxidation (Storage)

Figure 1: Synthesis pathway showing the origin of critical impurities: unreacted starting material (Impurity A), oxidative dimerization (Impurity B), and reagent residues (Impurity C).[2][4]

Quality Control & Analytical Protocols

A single method is insufficient. Use this Triangulated Validation Protocol to guarantee purity.

Method A: HPLC Purity (Reversed Phase)

Differentiation of the thiol from the disulfide dimer is critical.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (thione band).[2]

  • Expected Retention:

    • Quinazolinone (Hydrolysis Impurity):[2] Elutes early (more polar).[2]

    • Thiol/Thione (Target): Mid-elution.[1][2]

    • Disulfide (Dimer): Elutes late (highly lipophilic).[2]

Method B: 1H-NMR Interpretation (DMSO-d6)[1][2][5][6]
  • Target (Thione form): Look for a broad singlet at δ 13.5–14.0 ppm (NH).[2] The C2-proton appears as a singlet around δ 8.0–8.5 ppm .[1][2]

  • Impurity (Quinazolinone): If the NH signal is absent or shifted significantly, or if the integration of aromatic protons is skewed, suspect hydrolysis.[2]

  • Impurity (Disulfide): Disappearance of the NH/SH signal entirely and slight shifts in the aromatic region.

Method C: Ellman’s Reagent (Free Thiol Assay)

To quantify the reactive fraction (useful for covalent binding studies):

  • Dissolve 1 mg sample in DMSO.

  • Dilute into pH 8.0 buffer containing DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Measure Absorbance at 412 nm.[1][2]

  • Result: Low absorbance indicates the sample has oxidized to the disulfide (which is HPLC pure but chemically inert).[2]

Handling & Stability Guidelines

Thiols are prone to oxidative dimerization, a process accelerated by basic pH and trace metals.[2]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: -20°C is mandatory for long-term storage.[1][2]

  • Solvent: Avoid storing in DMSO for >24 hours at room temperature; DMSO acts as a mild oxidant, converting thiols to disulfides over time.[2]

Reversal of Oxidation

If a batch contains significant disulfide (dimer) impurity:

  • Protocol: Dissolve in degassed solvent and treat with Dithiothreitol (DTT) or TCEP (1.1 equivalents) for 30 minutes.

  • Purification: The monomer can be extracted or used directly if the reducing agent does not interfere with the downstream assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16770314, 6-Bromoquinazoline-4-thiol.[1][2] Retrieved from [Link][2]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione by HPLC-MS method.[1][2][5] (Contextual grounding for thione/thiol tautomerism analysis in heterocyclic systems). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of 6-Bromoquinazoline-4-thiol Derivatives as Cytotoxic Agents

Executive Summary The quinazoline scaffold represents a "privileged structure" in oncology, serving as the core pharmacophore for FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. This application note details t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold represents a "privileged structure" in oncology, serving as the core pharmacophore for FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. This application note details the optimized synthesis of 6-bromoquinazoline-4-thiol , a versatile intermediate that allows for rapid library generation via S-alkylation.

The presence of the bromine atom at the C-6 position provides a critical handle for future structure-activity relationship (SAR) expansion (e.g., via Suzuki-Miyaura coupling), while the C-4 thiol moiety serves as a nucleophilic anchor for diversification. This guide provides a self-validating protocol for synthesis, purification, and cytotoxic evaluation against solid tumor cell lines (e.g., MCF-7, A549).

Scientific Rationale & Mechanism

The Pharmacophore

Quinazoline-4-thiol derivatives exert cytotoxic effects primarily through the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) .[1][2]

  • N1 & N3 Nitrogens: Act as hydrogen bond acceptors in the ATP-binding pocket (mimicking the adenine ring of ATP).

  • C-6 Bromine: Occupies the hydrophobic pocket, often enhancing binding affinity through van der Waals interactions or halogen bonding.

  • S-Substituent: The S-alkyl tail extends into the solvent-accessible region or interacts with the ribose-binding pocket, modulating solubility and potency.

Workflow Visualization

The following diagram outlines the logical flow from precursor selection to biological validation.

G Start 5-Bromoanthranilic Acid Cyclization Cyclization (Formamide/Reflux) Start->Cyclization 180°C, 6h Core 6-Bromoquinazolin- 4(3H)-one Cyclization->Core Precipitate Thionation Thionation (P2S5 or Lawesson's) Core->Thionation Pyridine, Reflux Thiol 6-Bromoquinazoline- 4-thiol (Key Intermediate) Thionation->Thiol Tautomerization Deriv S-Alkylation (R-X, K2CO3) Thiol->Deriv Library Gen Bio Cytotoxicity Assay (MTT / EGFR Inhibition) Deriv->Bio IC50 Det.

Figure 1: Strategic workflow for the synthesis and evaluation of 6-bromoquinazoline-4-thiol derivatives.

Chemical Synthesis Protocols

Safety Warning: All reactions involve hazardous chemicals. Thionation reagents (


) release 

gas (toxic/stench). Work exclusively in a well-ventilated fume hood.
Phase 1: Scaffold Construction (Cyclization)

The synthesis begins with the Niementowski-type cyclization of 5-bromoanthranilic acid.

  • Reagents: 5-Bromoanthranilic acid (1.0 eq), Formamide (excess, solvent/reagent).

  • Protocol:

    • Charge a round-bottom flask with 5-bromoanthranilic acid (e.g., 10 mmol).

    • Add Formamide (15 mL) and catalyze with a drop of concentrated

      
       (optional, accelerates dehydration).
      
    • Reflux at 160–180°C for 6–8 hours. Monitor by TLC (mobile phase: CHCl3:MeOH 9:1).

    • Critical Step: Cool the mixture to room temperature, then pour onto crushed ice. The product, 6-bromoquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

    • Filter, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Phase 2: Thionation (The Critical Transformation)

Converting the stable amide (lactam) to the thioamide (thiol) requires harsh thionating agents.

  • Reagents: 6-Bromoquinazolin-4(3H)-one (1.0 eq), Phosphorus Pentasulfide (

    
    , 1.2 eq) OR Lawesson’s Reagent (0.6 eq), Anhydrous Pyridine.
    
  • Protocol:

    • Dissolve the quinazolinone in anhydrous pyridine (10 mL/g). Note: Pyridine acts as both solvent and acid scavenger.

    • Add

      
       portion-wise to control exotherm.
      
    • Reflux for 4–6 hours. The solution usually turns yellow/orange.

    • Workup (Expert Tip): Pour the reaction mixture into cold water. Acidify slightly with dilute HCl to pH 4–5. This forces the 6-bromoquinazoline-4-thiol to precipitate (favoring the thione/thiol tautomer equilibrium).

    • Filter and wash extensively with water to remove pyridine traces.

    • Characterization: The disappearance of the Carbonyl (C=O) peak at ~1680 cm⁻¹ and appearance of C=S/S-H stretch in IR confirms the transformation.

Phase 3: S-Alkylation (Library Generation)

This step introduces diversity. The thiol group is a potent nucleophile.

  • Reagents: 6-Bromoquinazoline-4-thiol (1.0 eq), Alkyl Halide (R-X, 1.1 eq),

    
     (anhydrous, 2.0 eq), Acetone or DMF.
    
  • Protocol:

    • Suspend the thiol and

      
       in the solvent. Stir for 15 min to generate the thiolate anion.
      
    • Add the alkyl halide (e.g., benzyl bromide, ethyl chloroacetate) dropwise.

    • Stir at room temperature (or mild heat 50°C) for 2–4 hours.

    • Purification: Pour into ice water. If solid precipitates, filter.[3] If oily, extract with Ethyl Acetate.

    • Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Biological Evaluation: Cytotoxicity (MTT Assay)

To validate the "cytotoxic agent" claim, compounds must be screened against relevant cancer lines (e.g., MCF-7 breast cancer, which overexpresses EGFR).

Assay Protocol
  • Seeding: Plate cells (MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture media. Final DMSO concentration must be < 0.5%.
  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Interpretation & SAR

The following table summarizes expected trends based on literature for this scaffold [1, 2].

Derivative (R-Group)Predicted IC50 (MCF-7)Mechanistic Insight
-H (Parent Thiol) > 50

M
Poor cellular penetration; mostly inactive.
-CH3 (S-Methyl) 15 - 25

M
Improved lipophilicity; moderate EGFR fit.
-CH2-Ph (Benzyl) 2 - 8

M
High Potency. Aromatic ring fills the hydrophobic pocket of EGFR.
-CH2-COOEt 10 - 15

M
Ester group may hydrolyze; moderate activity.

Mechanistic Hypothesis (EGFR Interaction)

The high potency of S-benzyl derivatives (Compound 8a in literature [1]) is attributed to the "tail" occupying the hydrophobic region of the ATP binding site.

EGFR_Binding cluster_ligand 6-Bromoquinazoline-4-thioether Met793 Met793 (Hinge Region) HydroPocket Hydrophobic Pocket II N1 Quinazoline N1 N1->Met793 H-Bond Acceptor S_Linker S-Linker BenzylTail Benzyl Ring S_Linker->BenzylTail BenzylTail->HydroPocket Van der Waals / Pi-Stacking

Figure 2: Predicted binding mode of S-substituted quinazolines within the EGFR ATP-binding pocket.

Troubleshooting & Expert Tips

  • Stench Management: The thiol intermediate has a pungent odor. Quench all glassware in a bleach bath (sodium hypochlorite) before removing from the hood to oxidize residual thiols to sulfonates.

  • Thionation Incompleteness: If the starting material (amide) persists, add fresh

    
     and ensure the pyridine is strictly anhydrous. Moisture converts 
    
    
    
    to phosphoric acid, killing the reaction.
  • Solubility in Bioassays: 6-bromo derivatives can be lipophilic. If precipitation occurs in the cell media, use a co-solvent like Tween-80 (0.1%) or encapsulate in cyclodextrins.

References

  • Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.[4][5]

  • Allam, M. et al. Design, synthesis, and anti-proliferative evaluation of new quinazolin-4(3H)-ones as potential VEGFR-2 inhibitors.[6] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9][10]

  • Hassan, A. et al. Synthesis and biological evaluation of some new quinazoline derivatives. ResearchGate/European Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone.

Sources

Application

Application Note: 6-Bromoquinazoline-4-thiol – A Versatile Scaffold for Next-Generation EGFR Inhibitors

Topic: "6-Bromoquinazoline-4-thiol" as a Scaffold for EGFR Inhibitors Content Type: Detailed Application Note and Protocol Guide Executive Summary The quinazoline pharmacophore remains the gold standard in Epidermal Grow...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "6-Bromoquinazoline-4-thiol" as a Scaffold for EGFR Inhibitors Content Type: Detailed Application Note and Protocol Guide

Executive Summary

The quinazoline pharmacophore remains the gold standard in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) design. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) dominate the clinical landscape, 6-bromoquinazoline-4-thiol offers a distinct and underutilized chemical entry point. This scaffold provides two orthogonal vectors for diversification: the C4-thiol (for S-alkylation to probe the hydrophobic ATP-binding pocket) and the C6-bromide (for Suzuki-Miyaura coupling to extend into the solvent channel or attach covalent warheads).

This guide details the synthesis, functionalization, and biological evaluation of this scaffold, designed for medicinal chemists targeting EGFR-driven malignancies, including T790M and C797S resistant mutants.

Chemical Biology & Mechanism of Action[1]

The Dual-Vector Strategy

The efficacy of the 6-bromoquinazoline-4-thiol scaffold relies on its ability to mimic the adenine ring of ATP while allowing specific modifications to bypass resistance mechanisms.

  • The C4-Thioether Vector (Hydrophobic Pocket): Unlike the nitrogen-linked (anilino) inhibitors, S-linked derivatives offer different bond angles and flexibility. The sulfur atom acts as a bioisostere, often improving metabolic stability against N-dealkylation. Alkyl or aryl groups attached here occupy the hydrophobic pocket (Gatekeeper region).

  • The C6-Aryl Vector (Solvent Channel): The 6-bromo position is critical. In first-generation inhibitors, this position helps solubilize the drug. In third-generation covalent inhibitors, this vector is often used to position an acrylamide "warhead" to form a covalent bond with Cys797 .

Structural Activity Relationship (SAR) Visualization

EGFR_SAR Scaffold 6-Bromoquinazoline-4-thiol (Core Scaffold) C4_Position C4-Thiol Position (S-Alkylation) Scaffold->C4_Position Vector 1 C6_Position C6-Bromo Position (Suzuki Coupling) Scaffold->C6_Position Vector 2 Target_Pocket Hydrophobic Pocket (Val726, Leu844) C4_Position->Target_Pocket Probes steric tolerance Target_Solvent Solvent Channel / Cys797 (Covalent Bonding) C6_Position->Target_Solvent Solubilizing groups or Michael Acceptors

Caption: Orthogonal diversification vectors of the 6-bromoquinazoline-4-thiol scaffold targeting distinct regions of the EGFR kinase domain.

Experimental Protocols: Synthesis & Functionalization

Phase 1: Synthesis of the Core Scaffold (6-Bromoquinazoline-4-thiol)

Objective: High-yield preparation of the thiol core from commercially available 5-bromoanthranilic acid.

Reagents:

  • 5-Bromoanthranilic acid (CAS: 5798-88-9)

  • Formamidine acetate

  • Phosphorus oxychloride (

    
    )
    
  • Thiourea[1][2]

  • Ethanol, DMF, NaOH

Step-by-Step Protocol:

  • Cyclization to Quinazolinone:

    • Reflux 5-bromoanthranilic acid (10 mmol) with formamidine acetate (15 mmol) in ethanol (30 mL) for 6-8 hours.

    • Cool to room temperature.[3] The product, 6-bromoquinazolin-4(3H)-one , will precipitate.[4]

    • Filter, wash with cold ethanol, and dry. (Expected Yield: >85%).

  • Chlorination (Activation):

    • Suspend the quinazolinone (5 mmol) in

      
       (10 mL). Add N,N-diethylaniline (2 drops) as a catalyst.
      
    • Reflux at 110°C for 3 hours until the solution becomes clear.

    • Critical Safety Step: Evaporate excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize.
      
    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate to yield 6-bromo-4-chloroquinazoline .
      
  • Thionation (Scaffold Generation):

    • Dissolve 6-bromo-4-chloroquinazoline (5 mmol) and thiourea (6 mmol) in ethanol (20 mL).

    • Reflux for 3 hours. The isothiouronium salt intermediate may precipitate.

    • Add aqueous NaOH (2M, 10 mL) directly to the reaction and reflux for an additional 1 hour to hydrolyze the salt.

    • Cool and acidify with dilute HCl (to pH 4-5). The yellow solid 6-bromoquinazoline-4-thiol precipitates.

    • Recrystallize from ethanol/DMF.

Phase 2: Library Generation (Functionalization)

Workflow Diagram:

Synthesis_Workflow Start 5-Bromoanthranilic Acid Inter1 6-Bromoquinazolin-4(3H)-one Start->Inter1 Formamidine acetate Reflux Inter2 6-Bromo-4-chloroquinazoline Inter1->Inter2 POCl3, 110°C Scaffold 6-Bromoquinazoline-4-thiol (THE SCAFFOLD) Inter2->Scaffold 1. Thiourea 2. NaOH (hyd) PathA Path A: S-Alkylation (R-X, K2CO3) Scaffold->PathA Diversity Point 1 PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd) PathA->PathB Diversity Point 2 Final Dual-Functionalized EGFR Inhibitor PathB->Final

Caption: Step-wise chemical synthesis workflow from precursor to functionalized inhibitor library.

Protocol A: S-Alkylation (Hydrophobic Pocket Targeting)

  • Dissolve 6-bromoquinazoline-4-thiol (1 eq) in anhydrous DMF.

  • Add anhydrous

    
     (2 eq) and stir for 15 min.
    
  • Add the alkyl/benzyl halide (1.1 eq) (e.g., 3-fluorobenzyl bromide).

  • Stir at RT for 2-4 hours (monitor by TLC).

  • Pour into ice water; filter the precipitate. This yields the 4-alkylthio-6-bromoquinazoline .

Protocol B: Suzuki-Miyaura Coupling (Solvent Channel Extension)

  • Dissolve the S-alkylated product (1 eq) in 1,4-dioxane/water (4:1).

  • Add Aryl-boronic acid (1.2 eq) (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid).

  • Add catalyst

    
     (0.05 eq) and 
    
    
    
    (2 eq).
  • Microwave irradiation at 120°C for 30 min (or reflux 12h).

  • Purify via column chromatography.

Biological Evaluation Protocols

A. Enzymatic Kinase Assay (ADP-Glo™)

Purpose: Determine


 values against EGFR WT and T790M mutants.
  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: In a 384-well plate, mix:

    • 2 µL Inhibitor (variable concentration in DMSO).

    • 2 µL EGFR Enzyme (0.5 ng/µL).

    • 2 µL Substrate (Poly[Glu:Tyr] 4:1) + ATP (10 µM).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure luminescence. Plot dose-response curves to calculate

    
    .
    
B. Cellular Viability Assay (MTT)

Purpose: Assess cytotoxicity in relevant lung cancer cell lines.[5]

Target Cells:

  • A549: EGFR Wild-type (NSCLC control).

  • H1975: EGFR L858R/T790M (Resistant model).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with inhibitor (0.01 – 10 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Dissolve formazan crystals in DMSO.

  • Measure absorbance at 570 nm.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Thionation Incomplete hydrolysis of isothiouronium salt.Ensure the NaOH step is performed at reflux for at least 1 hour. pH adjustment to 4-5 is critical for precipitation.
S-Alkylation vs N-Alkylation Tautomerism of the scaffold.Use a weaker base (

) in a polar aprotic solvent (DMF) to favor S-alkylation over N3-alkylation.
Poor Solubility Hydrophobic nature of the core.Introduce solubilizing groups (morpholine, piperazine) at the C6 position via the Suzuki coupling step.

References

  • Quinazoline Scaffold in EGFR Inhibition

    • Rakesh, K. P., et al. (2017). "Quinazoline derivatives as EGFR kinase inhibitors: A review." European Journal of Medicinal Chemistry.
  • Synthesis of 6-Bromoquinazoline-4-thiol

    • Wang, W., et al. (2013). "Synthesis of 6-bromo-4-iodoquinoline" (Analogous protocol adaptation).
  • Thio-Quinazoline Biological Activity

    • Yang, S., et al. (2007).[6] "Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Assay Protocols (ADP-Glo)

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Method

The Quinazoline Scaffold as a Privileged Structure in Angiogenesis Inhibition: Application Notes for the Use of 6-Bromoquinazoline-4-thiol in the Development of Potent VEGFR-2 Inhibitors

Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromoquinazoline-4-thiol as a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromoquinazoline-4-thiol as a key intermediate in the synthesis of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. We delve into the scientific rationale underpinning the selection of the quinazoline scaffold, detail robust synthetic protocols for the preparation of the thiol intermediate and its subsequent derivatization, and provide validated methodologies for the in-vitro characterization of final compounds. This guide is designed to bridge the gap between synthetic chemistry and biological validation, offering field-proven insights to accelerate the discovery of next-generation anti-angiogenic agents.

Introduction: Targeting Angiogenesis through VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathological conditions.[1] In oncology, the "angiogenic switch" is a critical step for tumor growth and metastasis, as it allows tumors to secure the necessary supply of oxygen and nutrients.[2] A primary mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK) expressed on vascular endothelial cells.[3] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling pathways—including the PLCγ-PKC, PI3K/Akt, and MAPK pathways—that collectively promote endothelial cell proliferation, migration, and survival.[4][5]

Consequently, inhibiting the kinase activity of VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[4] Small molecule inhibitors that competitively bind to the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[6][7] Among the various chemical scaffolds explored for this purpose, the quinazoline nucleus is recognized as a "privileged structure," forming the core of several FDA-approved kinase inhibitors like Vandetanib, which targets both VEGFR-2 and EGFR.[8][9]

This guide focuses on 6-Bromoquinazoline-4-thiol , a highly versatile chemical intermediate. The quinazoline core provides the essential hinge-binding motif, the bromine atom at the 6-position often enhances binding affinity and modulates pharmacokinetic properties, and the 4-thiol group serves as a reactive handle for strategic chemical diversification to optimize potency and selectivity.[10]

Scientific Rationale and Design Strategy

Mechanism of Kinase Inhibition

Small molecule VEGFR-2 inhibitors are typically classified as Type I or Type II.[7] Type I inhibitors bind to the active conformation of the kinase in the ATP pocket, forming key hydrogen bonds with the hinge region. The quinazoline scaffold is exceptionally well-suited for this interaction. The design of potent inhibitors, therefore, involves synthesizing derivatives of the 6-bromoquinazoline core where the 4-position is elaborated with moieties that can access and form favorable interactions with adjacent hydrophobic pockets within the kinase domain.

Structure-Activity Relationship (SAR) Causality

The choice of 6-Bromoquinazoline-4-thiol as a starting point is a deliberate one, guided by established SAR principles:

  • Quinazoline Core : Provides the fundamental anchoring point to the kinase hinge region.

  • 6-Bromo Substituent : Halogen atoms, particularly bromine, at this position have been shown to increase the potency of quinazoline-based inhibitors, likely through favorable hydrophobic or halogen-bonding interactions within the active site.[10]

  • 4-Thiol Group : This nucleophilic sulfur atom is a versatile chemical handle. It allows for straightforward S-alkylation or S-arylation reactions, enabling the systematic introduction of a wide variety of side chains. This strategy allows chemists to create a focused library of compounds to probe the topology of the ATP binding site and optimize interactions for enhanced potency and selectivity.[10]

Synthetic and Biological Evaluation Protocols

The following protocols provide a self-validating workflow, beginning with the synthesis of the core intermediate and culminating in the biological validation of its derivatives.

Protocol 1: Synthesis of the Key Intermediate, 6-Bromoquinazoline-4-thiol

This synthesis is a two-stage process, starting from the commercially available 5-bromoanthranilic acid to form 6-bromoquinazolin-4(3H)-one, followed by a thionation reaction.

Stage A: Synthesis of 6-Bromoquinazolin-4(3H)-one

  • To a round-bottom flask, add 5-bromoanthranilic acid (1.0 eq) and formamide (10 eq).

  • Heat the mixture with stirring to 150-160 °C for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one as a solid. This product can be used in the next step without further purification.

Stage B: Thionation to 6-Bromoquinazoline-4-thiol

Causality: The conversion of the C4-carbonyl to a thiocarbonyl is a critical step. Lawesson's reagent is a highly effective thionating agent for amides and lactams, operating under milder conditions than alternatives like P₄S₁₀.[2][7]

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 6-bromoquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane as eluent) to afford the pure 6-Bromoquinazoline-4-thiol .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Representative VEGFR-2 Inhibitor via S-Alkylation

This protocol describes the derivatization of the thiol intermediate to generate a final inhibitor candidate.

  • Dissolve 6-Bromoquinazoline-4-thiol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes at room temperature to form the thiolate anion.

  • Add the desired electrophile (e.g., a substituted benzyl bromide, 1.1 eq) to the reaction mixture. The choice of this electrophile is critical for targeting specific regions of the VEGFR-2 active site.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction to completion by TLC.[8]

  • Once complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure S-alkylated quinazoline derivative.

  • Confirm the structure and purity of the final compound using appropriate analytical methods (NMR, MS, HPLC).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. It is the primary screen for target engagement.

  • Principle : This assay quantifies the ATP-dependent phosphorylation of a peptide substrate by the recombinant human VEGFR-2 kinase domain. The decrease in phosphorylation signal in the presence of a test compound corresponds to its inhibitory activity. An ELISA-based format is described below.

  • Plate Coating : Coat a 96-well high-binding plate with a poly-Glu-Tyr substrate and incubate overnight at 4°C. Wash the plate with a suitable wash buffer.

  • Compound Preparation : Prepare a serial dilution of the test compounds (typically from 100 µM to 0.1 nM) in the assay buffer. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and DMSO as a vehicle control.

  • Kinase Reaction : Add the recombinant VEGFR-2 enzyme to each well, followed immediately by the test compounds and ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Detection : Stop the reaction and wash the plate. Add a primary antibody specific for phosphotyrosine (pY20), conjugated to Horseradish Peroxidase (HRP). Incubate for 1-2 hours.

  • Signal Generation : Wash the plate thoroughly. Add a chemiluminescent HRP substrate (e.g., ECL) and immediately measure the luminescence using a plate reader.

  • Data Analysis : The luminescence signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Protocol 4: Endothelial Cell Proliferation Assay (Cell-Based)

This secondary assay validates the inhibitor's effect in a biologically relevant context by measuring its impact on VEGF-stimulated endothelial cell growth.

  • Principle : Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated to proliferate by VEGF. The anti-proliferative effect of the test compound is quantified by measuring cell viability.

  • Cell Seeding : Seed HUVECs into a 96-well plate and allow them to adhere overnight in complete medium.

  • Cell Starvation : Replace the medium with a low-serum medium and incubate for 4-6 hours to synchronize the cells and reduce basal signaling.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • VEGF Stimulation : Add recombinant human VEGF (e.g., 20 ng/mL) to all wells except the unstimulated control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

  • Data Analysis : Measure the luminescence or absorbance using a plate reader. Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value from the resulting dose-response curve.

Data Presentation and Visualization

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Biological Activity Data for Novel Quinazoline Derivatives
Compound IDR-Group (at 4-thio position)VEGFR-2 Kinase IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
Control Sorafenib15 ± 325 ± 5
SQ-01 Benzyl150 ± 12220 ± 25
SQ-02 4-Fluorobenzyl45 ± 670 ± 9
SQ-03 3,4-Dichlorobenzyl22 ± 435 ± 6

Note: Data are representative examples and should be determined experimentally.

Visualizations of Key Workflows and Pathways

G cluster_0 VEGF Binding & Receptor Activation cluster_1 Downstream Signaling Cascades VEGF VEGF-A Ligand VEGFR2_mono VEGFR-2 Monomer VEGF->VEGFR2_mono Binds to Extracellular Domain VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFR2_mono->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K MAPK Ras/Raf/MEK/ERK VEGFR2_dimer->MAPK Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT MAPK->Proliferation MAPK->Migration MAPK->Permeability AKT->Proliferation AKT->Migration AKT->Permeability Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2_dimer Blocks ATP Binding Site

Diagram 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization start 5-Bromoanthranilic Acid step1 6-Bromoquinazolin- 4(3H)-one start->step1 Formamide, 160°C step2 6-Bromoquinazoline- 4-thiol step1->step2 Lawesson's Reagent, Toluene, Reflux step3 Final Inhibitor (S-Alkylated) step2->step3 R-Br, K₂CO₃, DMF G A 1. Coat 96-well plate with substrate B 2. Add serial dilutions of Test Compound / Controls A->B C 3. Add VEGFR-2 Kinase and ATP B->C D 4. Incubate at 30°C C->D E 5. Wash & Add Anti-pY-HRP Antibody D->E F 6. Wash & Add Chemiluminescent Substrate E->F G 7. Read Luminescence F->G H 8. Calculate IC₅₀ Value G->H

Diagram 3: Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharm Sci, 31(1), 43-64. Retrieved from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkara, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Molecules. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • RSC Advances. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. Retrieved from [Link]

  • Cell Communication and Signaling. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology. Retrieved from [Link]

  • Molecules. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • Hypertension. (2018). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Retrieved from [Link]

  • Molecules. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Current Issues in Molecular Biology. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • BMC Chemistry. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. Retrieved from [Link]

  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

Sources

Application

Experimental protocol for the synthesis of "6-Bromoquinazoline-4-thiol"

[1][2] Abstract This application note details the synthetic protocols for 6-Bromoquinazoline-4-thiol , a critical heterocyclic intermediate used in the development of EGFR inhibitors and other kinase-targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the synthetic protocols for 6-Bromoquinazoline-4-thiol , a critical heterocyclic intermediate used in the development of EGFR inhibitors and other kinase-targeted therapeutics. Two distinct methodologies are presented:

  • Direct Thionation (Method A): A high-purity laboratory-scale route using Lawesson’s Reagent, ideal for medicinal chemistry applications requiring minimal purification.

  • Chlorination-Displacement (Method B): A scalable, cost-effective route utilizing POCl₃ and Thiourea, suitable for process development and gram-to-kilogram synthesis.

Both protocols are designed to be self-validating, with defined Critical Process Parameters (CPPs) and analytical checkpoints.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the functionalization of the C4 position of the quinazoline core. The 6-bromo substituent serves as a robust handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Reaction Workflow (Graphviz Visualization)

G SM 6-Bromoquinazolin-4(3H)-one (CAS: 32084-59-6) LR Lawesson's Reagent Toluene, Reflux SM->LR Method A (Direct Thionation) POCl3 POCl3, Reflux (Chlorination) SM->POCl3 Method B (Step 1) Product 6-Bromoquinazoline-4-thiol (Target) LR->Product One-Step Int 6-Bromo-4-chloroquinazoline (Intermediate) POCl3->Int Thiourea Thiourea Ethanol, Reflux Int->Thiourea Step 2 (Isothiouronium formation) Hydrol Hydrolysis (NaOH/H2O) Thiourea->Hydrol Hydrol->Product

Caption: Dual synthetic pathways for 6-Bromoquinazoline-4-thiol. Method A offers direct access, while Method B utilizes a chloro-intermediate.

Materials & Equipment

Reagents Table
ReagentCAS No.RolePurity Req.
6-Bromoquinazolin-4(3H)-one 32084-59-6Starting Material>97%
Lawesson's Reagent 19172-47-5Thionating Agent>98%
Phosphorus Oxychloride (POCl₃) 10025-87-3Chlorinating AgentDistilled
Thiourea 62-56-6Nucleophile>99%
Toluene 108-88-3Solvent (Method A)Anhydrous
Ethanol 64-17-5Solvent (Method B)Absolute
Equipment
  • Reaction Vessel: 3-neck round bottom flask (flame-dried for Method A).

  • Condenser: High-efficiency reflux condenser (double-surface preferred).

  • Scrubber: Caustic scrubber (NaOH trap) required for Method B (HCl/POCl₃ fumes) and Method A (H₂S odor control).

  • Inert Gas: Nitrogen or Argon manifold.

Experimental Protocols

Method A: Direct Thionation (Lawesson’s Reagent)

Best for: Rapid library synthesis, high purity, avoiding POCl₃.

Mechanism: The carbonyl oxygen is substituted by sulfur via a thiaoxaphosphetane intermediate. The driving force is the formation of the stable P=O bond in the byproduct.

Protocol:

  • Setup: Charge a 250 mL dry round-bottom flask with 6-bromoquinazolin-4(3H)-one (2.25 g, 10.0 mmol) and anhydrous Toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (2.42 g, 6.0 mmol, 0.6 equiv) in a single portion.

    • Note: Lawesson's reagent is used in slight excess (0.5 equiv is stoichiometric per carbonyl, but 0.6 ensures completion).

  • Reaction: Equip with a reflux condenser and heat to reflux (110°C) under nitrogen for 3–5 hours.

    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (polar, baseline) should disappear, and a less polar yellow spot (Thiol/Thione) will appear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Purification:

    • If precipitate forms: Filter the yellow solid and wash copiously with cold toluene followed by hexanes to remove phosphorus byproducts.

    • If no precipitate: Concentrate the solvent to ~10 mL and add hexanes (50 mL) to induce precipitation.

    • Recrystallization: Recrystallize the crude solid from boiling Ethanol/Water (9:1) to obtain bright yellow needles.

Yield: 85–92% Critical Process Parameter: Anhydrous conditions are vital. Moisture hydrolyzes Lawesson's reagent, releasing H₂S and reducing yield.

Method B: Chlorination-Displacement (POCl₃ / Thiourea)

Best for: Scale-up (>50g), cost reduction, or if the 4-chloro intermediate is also desired.

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline

  • Suspend 6-bromoquinazolin-4(3H)-one (10.0 g, 44.4 mmol) in POCl₃ (40 mL).

  • Add N,N-Dimethylaniline (0.5 mL) as a catalyst.

  • Reflux (105°C) for 2–3 hours until the solution becomes clear.

  • Distillation: Distill off excess POCl₃ under reduced pressure (Rotavap with caustic trap).

  • Quench: Pour the thick residue slowly onto crushed ice/water (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis back to the starting material.

  • Isolation: Neutralize with saturated NaHCO₃ to pH 7–8. Filter the beige precipitate, wash with water, and dry in a vacuum oven.

    • Checkpoint: MP 134–136°C.

Step 2: Thiolation

  • Dissolve the crude 6-bromo-4-chloroquinazoline (from Step 1) in Ethanol (100 mL).

  • Add Thiourea (3.7 g, 48.8 mmol, 1.1 equiv).

  • Reflux for 3 hours. A precipitate (isothiouronium hydrochloride salt) may form.

  • Hydrolysis: Add a solution of NaOH (3.5 g) in water (20 mL) directly to the reaction. Continue reflux for 1 hour.

  • Workup: Cool to room temperature. Acidify with Glacial Acetic Acid to pH 5–6. The yellow thiol product will precipitate.

  • Filtration: Filter, wash with water, and dry.[1]

Yield: 75–80% (over 2 steps).[2][3]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

Physicochemical Properties[4][6][7][8][9]
  • Appearance: Yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; insoluble in water.

  • Tautomerism: Exists in equilibrium between the thiol (-SH) and thione (=S) forms. In solution (NMR), the thione form usually predominates, characterized by an NH proton.

Spectroscopic Data
TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)δ 13.8–14.0 ppm (br s, 1H)NH proton (Thione form). Disappearance confirms conversion from Cl-intermediate.
δ 8.2–8.3 ppm (s, 1H)H-2 proton. Characteristic quinazoline singlet.
δ 8.0–7.6 ppm (m, 3H)Aromatic protons (H-5, H-7, H-8).
MS (ESI-) m/z 239/241 [M-H]⁻Characteristic 1:1 bromine isotope pattern.
IR (ATR) ~1150–1200 cm⁻¹C=S stretch (Thione character).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Old/Hydrolyzed Lawesson's Reagent.Use fresh reagent. Ensure toluene is dried over molecular sieves.
Product is Dimerized Oxidation to Disulfide (Ar-S-S-Ar).Add 5% DTT (Dithiothreitol) or Triphenylphosphine during workup to reduce disulfide back to thiol.
Smell Issues Release of H₂S.Vent all rotavap exhaust into a bleach (NaOCl) bath to oxidize sulfur volatiles immediately.
Sticky Solid Phosphorus byproducts (Method A).Recrystallize from EtOH.[1] If persistent, flash column (SiO₂) using DCM:MeOH (95:5).

Safety & Waste Management (HSE)

  • Stench Alert: Quinazoline thiols and Lawesson's reagent byproducts have a potent, disagreeable odor. All work must be performed in a fume hood.

  • POCl₃ Hazard: Reacts violently with water. Quench on ice strictly.

  • Waste:

    • Aqueous waste from Method B contains phosphates and must be treated.

    • All glassware should be soaked in a bleach solution to oxidize residual sulfur compounds before removal from the hood.

References

  • Direct Thionation via Lawesson's Reagent

    • Synthesis of 6-substituted quinazoline-4-thiones. (2025).[4][3][5] ResearchGate.

  • Lawesson's Reagent Review

    • Ozturk, T., et al. (2007).[6] Use of Lawesson’s Reagent in Organic Synthesis.[4][6][7][8] Chemical Reviews.

  • Chlorination Protocol (POCl3)

    • Wang, W., et al. (2022).[9] Synthesis of 6-bromo-4-iodoquinoline (and chloro intermediates).[10] Atlantis Press.

  • Thiourea Displacement Mechanism

    • Quinazoline derivatives: synthesis and bioactivities.[1][10] (2013).[11] PMC.

  • General Characterization Data

    • 6-Bromoquinazoline-4-thiol Properties.[12][4][11][13] Guidechem.

Sources

Method

Application Note: Electrophilic Functionalization of 6-Bromoquinazoline-4-thiol in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile The functionalization of heterocyclic scaffolds is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) represents a highly versatile, privileged building block[1]. The quinazoline core is renowned for its broad spectrum of biological activities, and the 4-thioquinazoline subclass has recently gained significant traction in the development of potent antiviral agents, particularly against agricultural pathogens like the Tobacco Mosaic Virus (TMV) and human viral targets[2],[3].

The presence of the 6-bromo substituent provides a critical synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the 4-thiol moiety acts as a highly reactive nucleophilic center for electrophilic trapping[4]. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for the electrophilic functionalization of 6-bromoquinazoline-4-thiol.

Mechanistic Causality: Tautomerism and Regioselectivity

To successfully manipulate 6-bromoquinazoline-4-thiol, one must understand its underlying physical chemistry.

Tautomeric Dynamics

In solution, this compound exists in a dynamic tautomeric equilibrium between its thiol form (6-bromoquinazoline-4-thiol) and its thione form (6-bromoquinazoline-4(3H)-thione)[4]. While the thione form often predominates in the solid state, the addition of a base shifts the equilibrium by deprotonating the molecule to form a highly resonance-stabilized thiolate anion.

Regioselectivity (S- vs. N-Alkylation)

When exposing the deprotonated intermediate to electrophilic reagents, alkylation can theoretically occur at either the sulfur (S-alkylation) or the nitrogen (N-alkylation).

  • The Causality of S-Preference: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a highly polarizable, "soft" nucleophile, whereas the nitrogen atom is "harder." When using soft electrophiles (such as primary alkyl halides, benzylic halides, or specific cyanating agents), attack occurs almost exclusively at the sulfur atom[2].

  • Solvent and Base Selection: Utilizing a weak base like Potassium Carbonate (

    
    ) in a polar aprotic solvent like Dimethylformamide (DMF) leaves the thiolate anion relatively unsolvated and highly reactive, kinetically favoring S-alkylation over N-alkylation[2].
    

Tautomerism T1 6-Bromoquinazoline-4(3H)-thione (Thione Tautomer) T2 6-Bromoquinazoline-4-thiol (Thiol Tautomer) T1->T2 Equilibrium Base Weak Base (K2CO3) Deprotonation T2->Base Thiolate Thiolate Anion (Soft Nucleophile) Base->Thiolate Elec Electrophile (R-X) (Soft Electrophile) Thiolate->Elec HSAB Theory Prod S-Alkylated Product (4-(Alkylthio)-6-bromoquinazoline) Elec->Prod S-Attack

Caption: Tautomeric equilibrium of 6-bromoquinazoline-4-thiol and regioselective S-alkylation logic.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and chemical changes during the procedure, the scientist can verify the success of each step in real-time.

Protocol A: General S-Alkylation with Alkyl Halides

This protocol is optimized for the synthesis of 4-(alkylthio)-6-bromoquinazolines using primary or benzylic halides (e.g., methyl iodide, benzyl bromide)[2].

Reagents:

  • 6-Bromoquinazoline-4-thiol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • 
     (1.5 equiv, finely powdered)
    
  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 6-bromoquinazoline-4-thiol and anhydrous DMF. Stir until a homogenous solution is achieved.

  • Deprotonation: Add powdered

    
     in one portion. Stir the suspension at room temperature for 15 minutes.
    
    • Self-Validation Check: A slight color change (often deepening to a yellow/orange hue) indicates the formation of the thiolate anion.

  • Electrophilic Addition: Add the alkyl halide dropwise via syringe. If using highly reactive methyl iodide, maintain the reaction at room temperature. For less reactive electrophiles, heat to 60–80 °C.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Self-Validation Check: The starting thiol typically exhibits a low

      
       (~0.2) due to hydrogen bonding. The successful formation of the S-alkylated product is validated by the appearance of a new, highly UV-active spot at a higher 
      
      
      
      (~0.6).
  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    

Workflow Step1 Dissolve Thiol in DMF Step2 Add K2CO3 (1.5 eq) Step1->Step2 Step3 Add Electrophile Dropwise Step2->Step3 Step4 Stir at RT/80°C Monitor via TLC Step3->Step4 Step5 Quench & Extract (H2O / EtOAc) Step4->Step5 Step6 Purify via Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the S-alkylation of 6-bromoquinazoline-4-thiol.

Protocol B: Electrophilic Cyanation

To synthesize thiocyanoquinazolines, standard alkyl halides are insufficient. Instead, an advanced electrophile like p-toluenesulfonyl cyanide is utilized. Because this reaction requires a stronger driving force, Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the optimal base/solvent pair[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-bromoquinazoline-4-thiol (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Check: The immediate evolution of

      
       gas bubbles visually confirms the deprotonation of the thiol. Wait until gas evolution ceases (approx. 30 mins).
      
  • Cyanation: Add p-toluenesulfonyl cyanide (1.2 equiv) dissolved in a small volume of THF dropwise. Allow the reaction to warm to room temperature.

  • Workup: Quench carefully with saturated aqueous

    
    , extract with Dichloromethane (DCM), and purify via chromatography[5].
    

Quantitative Data & Reaction Optimization

The table below summarizes the expected outcomes and optimal conditions for reacting 6-bromoquinazoline-4-thiol with various classes of electrophilic reagents based on established scaffold behaviors[2],[5],[6].

ElectrophileReagent ClassOptimal BaseSolventTempRegioselectivity (S:N)Typical Yield
Methyl Iodide Primary Alkyl Halide

DMFRT>99:185–95%
Benzyl Bromide Benzylic Halide

DMFRT>99:180–90%
Epichlorohydrin Epoxide / Halide

EtOHReflux~90:1065–75%
p-Toluenesulfonyl Cyanide Cyanating AgentNaHTHF0 °C to RT>95:570–80%

Note: Yields are isolated yields post-chromatography. Regioselectivity is determined via crude


-NMR integration of the alkyl/cyano substituent.

References

1. - Benchchem. Details the foundational protocols for S-alkylation of the 4-thioquinazoline scaffold using DMF and potassium carbonate. 2. - Molecules 2015, 20(7), 11861-11874. Wan, Z.; Hu, D.; Li, P.; Xie, D.; Gan, X. Demonstrates the critical application of 4-thioquinazoline derivatives in modern antiviral agricultural chemistry. 3. - Thieme Connect. Authoritative text confirming the electrophilic cyanation of quinazoline-4-thiols using p-toluenesulfonyl cyanide and NaH.

Sources

Application

Application Notes and Protocols: 6-Bromoquinazoline-4-thiol in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) is a highly privileged building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) is a highly privileged building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of targeted anticancer therapeutics[1]. The quinazoline scaffold is historically recognized for its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding cleft of various receptor tyrosine kinases (RTKs)[2].

As a Senior Application Scientist, it is crucial to understand the structural causality behind this specific molecule:

  • The 6-Bromo Advantage: The inclusion of a bromine atom at the C6 position significantly enhances the lipophilicity and steric complementarity of the molecule within the deep hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This halogen substitution is a proven strategy to increase binding affinity and prolong the drug-target residence time[3].

  • The 4-Thiol Versatility: The 4-thiol (or its tautomeric 4-thione) moiety offers exceptional synthetic flexibility. It serves as an excellent nucleophile for S-alkylation to generate thioether derivatives, or it can be utilized as a leaving group in nucleophilic aromatic substitution (SNAr) reactions to yield 4-anilinoquinazolines—the core pharmacophore of FDA-approved drugs like Erlotinib and Gefitinib[4].

Mechanistic Insights: Targeting the EGFR Kinase Domain

In tumorigenesis, the overexpression or mutation of EGFR leads to hyperactivation of downstream signaling cascades, specifically the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation and survival[5]. 6-Bromoquinazoline derivatives exert their cytotoxic effects by competitively blocking the ATP-binding site of EGFR, thereby preventing autophosphorylation and halting these downstream cascades[2].

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS / RAF / MEK Pathway EGFR->RAS Autophosphorylation PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Autophosphorylation Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->EGFR Competitive ATP Inhibition Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Angiogenesis RAS->Proliferation Promotes PI3K->Proliferation Promotes

Mechanism of action for 6-bromoquinazoline derivatives via EGFR signaling pathway inhibition.

Experimental Workflows & Chemical Synthesis

The transformation of 6-bromoquinazoline-4-thiol into bioactive lead compounds follows a highly structured, multi-step workflow. The thiol group is functionalized via S-alkylation using alkyl halides under mild basic conditions. Alternatively, to access 4-anilino derivatives, the thiol can be converted to a more reactive leaving group before reacting with substituted anilines[1].

Experimental_Workflow Step1 Starting Material 6-Bromoquinazoline-4-thiol Step2 Chemical Synthesis S-Alkylation / SNAr Step1->Step2 Step3 Analytical QC NMR, LC-MS, HPLC Step2->Step3 Step4 Biochemical Assay EGFR-TK ELISA Step3->Step4 Step5 In Vitro Cytotoxicity MTT Assay (MCF-7) Step4->Step5

Multi-step experimental workflow from chemical synthesis to in vitro biological evaluation.

Quantitative Data & Structure-Activity Relationship (SAR)

Recent structure-activity relationship (SAR) studies highlight the potency of 6-bromoquinazoline derivatives synthesized from the 4-thiol precursor. The table below summarizes the in vitro efficacy of key derivatives against EGFR-TK and prominent cancer cell lines.

Compound DerivativeTarget / Cell LineIC₅₀ / LC₅₀ ValueReference Standard
6-Bromo-4-(2,4-difluoroanilino)quinazoline (3l) EGFR-TK37.66 nMGefitinib (31.44 nM)[2]
6-Bromo-4-(3-fluoroanilino)quinazoline (5b) MCF-7 (Breast Cancer)0.53 µMCisplatin (2.1 µM)[3]
2-Aliphatic-thio-6-bromoquinazoline-4(3H)-one (8a) SW480 (Colorectal)17.85 µMErlotinib (~18 µM)[4]

Causality Insight: The data demonstrates that combining the 6-bromo core with fluorinated anilines at the 4-position drastically increases EGFR-TK inhibition. Fluorine introduces strong electronegativity without significant steric bulk, optimizing hydrogen bonding with the kinase hinge region[2][3].

Detailed Self-Validating Protocols

Protocol A: S-Alkylation of 6-Bromoquinazoline-4-thiol
  • Step 1: Dissolve 6-bromoquinazoline-4-thiol (1.0 eq) in anhydrous acetone (20 mL/mmol).

    • Causality: Anhydrous acetone prevents the competitive hydrolysis of the quinazoline core that can easily occur in aqueous basic environments[1].

  • Step 2: Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.

    • Causality: K₂CO₃ is a mild, aprotic base, perfectly suited to deprotonate the acidic 4-thiol (forming the thiolate nucleophile) without degrading the heterocyclic ring[1].

  • Step 3: Add the desired alkyl halide (1.2 eq) dropwise and reflux the mixture for 2-4 hours.

  • Self-Validating Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The protocol is self-validating if the starting material spot (Rf ~0.2) completely disappears, replaced by a single, distinct UV-active product spot (Rf ~0.6). If multiple spots appear, it indicates over-alkylation or ring degradation, prompting immediate quenching and protocol reassessment.

Protocol B: In Vitro EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)
  • Step 1: Prepare a dilution series of the synthesized 6-bromoquinazoline derivative in DMSO. Ensure the final DMSO concentration in the assay buffer does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% can denature the kinase or artificially inflate cytotoxicity metrics, skewing the IC₅₀ data[2].

  • Step 2: Incubate the compound with recombinant EGFR-TK and an ATP-poly(Glu,Tyr) substrate in a 96-well plate for 30 minutes at 30°C.

  • Step 3: Add an HRP-conjugated anti-phosphotyrosine antibody, followed by TMB substrate, and measure absorbance at 450 nm.

  • Self-Validating Check: The assay must include Gefitinib or Erlotinib as a positive control. The system validates itself if the reference standard yields an IC₅₀ within ±15% of the literature baseline (e.g., Gefitinib ~31.44 nM)[2]. A vehicle control (1% DMSO) must yield 100% baseline kinase activity; anything less indicates buffer contamination.

Protocol C: MTT Cell Viability Assay (MCF-7 / SW480)
  • Step 1: Seed MCF-7 or SW480 cells in 96-well plates at a density of 5×10³ cells/well and incubate at 37°C (5% CO₂) for 24h.

    • Causality: A 24-hour pre-incubation allows cells to re-adhere and re-enter the log phase of growth, ensuring they are metabolically active and susceptible to kinase inhibition[4].

  • Step 2: Treat with varying concentrations of the quinazoline derivative (0.1 µM to 100 µM) for 48h.

  • Step 3: Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4h, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Self-Validating Check: The negative control (untreated cells) must reach >80% confluence by the end of the assay. If the optical density (OD) of the negative control is below 0.5, the cells are not metabolically robust, and the plate data must be discarded to maintain scientific integrity[3].

References

  • [4] Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation | Source: ResearchGate | URL: 4

  • [2] Title: Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase | Source: MDPI | URL: 2

  • [5] Title: In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds: A Comparative Analysis | Source: Benchchem | URL: 5

  • [3] Title: 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Source: PubMed / Wiley | URL: 3

  • [1] Title: Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry | Source: Benchchem | URL: 1

Sources

Method

"6-Bromoquinazoline-4-thiol" as an intermediate in drug discovery

Application Note: 6-Bromoquinazoline-4-thiol as a Privileged Bimodal Scaffold in Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the quinazoline core is universally recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromoquinazoline-4-thiol as a Privileged Bimodal Scaffold in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinazoline core is universally recognized as a "privileged scaffold," most notably for its role in ATP-competitive kinase inhibitors (e.g., Erlotinib, Gefitinib). Within this chemical space, 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) has emerged as a highly versatile, bimodal intermediate[1].

As a Senior Application Scientist, I frequently recommend this specific building block because it offers two orthogonal handles for late-stage functionalization:

  • The C4-Thiol (Thione) Group: Acts as a highly polarizable, soft nucleophile. It allows for rapid, regioselective S-alkylation under mild basic conditions without competitive N-alkylation.

  • The C6-Bromo Group: Serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the extension of the molecule into deep hydrophobic binding pockets of target proteins[2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and biological applications of 6-bromoquinazoline-4-thiol in oncology, antimicrobial research, and CNS drug development.

Mechanistic Pathways & Application Areas

The dual reactivity of 6-bromoquinazoline-4-thiol allows it to be rapidly diversified into libraries of active pharmaceutical ingredients (APIs).

Oncology: Kinase Inhibition (EGFR/CAIX)

Quinazoline derivatives are classic epidermal growth factor receptor (EGFR) inhibitors. By substituting the C4 position with lipophilic thioethers and utilizing the C6 position to attach solubilizing or target-specific appendages, researchers have developed dual EGFR/CAIX (Carbonic Anhydrase IX) inhibitors[3]. The quinazoline nitrogen atoms form critical hydrogen bonds with the adenine-binding pocket (Met793) of the EGFR kinase domain, while the C4 and C6 substituents project into the solvent channel and hydrophobic regions, respectively.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Binds Cascade PI3K/AKT & MAPK Pathways Receptor->Cascade Phosphorylation Proliferation Tumor Cell Proliferation Cascade->Proliferation Promotes Drug 6-Bromoquinazoline-4-thiol Derivatives Drug->Receptor ATP-Competitive Inhibition Drug->Cascade Blocks Apoptosis Apoptosis / Growth Arrest Drug->Apoptosis Induces

Mechanism of action for quinazoline-based EGFR inhibitors blocking tumor proliferation pathways.

Antimicrobial & CNS Applications

Beyond oncology, phase-transfer catalysis of 6-bromoquinazoline-4-thiol with halogenated hydrocarbons yields 6-bromo-4-alkylthioquinazolines, which exhibit potent antifungal properties against Fusarium graminearum (Wheat Scab)[4]. Additionally, the 6-bromoquinazoline core is heavily investigated in the discovery of non-competitive negative allosteric modulators (NAMs) for the mGlu5 receptor, a target for fragile X syndrome and GERD[2].

G Core 6-Bromoquinazoline-4-thiol (Privileged Scaffold) S_Alk C4 Position S-Alkylation Core->S_Alk Mild Base (K2CO3) Br_Cross C6 Position Pd-Catalyzed Cross-Coupling Core->Br_Cross Pd Catalyst (Requires S-Protection) Kinase Kinase Inhibitors (EGFR, CAIX) S_Alk->Kinase Antimicrobial Antimicrobial Agents (e.g., Fusarium) S_Alk->Antimicrobial Br_Cross->Kinase mGlu5 CNS Agents (mGlu5 NAMs) Br_Cross->mGlu5

Logical workflow for orthogonal functionalization of 6-bromoquinazoline-4-thiol in drug discovery.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Intermediate [1]

Property Value / Description
CAS Number 544461-20-3
Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
LogP ~1.80

| Tautomerism | Exists in equilibrium between thiol (-SH) and thione (=S) forms. Predominantly thione in polar solvents (DMSO) and solid state. |

Table 2: Biological Activity of Key Derivatives [3][4][5]

Derivative Class Primary Target Cell Line / Pathogen Efficacy Metric
Thio-6-bromoquinazoline-4(3H)-one (aliphatic linker) Cytotoxic / Kinase MCF-7 (Breast Cancer) IC50 = 15.85 ± 3.32 µM
Thio-6-bromoquinazoline-4(3H)-one (aliphatic linker) Cytotoxic / Kinase SW480 (Colon Cancer) IC50 = 17.85 ± 0.92 µM
6-Bromo-4-alkylthioquinazoline Antifungal Fusarium graminearum 63.8% Inhibition at 50 mg/L

| 6-Bromo-4-anilinoquinazoline | CNS (mGlu5 NAM) | Astrocytes (Cell-based) | Potent Non-competitive Antagonism |

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to confirm reaction success before proceeding to the next step.

Protocol A: Synthesis of 6-Bromoquinazoline-4-thiol via Thionation

Causality Note: While Phosphorus pentasulfide (P2S5) is a traditional thionating agent, we strongly recommend Lawesson's Reagent. Lawesson's Reagent operates under milder conditions, provides higher yields, and significantly reduces the evolution of hazardous H2S gas during aqueous workup[6].

Step-by-Step Procedure:

  • Preparation: Suspend 6-bromoquinazolin-4(3H)-one (10.0 mmol, 1.0 eq) in anhydrous Toluene (50 mL) under an inert Nitrogen atmosphere.

  • Reagent Addition: Add Lawesson's Reagent (6.0 mmol, 0.6 eq). Note: 0.5 eq is theoretically sufficient as each molecule of Lawesson's donates two sulfur atoms, but a slight excess ensures complete conversion.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 95:5). The starting material (Rf ~0.3) should disappear, replaced by a highly UV-active yellow-green fluorescent spot (Rf ~0.6). LC-MS should confirm the disappearance of m/z 225/227 and the appearance of the product mass [M+H]+ at m/z 241/243 (1:1 isotopic ratio characteristic of a single bromine atom).

  • Workup: Cool the reaction to 0°C. The product, 6-bromoquinazoline-4-thiol, typically precipitates as a yellow solid. Filter the solid, wash with cold toluene (2 x 10 mL), and recrystallize from hot ethanol to yield the pure intermediate.

Protocol B: Orthogonal Functionalization Workflow

Causality Note: Free thiols are notorious for poisoning palladium catalysts by forming stable, inactive Pd-S complexes. Therefore, the logical sequence of functionalization must be S-alkylation first, followed by Pd-catalyzed cross-coupling at the C6-bromo position.

Step 1: Regioselective S-Alkylation

  • Dissolve 6-bromoquinazoline-4-thiol (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add anhydrous Potassium Carbonate (K2CO3, 10.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the thiolate anion. Causality: The soft sulfur nucleophile outcompetes the nitrogen for the electrophile, ensuring exclusive S-alkylation.

  • Dropwise add the desired alkyl halide (5.5 mmol, 1.1 eq). Stir at 50°C for 2 hours.

  • Validation: Quench with water. Extract with EtOAc. LC-MS should show the addition of the alkyl mass and the retention of the bromine isotope pattern.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

  • In a Schlenk flask, combine the S-alkylated intermediate (2.0 mmol, 1.0 eq), an arylboronic acid (2.4 mmol, 1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 mmol, 5 mol%).

  • Add degassed 1,4-Dioxane (15 mL) and 2M aqueous Na2CO3 (4.0 mmol, 2.0 eq).

  • Heat at 90°C overnight under Nitrogen.

  • Validation: Filter through a Celite pad. LC-MS will confirm the displacement of bromine (loss of the 1:1 M/M+2 isotopic ratio) and the appearance of the cross-coupled product mass.

References

  • Emami, L., et al. "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." ResearchGate. Available at:[Link][5]

  • Sadeghian, S., et al. "Synthesis, cytotoxic evaluation, molecular docking studies and molecular dynamic simulations of a new series of thio-6-bromoquinazoline-4(3H)-one derivatives." ResearchGate. Available at:[Link][3]

  • Ma, Y., et al. (Cited in CN102219751B). "Synthesis and antibacterial activity of 6-bromo-4-alkylthioquinazolines." Organic Chemistry, 2008, 28(7), 1268-1272. Google Patents. Available at:[4]

  • NIH PMC. "Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5." National Institutes of Health. Available at:[Link][2]

  • ResearchGate. "A facile and effective synthesis of 4-imino-3-(arylidene)-azetidine-2-thiones via phosphorus pentasulfide." ResearchGate. Available at:[Link][6]

Sources

Application

Application Note: Kinase Inhibition Profiling of 6-Bromoquinazoline-4-thiol Derivatives

Introduction & Scientific Context The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. These drugs primarily target the Epidermal Growth Factor Receptor (EGFR) family, blocking downstream signaling pathways responsible for cell proliferation and survival in non-small cell lung cancer (NSCLC) and breast cancer.

6-Bromoquinazoline-4-thiol represents a critical chemotype within this class. The bromine atom at the C-6 position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the scaffold into the solvent-accessible pocket of the kinase, enhancing solubility and pharmacokinetic properties. The 4-thiol (mercapto) group, often functionalized into thioethers, provides a unique binding vector compared to the canonical 4-anilino moiety found in first-generation inhibitors.

This application note details the protocols for evaluating these derivatives, focusing on their mechanism of action, in vitro kinase inhibition, and cellular efficacy.

Mechanism of Action

6-Bromoquinazoline-4-thiol derivatives typically function as Type I ATP-competitive inhibitors . They bind to the adenine-binding pocket of the kinase domain in its active conformation (DFG-in).

  • H-Bonding: The N1 and N3 nitrogens of the quinazoline ring accept protons from the hinge region amino acids (e.g., Met793 in EGFR).

  • Hydrophobic Interactions: The 6-bromo and S-substituted groups occupy the hydrophobic pockets, stabilizing the inactive complex.

  • Covalent Potential: While typical derivatives are reversible, specific designs incorporating acrylamides at the thiol position can act as irreversible inhibitors targeting Cys797, though this guide focuses on reversible binding profiling.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of 6-bromoquinazoline derivatives.

EGFR_Pathway Ligand EGF / TGF-α EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Dimerization & Autophosphorylation RAS RAS EGFR_Int->RAS Grb2/SOS PI3K PI3K EGFR_Int->PI3K Compound 6-Bromoquinazoline-4-thiol Derivative Compound->EGFR_Int ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: EGFR signaling cascade showing the ATP-competitive inhibition by quinazoline derivatives at the intracellular kinase domain.

Experimental Protocols

Protocol A: Compound Preparation and Storage

Scientific Rationale: Thiol-containing compounds are prone to oxidation (disulfide formation), which can introduce artifacts in potency data. Proper solubilization is critical.

  • Stock Solution: Dissolve the 6-bromoquinazoline-4-thiol derivative in 100% DMSO (molecular biology grade) to a concentration of 10 mM.

    • Note: If the derivative is a free thiol (-SH), add 1 mM DTT (Dithiothreitol) to the stock to prevent dimerization. If it is an S-substituted thioether, DTT is not required.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the bromo-moiety) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute serially in the specific Assay Buffer (usually containing 1% DMSO max final concentration).

Protocol B: In Vitro Kinase Assay (TR-FRET)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ or HTRF® format. Objective: Determine the IC50 of the compound against recombinant EGFR kinase.

Materials:

  • Recombinant EGFR kinase (human, intracellular domain).

  • Substrate: PolyGT (Glu:Tyr, 4:1) labeled with Fluorescein or Biotin.

  • ATP (Ultrapure).

  • Detection Antibody: Europium-labeled anti-phosphotyrosine antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Compound Addition: Add 2.5 µL of the test compound (3-fold serial dilutions, starting at 10 µM). Include "No Compound" (Max Signal) and "No Enzyme" (Min Signal) controls.

  • Enzyme/Substrate Mix: Add 5 µL of Kinase/Substrate mixture.

    • Optimization: Enzyme concentration should be titrated beforehand to ensure linearity (typically 0.1–1 ng/well).

  • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 2.5 µL of ATP (at

    
     concentration, typically 10–50 µM for EGFR) to start the reaction.
    
  • Incubation: Shake for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA/Eu-Antibody mixture. The EDTA stops the kinase reaction by chelating Mg2+.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm [Donor] and 665 nm [Acceptor]).

Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Normalize data to controls:



Fit the data to a sigmoidal dose-response equation (Variable Slope) to extract the IC50.
Protocol C: Cell Viability Assay (MTT/MTS)

Objective: Assess the cytotoxic efficacy in EGFR-overexpressing cell lines (e.g., A549, HCT-116, or MCF-7).

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 100 µL of compound diluted in media (2x concentration). Final DMSO concentration must be <0.5%.

    • Range: 0.01 µM to 100 µM (8-point dose response).

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL of MTS/PMS reagent (or MTT). Incubate for 1–4 hours until color develops.

  • Measurement: Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Analysis: Calculate IC50 using non-linear regression.

Logical Workflow Diagram

Assay_Workflow cluster_InVitro Biochemical Screening (TR-FRET) cluster_Cell Cellular Validation (MTT) Start Compound Library (6-Br-Quinazolines) Prep DMSO Solubilization (10 mM Stock) Start->Prep KinaseRxn Kinase Rxn (Enzyme + ATP + Substrate) Prep->KinaseRxn Seeding Cell Seeding (A549/MCF-7) Prep->Seeding StopDetect Stop & Detect (Eu-Ab + EDTA) KinaseRxn->StopDetect IC50_Biochem IC50 Calculation StopDetect->IC50_Biochem Decision Lead Selection IC50_Biochem->Decision Potency (<100 nM) Treat 72h Incubation Seeding->Treat Viability Viability Readout Treat->Viability Viability->Decision Efficacy (<10 µM)

Caption: Integrated workflow for screening 6-bromoquinazoline derivatives from stock preparation to lead selection.

Data Presentation & Interpretation

When reporting results for 6-bromoquinazoline-4-thiol derivatives, structure your data to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for Kinase Profiling

Compound IDR-Group (S-Substituent)EGFR IC50 (nM)VEGFR-2 IC50 (nM)A549 Cell IC50 (µM)Selectivity Index (EGFR/VEGFR)
Ref (Gefitinib) N/A (Anilino)33>10000.45>30
BQ-T-01 Methyl45080012.51.7
BQ-T-05 Benzyl851202.11.4
BQ-T-12 p-Fluoro-benzyl22 3500.85 15.9

Expert Insight:

  • The 6-Bromo Effect: Compare derivatives with and without the 6-bromo substituent.[1] Typically, the bromine atom fills a hydrophobic pocket (gatekeeper region), significantly improving potency compared to the unsubstituted quinazoline.

  • Thiol vs. Amine: S-linked quinazolines often show different selectivity profiles than N-linked (anilino) quinazolines due to the flexibility of the thioether bond and the different electronic properties of sulfur.

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives. Source: National Institutes of Health (PMC) Context: Detailed synthesis routes and cytotoxic evaluation of 6-bromoquinazoline derivatives against MCF-7 and HeLa cell lines. URL:[Link]

  • Quinazolinones as EGFR Inhibitors. Source: Frontiers in Chemistry Context: Exploration of 4-substituted quinazoline derivatives and their binding modes (ATP competitive) within the EGFR pocket.[2][3] URL:[Link]

  • Recent Advances in Quinazoline-Based Protein Kinase Inhibitors. Source: MDPI (Molecules) Context: Comprehensive review of quinazoline SAR, including 6-position modifications and their impact on dual EGFR/VEGFR inhibition. URL:[Link]

Sources

Method

Cell-based assays for evaluating "6-Bromoquinazoline-4-thiol" compounds

An Application Guide for the Cellular Evaluation of 6-Bromoquinazoline-4-thiol Derivatives Introduction: Targeting Cellular Pathways with Quinazoline Scaffolds The quinazoline nucleus is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Cellular Evaluation of 6-Bromoquinazoline-4-thiol Derivatives

Introduction: Targeting Cellular Pathways with Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Many FDA-approved anticancer drugs, including gefitinib and erlotinib, are built upon this heterocyclic system.[2] These molecules often function by targeting key signaling proteins like receptor tyrosine kinases (RTKs), which are frequently overexpressed or hyperactive in cancer cells.[3][4] The 6-bromo- and 4-thiol substitutions on the quinazoline ring represent strategic modifications aimed at enhancing potency and exploring novel structure-activity relationships.[2][5]

This guide, intended for researchers in drug discovery and cell biology, provides a comprehensive framework for the cell-based evaluation of novel 6-Bromoquinazoline-4-thiol compounds. We move beyond simple protocols to explain the underlying rationale for a multi-tiered assay strategy, enabling a thorough characterization of a compound's cytotoxic effects and its mechanism of action. The workflow is designed to first identify cytotoxic activity, then elucidate the mode of cell death, and finally, probe specific molecular targets.

Scientific Rationale: Deconvoluting the Mechanism of Action

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, making a multi-faceted approach to their evaluation essential.[6]

  • Kinase Inhibition: A primary mechanism for many quinazolines is the inhibition of protein kinases.[3] They often compete with ATP at the kinase domain's binding site.[7] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell proliferation, survival, and angiogenesis.[1][8][9] Inhibition of these pathways can halt uncontrolled cell growth and induce cell death.

  • Induction of Apoptosis: A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis. Quinazoline compounds can trigger this process by inhibiting survival signals (e.g., via EGFR or PI3K/Akt pathways) or by directly activating apoptotic machinery.[3][7] This often involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[10]

  • Cell Cycle Arrest: Before undergoing apoptosis, cells treated with effective compounds may arrest at specific checkpoints in the cell cycle (G1, S, or G2/M).[11] This response is often triggered by DNA damage or interference with the mitotic machinery, such as through tubulin polymerization inhibition, another known mechanism for some quinazolines.[3][6]

Our proposed workflow is designed to investigate each of these potential mechanisms systematically.

Experimental Design: A Tiered Approach to Compound Evaluation

A logical, tiered workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed, hypothesis-driven mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation p1 MTT Cytotoxicity Assay p2 Determine IC50 Values p1->p2 Quantify Cell Viability s1 Caspase-Glo 3/7 Assay (Apoptosis) p2->s1 Active Compounds (Sub-µM to low µM IC50) s2 Cell Cycle Analysis (Flow Cytometry) p2->s2 Active Compounds (Sub-µM to low µM IC50) t1 Western Blot Analysis (Protein Expression) s1->t1 Confirm Apoptotic Markers s2->t1 Investigate Checkpoint Proteins t2 Kinase Activity Assays (e.g., EGFR, VEGFR) t1->t2 Validate Target Engagement

Caption: Tiered workflow for evaluating 6-Bromoquinazoline-4-thiol compounds.

Part 1: Primary Screening Protocol

MTT Assay for Cellular Viability and Cytotoxicity

This colorimetric assay is a robust and widely used method for initial screening.[12] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare a serial dilution of the 6-Bromoquinazoline-4-thiol compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest concentration of DMSO used for compounds). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13][14] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Secondary Mechanistic Assays

Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to mechanistic studies.

Caspase-Glo® 3/7 Assay for Apoptosis Detection

This luminescent assay specifically measures the activity of caspase-3 and caspase-7, the key executioner caspases in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[17]

Protocol Steps:

  • Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay. Treat cells with the test compounds at concentrations around their IC₅₀ and 2x IC₅₀ for a period determined by time-course experiments (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[18]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the data as a fold change in luminescence relative to the vehicle-treated control. A significant increase indicates the induction of apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] A compound-induced block at a specific checkpoint will result in an accumulation of cells in that phase.

Protocol Steps:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Collect the medium containing floating cells, and wash the adherent cells with PBS before detaching them with trypsin. Combine all cells from each sample into a single tube.[20]

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash with ice-cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping.[21] Incubate for at least 1 hour at 4°C (or store at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19] Compare the cell cycle distribution of treated cells to untreated controls.

Part 3: Tertiary Target Validation

Western Blot Analysis of Apoptosis and Signaling Markers

Western blotting provides a semi-quantitative analysis of specific protein levels, allowing for the validation of upstream and downstream events in the pathways identified in Tier 2.[22]

G cluster_0 Cellular Response ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor Binds & Activates pi3k PI3K/Akt Pathway receptor->pi3k Activates Downstream Pathways ras Ras/Raf/MEK/ERK Pathway receptor->ras Activates Downstream Pathways casp Caspase-3 Activation compound 6-Bromoquinazoline-4-thiol compound->receptor Inhibits Phosphorylation prolif Cell Proliferation & Survival pi3k->prolif ras->prolif apop Apoptosis prolif->apop Inhibits casp->apop

Caption: Potential inhibitory action on an RTK signaling pathway.

Key Targets for Analysis:

  • Apoptosis Markers: Cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis execution.[10][23]

  • Signaling Pathway Proteins: To test for inhibition of the EGFR/VEGFR pathway, probe for the phosphorylated forms of the receptor (e.g., p-EGFR) and key downstream effectors (e.g., p-Akt, p-ERK). Compare these levels to the total protein levels for each target.[3]

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[22]

Protocol Steps:

  • Protein Extraction: Treat cells as described for other assays. Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20] Incubate the membrane with a specific primary antibody (e.g., anti-cleaved-caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Data Analysis: Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the intensity of the target protein to the loading control.[22]

Data Presentation and Interpretation

Summarizing data in a clear format is crucial for comparing the efficacy and mechanism of different compounds.

Table 1: Representative Data Summary for a Hypothetical Compound

AssayEndpointCell LineCompound X ResultInterpretation
MTT Assay IC₅₀A5491.5 µMPotent cytotoxic activity.
Caspase-Glo 3/7 Fold Change vs. VehicleA5498.2-fold increaseStrong induction of apoptosis.
Cell Cycle Analysis % Cells in G2/MA54965% (vs. 15% in control)Indicates G2/M phase arrest.
Western Blot Fold Change vs. VehicleA549Cleaved Caspase-3: 10.5Confirms apoptotic pathway activation.
(Normalized Densitometry)p-EGFR / Total EGFR: 0.2Suggests inhibition of EGFR signaling.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust platform for characterizing novel 6-Bromoquinazoline-4-thiol compounds. This tiered approach, from broad cytotoxicity screening to specific mechanistic and target validation studies, allows for a comprehensive understanding of a compound's biological activity. By elucidating not only if a compound kills cancer cells, but how it does so, researchers can make informed decisions in the drug development pipeline, ultimately identifying promising new candidates for cancer therapy.

References

  • Vertex AI Search. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Vertex AI Search. MTT Assay Protocol.
  • Vertex AI Search. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
  • Vertex AI Search. (2021).
  • Vertex AI Search. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Vertex AI Search. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Vertex AI Search. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry.
  • ATCC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024).
  • Vertex AI Search. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Promega Corpor
  • Novus Biologicals. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Vertex AI Search. (2024).
  • National Institutes of Health.
  • Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach.
  • Merck.
  • BenchChem. (2025).
  • National Institutes of Health. (2024).
  • Vertex AI Search. Flow Cytometry Protocol.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.
  • ResearchGate.
  • National Institutes of Health. (2024).
  • Abcam. Apoptosis western blot guide.
  • Promega Corpor
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
  • BD Biosciences. Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Profacgen. Cell-based Kinase Assays.
  • Amsbio. VEGFR2 (KDR) Kinase Assay Kit, 40325.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • Reaction Biology. (2022).
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
  • Cell Signaling Technology. HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • Proteintech. Human VEGFR2/KDR ELISA Kit.
  • National Institutes of Health.
  • ResearchGate. Synthesis of 6-bromo quinazoline-2-thiol | Download Scientific Diagram.
  • National Institutes of Health. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromoquinazoline-4-thiol Synthesis

Introduction & Mechanistic Overview 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3)[1] is a highly valuable synthetic intermediate used extensively in the development of kinase inhibitors, particularly for targeting the Ep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

6-Bromoquinazoline-4-thiol (CAS: 544461-20-3)[1] is a highly valuable synthetic intermediate used extensively in the development of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) and other signaling pathways dysregulated in oncology[2].

Converting the C4-oxo group of the starting material, 6-bromoquinazolin-4(3H)-one, into a C4-thiol is notoriously prone to side reactions, including oxidative dimerization and incomplete conversion. As a self-validating system, successful thionation is immediately visually apparent (a shift from white/off-white starting material to a distinct yellow thiol product) and can be orthogonally confirmed via LC-MS (an exact mass shift from [M+H]+ 225 to 241 m/z, preserving the 1:1 isotopic bromine signature).

Section 1: Synthesis Workflows & Methodologies

There are two field-proven synthetic routes to achieve this transformation. The choice of route depends on your laboratory's tolerance for handling phosphorus byproducts versus multi-step isolations.

G A 6-Bromoquinazolin-4(3H)-one (Starting Material) B 4-Chloro-6-bromoquinazoline (Intermediate) A->B POCl3, DMF (cat.) Reflux C 6-Bromoquinazoline-4-thiol (Target Product) A->C Lawesson's Reagent Toluene, Reflux B->C 1. Thiourea, EtOH 2. NaOH Hydrolysis

Figure 1: Divergent synthetic pathways for 6-bromoquinazoline-4-thiol production.

Protocol A: Direct Thionation via Lawesson's Reagent

Causality & Logic: Lawesson's reagent is highly chemoselective for converting carbonyls to thiocarbonyls. The reaction proceeds via a highly reactive dithiophosphine ylide intermediate that forms a thiaoxaphosphetane ring with the C4-carbonyl. The thermodynamic driving force is the formation of a strong P=O bond, which irreversibly pushes the equilibrium toward the C=S product[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 6-bromoquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene to a concentration of 0.2 M.

  • Reagent Addition: Add Lawesson's Reagent (1.5 eq). Note: An excess is required due to the poor solubility of the quinazolinone starting material.

  • Reflux: Heat the mixture to 110–115 °C under an inert nitrogen atmosphere for 12–16 hours[3]. Monitor by TLC (EtOAc:Hexane 1:1); the product will appear as a bright yellow, UV-active spot.

  • Acid-Base Purification: Concentrate the toluene. Dissolve the crude residue in 1M NaOH. The quinazoline-4-thiol tautomerizes and dissolves as a water-soluble thiolate anion.

  • Isolation: Wash the aqueous layer with dichloromethane (3x) to remove non-acidic phosphorus byproducts. Carefully acidify the aqueous layer with 1M HCl to pH 5–6 to precipitate the pure 6-bromoquinazoline-4-thiol. Filter and dry under a vacuum.

Protocol B: Chlorination Followed by Thiouronium Hydrolysis

Causality & Logic: Direct reaction of a 4-chloroquinazoline with sodium hydrosulfide (NaSH) often yields messy bis-quinazoline sulfide dimers. Using thiourea avoids this by forming a stable, positively charged isothiouronium salt. This intermediate is easily isolated and subsequently hydrolyzed under mild basic conditions to yield the pure free thiol[4][5].

Step-by-Step Methodology:

  • Chlorination: Suspend 6-bromoquinazolin-4(3H)-one in neat POCl₃ (10 eq). Add 3 drops of anhydrous DMF. The DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent in situ, which catalyzes the chlorination. Reflux at 105 °C for 4 hours.

  • Intermediate Isolation: Concentrate in vacuo to remove excess POCl₃. Quench the residue carefully over crushed ice, neutralize with saturated NaHCO₃, and extract with ethyl acetate to isolate 4-chloro-6-bromoquinazoline.

  • Thiolation: Dissolve the crude 4-chloro intermediate in absolute ethanol. Add thiourea (1.2 eq) and reflux for 4–8 hours[5]. The isothiouronium salt will precipitate out of the solution as a solid.

  • Hydrolysis: Add 1M NaOH (or KOH) directly to the ethanolic suspension and stir at room temperature for 2 hours to cleave the isothiouronium species[5].

  • Precipitation: Acidify the mixture with glacial acetic acid to exactly pH 7[5]. The final 6-bromoquinazoline-4-thiol will precipitate as a yellow powder. Filter, wash with cold water, and dry.

Section 2: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield of Free Thiol Check1 LC-MS Analysis Result? Issue->Check1 PathA Mass = 478 m/z (Disulfide Dimer) Check1->PathA PathB Mass = 225 m/z (Unreacted SM) Check1->PathB Sol1 Add DTT/TCEP during basic hydrolysis step PathA->Sol1 Sol2 Check POCl3/DMF ratio or Lawesson's equivalents PathB->Sol2

Figure 2: Diagnostic logic tree for resolving common low-yield thiolation outcomes.

Q1: My LC-MS shows a major peak at ~478 m/z instead of the expected 241 m/z. What happened? A1: You are observing the disulfide dimer (bis(6-bromoquinazolin-4-yl) disulfide). The quinazoline-4-thione moiety exists in a tautomeric equilibrium with its thiol form[6], and free thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. Solution: Degas all solvents used during the workup with nitrogen or argon. If the dimer has already formed, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during the basic hydrolysis step to reduce the disulfide bond back to the free thiol.

Q2: The POCl₃ chlorination step is stalling at 60-70% conversion. How can I push it to completion? A2: The formation of the active chlorinating species is likely the rate-limiting step. Solution: Ensure you are adding a catalytic amount of DMF (or N,N-dimethylaniline). This generates the Vilsmeier-Haack intermediate, which is significantly more electrophilic than POCl₃ alone. Additionally, ensure your starting material is completely dry; moisture will rapidly hydrolyze the imidoyl chloride back to the starting lactam.

Q3: When using Lawesson's reagent, the workup is plagued by foul-smelling, sticky phosphorus byproducts. How can I easily isolate the product? A3: Avoid standard silica gel chromatography for this step, as the thiol can streak and oxidize on the column. Solution: Utilize the acid-base extraction detailed in Protocol A. The thiol proton is relatively acidic (pKa ~ 6-8). Dissolving the crude mixture in an aqueous alkaline solution selectively pulls the target molecule into the aqueous phase as a thiolate, allowing you to wash away the lipophilic phosphorus byproducts with organic solvents before re-acidifying[5].

Section 3: Quantitative Optimization Data

The following table summarizes the expected metrics and optimization parameters for both synthetic routes to assist in selecting the best pathway for your scale-up needs.

Reaction ParameterRoute A (Lawesson's)Route B (POCl₃ / Thiourea)Mechanistic Impact / Rationale
Reagent Equivalents 1.5 - 2.0 eqPOCl₃ (10 eq), Thiourea (1.2 eq)Excess Lawesson's is needed to overcome the heterogeneous nature of the toluene suspension.
Reaction Temperature 110 °C (Toluene reflux)105 °C (POCl₃), 80 °C (EtOH)High thermal energy is required to break the highly stable amide resonance of the quinazolinone ring.
Reaction Time 12 - 16 hours4 hours (Step 1) + 8 hours (Step 2)Route B is kinetically faster per step but requires two distinct isolation procedures.
Average Yield 45 - 60%75 - 85% (Over 2 steps)Route B generally provides higher overall throughput and is preferred for multi-gram scale-ups.
Primary Impurity Unreacted starting materialDisulfide dimerRoute A suffers from poor solubility; Route B suffers from downstream oxidative coupling.

Section 4: References

  • Title : Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : WO2023118507A2 - Compounds and use thereof as HDAC6 inhibitors Source : Google Patents URL :

Sources

Optimization

Technical Support Center: Purification of 6-Bromoquinazoline-4-thiol and its Derivatives

Welcome to the technical support center for the purification of 6-bromoquinazoline-4-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-bromoquinazoline-4-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of molecules. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-bromoquinazoline-4-thiol and its derivatives?

A1: The primary challenges stem from the unique chemical properties of these molecules. The presence of the thiol (-SH) group makes them susceptible to oxidation, which can lead to the formation of disulfide byproducts.[1] The quinazoline core, being a nitrogen-containing heterocycle, can interact with silica gel during column chromatography, potentially causing streaking and poor separation.[2] Furthermore, the bromo-substituent increases the molecular weight and can influence the compound's solubility profile, making the selection of an appropriate recrystallization solvent or chromatography mobile phase critical.

Q2: How can I prevent the oxidation of the thiol group to a disulfide during purification?

A2: Preventing oxidation is crucial for obtaining a pure product. Here are several strategies:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or by several freeze-pump-thaw cycles can significantly reduce oxidation.

  • Add a reducing agent: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol can be added to the sample or solvents to maintain a reducing environment.[3] However, this will need to be removed in a subsequent step.

  • Minimize exposure to light and heat: Light and heat can promote oxidation. Protect your sample from direct light and use moderate temperatures during purification.

Q3: What is the best initial approach to purify crude 6-bromoquinazoline-4-thiol?

A3: For most solid organic compounds, recrystallization is an excellent first choice for purification. It is a cost-effective and scalable method that can significantly improve purity if the right solvent is chosen.[4] If recrystallization fails to provide the desired purity, or if the product is an oil, flash column chromatography is the next logical step.[5]

Q4: How do I select a suitable solvent for the recrystallization of 6-bromoquinazoline-4-thiol?

A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4] For a bromo-substituted quinazoline thiol, a good starting point is to screen polar protic solvents like ethanol or isopropanol, as well as solvent mixtures such as ethyl acetate/heptane or toluene/heptane.[4][6]

Here is a systematic approach to solvent screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

  • If the solid is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[7] Before starting the column, it is essential to develop a TLC solvent system that provides good separation between your target compound and any impurities. A good Rf (retention factor) for your target compound on TLC is typically between 0.2 and 0.4 for effective separation on a column.[8]

Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The solution is too concentrated, the solvent is too good, or the cooling is too rapid. Impurities can also sometimes act as a crystallization inhibitor.[2]

  • Solution:

    • Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly.

    • Use a solvent pair: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" or anti-solvent (e.g., heptane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[2]

    • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[2]

Problem: I have a very low recovery of my product after recrystallization.

  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.[2]

    • Cool thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time to maximize crystal formation.

    • Concentrate the mother liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and cooling again. Be aware that this second crop of crystals may be less pure.

Column Chromatography Issues

Problem: My compound is streaking on the TLC plate and the column.

  • Cause: For nitrogen-containing heterocycles like quinazolines, streaking is often due to the interaction of the basic nitrogen atoms with the acidic silica gel.[2]

  • Solution:

    • Add a basic modifier: Add a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel. This will often result in sharper bands and better separation.[2]

    • Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[8]

Problem: My compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move your compound down the column.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that is not sufficient, a more polar solvent like methanol may need to be added to the mobile phase.[8]

    • Check for decomposition: It is possible your compound is degrading on the silica gel. To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot has appeared. If so, a less acidic stationary phase like neutral alumina should be used.[2]

Problem: I am observing a new, less polar spot on TLC after purification, which I suspect is the disulfide.

  • Cause: The thiol group has oxidized to a disulfide during the purification process. Disulfides are typically less polar than the corresponding thiols.

  • Solution:

    • Re-dissolve and reduce: If you have already isolated the mixture, you can try to re-dissolve it and treat it with a reducing agent like DTT. You will then need to re-purify the material.

    • Optimize future purifications: For subsequent batches, implement the strategies mentioned in FAQ 2 to prevent oxidation, such as using degassed solvents and working under an inert atmosphere.

Experimental Protocols

Protocol 1: Recrystallization of 6-Bromoquinazoline-4-thiol

This protocol is a general guideline and should be optimized based on your specific experimental observations.

  • Dissolution: In a fume hood, place 1.0 g of crude 6-bromoquinazoline-4-thiol in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/heptane mixture) while stirring and heating until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC that gives your target compound an Rf value of approximately 0.2-0.4.[8] A common starting point for quinazoline derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Compound PolaritySuggested TLC/Column Eluent SystemModifier (if needed)
Low to MediumHexane / Ethyl Acetate (Gradient: 10% to 50% Ethyl Acetate)0.5% Triethylamine
Medium to HighDichloromethane / Methanol (Gradient: 1% to 10% Methanol)0.5% Triethylamine or 1% Acetic Acid (for acidic derivatives)
HighEthyl Acetate / Methanol / Ammonium Hydroxide (e.g., 80:15:5)N/A

Note: These are starting points and should be optimized for each specific derivative.

Visualization

Purification Workflow Diagram

This diagram illustrates a typical workflow for the purification of 6-bromoquinazoline-4-thiol.

PurificationWorkflow crude_product Crude 6-Bromoquinazoline-4-thiol recrystallization Recrystallization crude_product->recrystallization check_purity1 Check Purity (TLC, NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity OK column_chromatography Column Chromatography check_purity1->column_chromatography Needs Further Purification check_purity2 Check Purity (TLC, NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity OK check_purity2->column_chromatography Repurify

Caption: A decision-making workflow for purification.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • Ignited Minds Journals. (2012, February 15). Biological Activity of Quinazoline and Their Fused-Ring Systems.
  • ResearchGate. (n.d.). Broader scope of quinazoline-thiols.
  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols.
  • PMC. (2023, February 27). Design and Evaluation of Ambiphilic Aryl Thiol–Iminium-Based Molecules for Organocatalyzed Thioacyl Aminolysis.
  • Agilent. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • Books. (2008, December 10). Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from a hypothetical Semantic Scholar article.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • PMC. (n.d.). Quantification of Thiols and Disulfides.
  • PMC. (2023, July 24). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
  • PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Journal of Pharmaceutical Research International. (2021, October 29). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs.
  • Digital CSIC. (2021, December 15). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.
  • PMC. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromoquinazoline Synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselectivity, stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselectivity, stability, and purification of 6-bromoquinazoline scaffolds.

Synthesizing these nitrogen-containing heterocycles is rarely as simple as following a basic recipe. Minor deviations in temperature, stoichiometry, or workup conditions can rapidly divert your reaction toward highly stable, undesired side products. This guide is designed to move beyond basic protocols, providing the mechanistic causality behind side-product formation and offering self-validating workflows to ensure your synthetic success.

Part 1: Troubleshooting Guides – Managing Side Products in Core Assembly

Issue 1: Over-Bromination and the 6,8-Dibromo Impurity

Q: When synthesizing my 5-bromoanthranilic acid precursor, I consistently observe a secondary spot on my TLC plate. Mass spectrometry identifies this as a dibrominated species. How do I prevent this?

A: The secondary spot you are observing is almost certainly 3,5-dibromoanthranilic acid, which will subsequently cyclize into the highly stable1[1].

  • Causality: The amino group on anthranilic acid strongly activates both the ortho (C3) and para (C5) positions toward electrophilic aromatic substitution. While the C5 position is sterically favored for the first bromination, excess brominating agent or elevated thermal energy provides enough activation energy to brominate the C3 position as well[2].

  • Solution: Shift from thermodynamic to strict kinetic control. Use exactly 1.05 equivalents of N-bromosuccinimide (NBS) rather than molecular bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine. Furthermore, running the reaction in acetonitrile at room temperature significantly suppresses the formation of the dibrominated side product compared to using glacial acetic acid[2].

Issue 2: Incomplete Cyclization & Amidine Intermediates

Q: During the Niementowski-type condensation of 5-bromoanthranilic acid with formamide, my yield of 6-bromoquinazolin-4(3H)-one is low, and I isolate a highly polar intermediate. What went wrong?

A: You are likely isolating the uncyclized formamidine or formamide intermediate[3].

  • Causality: The condensation requires two distinct mechanistic steps: an initial nucleophilic attack of the aniline amine onto formamide, followed by a high-activation-energy intramolecular cyclization (dehydration) of the resulting amide/amidine onto the carboxylic acid. If the temperature is too low, the reaction stalls at the intermediate stage.

  • Solution: Ensure the internal reaction temperature reaches at least 150 °C. Using a large excess of formamide (which acts as both the reactant and the solvent) and extending the reaction time to 4–6 hours will provide the thermodynamic driving force required to push the cyclization to completion[3].

Issue 3: Reversion to Quinazolinone during POCl₃ Chlorination

Q: I am converting 6-bromoquinazolin-4(3H)-one to 4-chloro-6-bromoquinazoline using POCl₃. The reaction seems complete by TLC, but after workup, I recover mostly the starting quinazolinone. Why?

A: This is a classic case of moisture-induced hydrolysis of the highly reactive 4-chloroquinazoline product[4].

  • Causality: The C4 position of the quinazoline ring is exceptionally electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This makes the C–Cl bond highly susceptible to nucleophilic attack by water. If the POCl₃ is not completely removed before aqueous workup, or if the workup is not properly basified, the product rapidly hydrolyzes back to the thermodynamically stable 6-bromoquinazolin-4(3H)-one.

  • Solution: Remove all excess POCl₃ via vacuum distillation before initiating the workup. Quench the remaining syrup by pouring it directly onto crushed ice mixed with saturated sodium bicarbonate (to neutralize HCl immediately) and extract rapidly with cold dichloromethane[4].

Part 2: Visualizing Side-Product Pathways

G A Anthranilic Acid B 5-Bromoanthranilic Acid (Desired Precursor) A->B NBS, CH3CN, RT (Kinetic Control) C 3,5-Dibromoanthranilic Acid (Side Product) A->C Excess NBS or Br2 High Temp D 6-Bromoquinazolin-4(3H)-one (Desired Core) B->D Formamide, 150°C (Thermodynamic) E Uncyclized Amidine (Side Product) B->E T < 130°C Short Time F 4-Chloro-6-bromoquinazoline (Desired Electrophile) D->F POCl3, DIPEA Reflux G Hydrolysis Reversion (Side Product) F->G H2O Exposure Acidic Workup G->D Reverts to

Caption: Workflow of 6-bromoquinazoline synthesis highlighting critical side-product divergence points.

Part 3: Quantitative Data & Reaction Profiles

The following table summarizes how specific reaction conditions influence the ratio of desired products to common side products during the core assembly phases.

Reaction PhaseReagents & ConditionsTarget Product (Yield)Primary Side ProductCausality of Impurity
Precursor Bromination NBS (1.05 eq), CH₃CN, 25°C5-Bromoanthranilic acid (83%)3,5-Dibromoanthranilic acid (<5%)Electrophilic over-activation of the aromatic ring by the amine group[2].
Precursor Bromination Br₂ (excess), AcOH, 80°C5-Bromoanthranilic acid (40%)3,5-Dibromoanthranilic acid (~45%)High thermal energy and excess halogen driving di-substitution.
Core Cyclization Formamide, 150°C, 4h6-Bromoquinazolin-4(3H)-one (64%)Uncyclized Amidine (<10%)Insufficient thermodynamic driving force to complete dehydration[3].
Core Chlorination POCl₃, DIPEA, Reflux, 2h4-Chloro-6-bromoquinazoline (75%)6-Bromoquinazolin-4(3H)-one (Variable)Moisture-induced hydrolysis of the highly electrophilic C4 position during workup[4].

Part 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step unless the built-in quality control checks confirm success.

Protocol 1: Regioselective Synthesis of 5-Bromoanthranilic Acid
  • Dissolution: Dissolve anthranilic acid (20 mmol) in 20 mL of anhydrous acetonitrile.

    • Validation Check: The solution must be completely clear. Any suspension indicates poor solvent quality, which can cause localized concentration spikes and over-bromination.

  • Addition: Add a solution of N-bromosuccinimide (21 mmol) in 30 mL acetonitrile dropwise over 30 minutes.

    • Validation Check: The reaction should maintain a pale yellow hue. A sudden shift to a deep red/orange color indicates the accumulation of free bromine, signaling that your addition rate is too fast.

  • Reaction: Stir at room temperature (20–25 °C) for 2 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.4) should be fully consumed and replaced by a single major spot (Rf ~0.6).

  • Isolation: Filter the precipitate, wash with cold acetonitrile, and dry under a vacuum.

    • Validation Check: The melting point of the solid should be sharp at 218–220 °C. A depressed or broad melting range confirms contamination with the 3,5-dibromo side product.

Protocol 2: Chlorination to 4-Chloro-6-bromoquinazoline
  • Suspension: Suspend 6-bromoquinazolin-4(3H)-one (10 mmol) in 15 mL of POCl₃. Add 1 mL of N,N-diisopropylethylamine (DIPEA) as a catalyst.

    • Validation Check: The mixture will initially be a thick, opaque suspension.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.

    • Validation Check: The reaction is complete when the suspension transitions into a completely clear, homogenous amber solution, confirming the total consumption of the insoluble quinazolinone.

  • Distillation: Remove excess POCl₃ via vacuum distillation.

    • Validation Check: The residue should be a thick syrup. Failure to remove POCl₃ here will cause violent exothermic hydrolysis in the next step, destroying the product.

  • Quench & Extraction: Quench the syrup by pouring it onto crushed ice mixed with saturated aqueous NaHCO₃. Extract immediately with cold dichloromethane.

    • Validation Check: Test the aqueous layer with pH paper; it must remain basic (pH > 8). If it drops into the acidic range, acid-catalyzed hydrolysis will revert your product back to the starting material.

Part 5: FAQs on Downstream Functionalization

Q: When performing a Suzuki-Miyaura cross-coupling on 4-chloro-6-bromoquinazoline, I get a mixture of C4-coupled, C6-coupled, and hydrodebrominated side products. How do I achieve regioselectivity?

A: This is a classic challenge in the palladium-catalyzed cross-coupling of dihalo-heterocycles.

  • Causality: The C4-chloride is highly activated by the electron-withdrawing nature of the quinazoline nitrogens, making it kinetically favored for oxidative addition by the Pd(0) catalyst. However, the C6-bromide is also a viable coupling partner. If the reaction is pushed too hard (high heat, strong bases), thermodynamic over-coupling at C6 occurs. Furthermore, prolonged heating in protic solvents (like ethanol/water mixtures) promotes β-hydride elimination pathways, leading to hydrodebromination[4].

  • Solution: Exploit the kinetic difference. To selectively couple at C4, use exactly 1.0 equivalent of the boronic acid, a mild base (e.g., Na₂CO₃), and run the reaction at lower temperatures (room temperature to 50 °C).

G Start 4-Chloro-6-bromoquinazoline Intermediate Pd(0) Oxidative Addition Start->Intermediate Pd Catalyst PathA C4-Aryl-6-bromoquinazoline (Kinetic Product) Intermediate->PathA 1 eq Boronic Acid, RT PathB C4,C6-Diarylquinazoline (Over-coupling) Intermediate->PathB Excess Boronic Acid, Heat PathC Hydrodebromination (Side Product) Intermediate->PathC Protic Solvents, Heat

Caption: Regioselectivity and side-product pathways in the Suzuki-Miyaura coupling of dihaloquinazolines.

References

  • BenchChem. "6-bromo-1H-quinazolin-4-one". 1

  • PubMed Central (PMC). "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation". 2

  • Research and Reviews. "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents". 3

  • PubMed Central (PMC). "Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase". 4

Sources

Optimization

Technical Support Center: Quinazoline-4-Thiol Synthesis

Welcome to the Quinazoline-4-Thiol Synthesis Support Center . The quinazoline-4-thiol (or quinazoline-4(3H)-thione) scaffold is a highly privileged intermediate in medicinal chemistry, serving as the core for numerous EG...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline-4-Thiol Synthesis Support Center . The quinazoline-4-thiol (or quinazoline-4(3H)-thione) scaffold is a highly privileged intermediate in medicinal chemistry, serving as the core for numerous EGFR inhibitors, antiviral agents, and antimicrobial compounds 1.

Despite its structural simplicity, synthesizing this intermediate often plagues researchers with low yields, stubborn byproducts, and purification bottlenecks. This guide is engineered to help you troubleshoot your workflows by addressing the root chemical causes behind these failures.

Module 1: Route Selection & Mechanistic Overview

Before troubleshooting, it is critical to understand the two primary synthetic pathways used to generate quinazoline-4-thiol from the readily available quinazolin-4(3H)-one precursor.

G QO Quinazolin-4(3H)-one CQ 4-Chloroquinazoline QO->CQ POCl3 / SOCl2 (Chlorination) QT Quinazoline-4-thiol (Target) QO->QT Lawesson's Reagent or P2S5 (Route A) CQ->QT 1. Thiourea, EtOH 2. NaOH, then AcOH (Route B)

Fig 1: Primary synthetic pathways for quinazoline-4-thiol generation.

FAQ: Which synthetic route should I choose?

Q: Should I use direct thionation (Route A) or the SNAr approach via 4-chloroquinazoline (Route B)? A: Your choice depends on the functional groups present on your quinazoline ring.

  • Route A (Direct Thionation): Best for robust substrates. It is a single-step process but historically suffered from low yields when using Phosphorus pentasulfide (

    
     / 
    
    
    
    ). Modern adaptations using Lawesson's Reagent (LR) have drastically improved this 2.
  • Route B (SNAr via Thiourea): Best for sensitive substrates or when you already have the 4-chloro intermediate. It is milder but requires strict anhydrous conditions during the thiourea addition to prevent hydrolysis back to the quinazolinone 3.

Module 2: Troubleshooting Route A (Direct Thionation)

FAQ: Overcoming Low Yields in Direct Thionation

Q: My thionation yield using


 is stuck at 30-40%, and the reaction mixture turns into a black tar. How do I fix this? 
A:  The root cause is the poor solubility and low reactivity of 

. It requires heterogeneous reflux in high-boiling solvents (like m-xylene at 140°C) for 4 to 12 hours. These harsh conditions lead to thermal degradation and, if your substrate is chiral, severe racemization.

Solution: Switch to Lawesson's Reagent (LR) . LR dissociates in solution into a highly reactive dithiophosphine ylide, allowing the reaction to proceed homogeneously in toluene at lower temperatures (80–110°C) within 1–2 hours, often boosting yields to >80% 4.

Quantitative Data: Thionation Reagent Comparison
ParameterPhosphorus Pentasulfide (

)
Lawesson's Reagent (LR)
Typical Solvent m-Xylene or PyridineToluene or THF
Temperature 140°C (Reflux)80–110°C (Reflux)
Reaction Time 4 – 12 hours1 – 2 hours
Average Yield 30% – 50%80% – 95%
Mechanistic Driver Heterogeneous surface reactionHighly reactive dithiophosphine ylide
Validated Protocol: Optimized Thionation using Lawesson's Reagent

This protocol utilizes acid-base chemistry to self-validate the removal of LR byproducts (anisole derivatives and phosphorus oxides).

  • Setup: In an oven-dried flask under an argon atmosphere, suspend quinazolin-4(3H)-one (1.0 eq) and Lawesson's Reagent (0.6 to 1.0 eq) in anhydrous toluene (0.2 M).

  • Reaction: Heat the mixture to reflux (110°C). The suspension will typically clear as the reactive ylide forms and thionation occurs. Monitor via TLC (typically 1-2 hours).

  • Quench & Extraction: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification (Crucial Step): Dissolve the crude residue in 10% aqueous NaOH. Quinazoline-4-thiol tautomerizes and forms a highly water-soluble sodium thiolate salt.

  • Washing: Wash the basic aqueous layer 3 times with Dichloromethane (DCM). Causality: The organic washes remove the lipophilic LR byproducts, leaving your pure product in the aqueous phase.

  • Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the pH reaches 6.5–7.0. The pure quinazoline-4-thiol will precipitate as a solid. Filter and dry.

Module 3: Troubleshooting Route B (SNAr via 4-Chloroquinazoline)

FAQ: Addressing Byproducts in SNAr Workflows

Q: I am reacting 4-chloroquinazoline with thiourea, but my major isolated product is quinazolin-4-one (the starting material of the previous step). Why? A: 4-Chloroquinazoline is an extremely electron-deficient, highly reactive electrophile. It is exquisitely sensitive to moisture. If your ethanol is not strictly anhydrous, or if your thiourea contains trace water,


 acts as a competing nucleophile. It attacks the C4 position, hydrolyzing the intermediate back to quinazolin-4-one 3.

Q: I see a major byproduct on my LC-MS with roughly double the expected mass. What is this? A: This is diquinazolin-4-yl sulfide, a thioether dimer. It forms when the newly generated quinazoline-4-thiol acts as a nucleophile and attacks unreacted 4-chloroquinazoline. To prevent this, ensure thiourea is in slight excess and strictly control the basic hydrolysis step.

G Start 4-Chloroquinazoline + Thiourea Water Trace Moisture Present? Start->Water Inter Quinazolin-4-yl carbamimidothioate (Intermediate) Base Basic Hydrolysis (KOH/NaOH) Inter->Base Water->Inter No (Anhydrous) Hydrolysis Hydrolysis to Quinazolin-4-one (Yield Loss) Water->Hydrolysis Yes Target Quinazoline-4-thiol Base->Target Dimer Dimerization (Thioether) Due to excess 4-Cl-quinazoline Target->Dimer Side Reaction

Fig 2: SNAr troubleshooting logic, highlighting moisture and stoichiometry risks.

Validated Protocol: Two-Step SNAr via Thiourea

This method avoids the use of noxious


 or NaSH gases, utilizing thiourea as a safe sulfur surrogate.
  • Isothiouronium Salt Formation: Dissolve 4-chloroquinazoline (1.0 eq) and thiourea (1.2 eq) in strictly anhydrous ethanol. Reflux the mixture for 4–8 hours. The intermediate quinazolin-4-yl carbamimidothioate hydrochloride salt will form and often precipitate.

  • Solvent Removal: Cool the reaction and evaporate the ethanol completely in vacuo.

  • Basic Hydrolysis: Suspend the crude intermediate in water and add aqueous KOH or NaOH (approx. 2.0 - 3.0 eq). Stir at room temperature for 1 hour. Causality: The strong base cleaves the carbamimidothioate, releasing urea (or cyanamide) and forming the soluble potassium/sodium quinazoline-4-thiolate.

  • Controlled Precipitation: Filter the basic solution to remove any insoluble dimeric byproducts. Slowly add glacial acetic acid to the filtrate until the pH is exactly 7.0 3.

    • Warning: Do not over-acidify (pH < 4). The quinazoline nitrogen will protonate, forming a soluble cation and pulling your product back into the aqueous phase, destroying your isolated yield.

  • Isolation: Collect the precipitated yellow/orange solid via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

References

  • MDPI. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis". Molecules. Available at: [Link]

  • PMC. "Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety". Molecules (Basel, Switzerland). Available at: [Link]

  • Austrian Journal of Technical and Natural Sciences. "Mechanism of Synthesis of Quinazolin‐4‐Thione in a New Method". Premier Publishing. Available at: [Link]

Sources

Troubleshooting

Column chromatography methods for purifying quinazoline compounds

This is a technical support guide designed for the purification of quinazoline compounds. It prioritizes experimental logic, self-validating workflows, and troubleshooting based on the physicochemical properties of the q...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the purification of quinazoline compounds. It prioritizes experimental logic, self-validating workflows, and troubleshooting based on the physicochemical properties of the quinazoline scaffold.

Topic: Column Chromatography & Solid Phase Extraction Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Introduction: The Quinazoline Challenge

Quinazolines (e.g., Gefitinib, Erlotinib derivatives) present a specific set of chromatographic challenges due to the N1 and N3 nitrogen atoms in the pyrimidine ring.

  • The Problem: These nitrogens are Lewis bases. Standard silica gel (

    
    ) is slightly acidic (pKa 
    
    
    
    5–7 due to surface silanol groups).
  • The Result: Acid-base interaction causes "tailing" (peak broadening), poor resolution, and irreversible adsorption (yield loss).

  • The Solution: This guide provides protocols to neutralize these interactions via Mobile Phase Engineering and Stationary Phase Selection .

Part 1: Stationary Phase Selection (The Foundation)

Q: Should I use Silica Gel or Alumina for my quinazoline derivative?

A: The choice depends on the basicity of your specific derivative (often driven by the substituent at the 4-position).

FeatureSilica Gel (Standard) Neutral Alumina Basic Alumina
Surface pH Acidic (pH 4–6)Neutral (pH 6.5–7.5)Basic (pH 9–10)
Best For Non-polar to moderately polar quinazolines (e.g., chloro-quinazolines).Acid-sensitive or moderately basic derivatives (e.g., 4-anilinoquinazolines).Highly basic derivatives that streak on silica.
Cost LowHighHigh
Resolution Excellent (High surface area)GoodLower resolution than silica
Recommendation Start here. Use modifiers (TEA) to mask acidity.Switch here if TEA fails or compound degrades.Use only for extremely basic/acid-sensitive cases.

Part 2: Mobile Phase Engineering

Q: My compound is tailing significantly on TLC and the column. How do I fix this?

A: You must suppress the silanol ionization. The standard protocol is the "TEA Deactivation Method."

Protocol: Triethylamine (TEA) Column Pre-treatment
  • Mechanism: TEA is a stronger base than most quinazolines. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute freely.

  • Step-by-Step:

    • Slurry Pack: Pack your silica column using your starting non-polar solvent (e.g., Hexanes or DCM).

    • The Shield: Flush the column with 2 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

    • Equilibration: Flush with 2 CVs of the starting mobile phase (without TEA) to remove excess free amine.

    • Run: Perform the separation. You may maintain 0.1% TEA in the mobile phase during the run if tailing persists.

Warning: TEA can contaminate mass spectrometry (MS) sources. If isolating for biological assay or MS, ensure thorough drying or a subsequent wash step.

Q: What solvent systems work best for polar 4-substituted quinazolines?

A: Avoid simple Hexane/EtOAc if your compound is highly polar (e.g., contains morpholine or piperazine side chains).

  • System A (Moderate Polarity): DCM / Methanol (95:5

    
     90:10).
    
  • System B (High Polarity): DCM / Methanol / Ammonia (90:9:1). Note: Use 7N Ammonia in MeOH.

Part 3: Loading & Solubility (The Critical Step)

Q: My quinazoline is insoluble in DCM and Hexanes. How do I load it onto the column?

A: Solubility is the most common failure point for quinazolines. Do not attempt to liquid load using a "strong" solvent like DMSO or pure Methanol; this will destroy your resolution by carrying the compound down the column immediately (the "solvent effect").

Protocol: Dry Loading (Solid Load)

This is the industry standard for insoluble heterocycles.

  • Dissolve: Dissolve your crude mixture in the minimum amount of a volatile strong solvent (e.g., Acetone, MeOH, or DCM/MeOH mix). Heating to 40°C is acceptable.

  • Adsorb: Add silica gel to the flask. Ratio: 1g crude : 2g silica .

  • Evaporate: Rotary evaporate until you have a free-flowing, dry powder.

    • Troubleshoot: If it is sticky/clumpy, add more silica and re-evaporate.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

  • Cap: Add a layer of sand or cotton to protect the bed.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying quinazoline derivatives, ensuring you choose the correct path before wasting solvent.

QuinazolinePurification Start Crude Quinazoline Mixture SolubilityCheck Check Solubility in DCM or Hexane/EtOAc Start->SolubilityCheck LiquidLoad Method A: Liquid Load (DCM/Hexane) SolubilityCheck->LiquidLoad Soluble DryLoad Method B: Dry Load (Adsorb on Silica) SolubilityCheck->DryLoad Insoluble TLC_Check Run TLC on Silica (with 1% TEA) Tailing Is there tailing? TLC_Check->Tailing Soluble Soluble Insoluble Insoluble StdSilica Standard Silica Column Tailing->StdSilica No Tailing TEASilica TEA-Deactivated Silica (Pre-wash w/ 1% Et3N) Tailing->TEASilica Moderate Tailing Alumina Neutral Alumina Column Tailing->Alumina Severe Tailing/Streaking LiquidLoad->TLC_Check DryLoad->TLC_Check

Caption: Decision matrix for selecting loading method and stationary phase based on solubility and tailing behavior.

Part 5: Troubleshooting & FAQs

Q: My product precipitates inside the column, blocking the flow. What now?

  • Cause: Your mobile phase became too non-polar too quickly, or the concentration was too high (solubility crash).

  • Fix:

    • Immediate: Switch to a high-polarity "flush" solvent (e.g., 10% MeOH in DCM) to recover everything. Do not try to save the separation.

    • Prevention: Use Dry Loading (see Part 3) and ensure your gradient starts with enough polarity (e.g., 1% MeOH) to keep the compound moving, or reduce the sample load (mg compound / g silica).

Q: I see two spots on TLC, but they co-elute on the column.

  • Cause: Column overload or insufficient "plate count" (column length).

  • Fix:

    • Change Selectivity: If using MeOH/DCM, switch to Acetone/DCM or EtOAc/Hexane . Different solvents interact differently with the quinazoline nitrogen.

    • Decrease Slope: Reduce your gradient slope (e.g., instead of 0%

      
       10% MeOH over 20 mins, do 0% 
      
      
      
      5% over 30 mins).

Q: Can I use Reversed-Phase (C18) for quinazolines?

  • A: Yes, and it is often superior for highly polar derivatives.

  • Conditions: Use Water/Acetonitrile gradients.

  • Modifier: You must use a modifier to ensure sharp peaks.

    • Acidic: 0.1% Formic Acid (keeps Nitrogens protonated,

      
      ).
      
    • Basic: 10mM Ammonium Bicarbonate (keeps Nitrogens neutral,

      
      ). Check column pH limits first.
      

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline. Retrieved from

  • Jalon. (2025). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from 5

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from 6

  • MedChemExpress. (2025). 4(3H)-Quinazolinone Product & Solubility Guide. Retrieved from 7

  • ZeptoMetrix. (2025). Mobile Phase Modifiers for HPLC/LCMS. Retrieved from 8

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for 6-Bromoquinazoline-4-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sluggish reactions, poor yields, or mysterious precipitates when working with heterocyclic thiols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sluggish reactions, poor yields, or mysterious precipitates when working with heterocyclic thiols. 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) presents a unique set of challenges. Because the quinazoline ring is highly electron-withdrawing, the thiol moiety at the 4-position is highly acidic and easily forms a nucleophilic thiolate anion. This makes it exceptionally prone to oxidative degradation.

This guide bypasses generic advice to provide you with the mechanistic causality behind these failures and the self-validating protocols required to prevent them.

MODULE 1: The Causality of Thiol Degradation

To prevent oxidation, you must first understand the thermodynamic and kinetic pathways that cause it. 6-Bromoquinazoline-4-thiol exists in a tautomeric equilibrium with its thione form. However, in solution—particularly at neutral to basic pH—it deprotonates to form a thiolate anion (


).

This thiolate is highly reactive toward dissolved atmospheric oxygen, leading to the rapid formation of a disulfide dimer (bis(6-bromoquinazolin-4-yl) disulfide). If left unchecked in the presence of strong oxidants or unbuffered acidic conditions, the sulfur can irreversibly over-oxidize into sulfinic or sulfonic acids.

ThiolOxidation A 6-Bromoquinazoline-4-thiol (Free Thiol, Active) B Thiolate Anion (S⁻) (Nucleophilic) A->B High pH (Deprotonation) D Sulfinic / Sulfonic Acids (Over-oxidation) A->D Strong Oxidants (Irreversible) C Disulfide Dimer (Inactive Precipitate) B->C Dissolved O₂ / Trace Metals (Reversible) C->A TCEP Reduction (Kinetic Control)

Caption: Logic flow of 6-Bromoquinazoline-4-thiol oxidation and TCEP-mediated recovery.

MODULE 2: Diagnostic FAQs

Q1: I noticed a white/yellow precipitate forming in my reaction mixture shortly after dissolving the 6-Bromoquinazoline-4-thiol. What is this, and how do I fix it? A1: This precipitate is almost certainly the disulfide dimer of your starting material. Disulfides are significantly less soluble in standard organic solvents than their corresponding free thiols, causing them to crash out of solution[1]. This is a definitive diagnostic indicator that your reaction environment is not sufficiently anaerobic. To fix this, you must rigorously degas your solvents (see Protocol 1) and maintain a strict argon or nitrogen atmosphere.

Q2: My thiol has already oxidized into a disulfide. Should I use Dithiothreitol (DTT) to reduce it back to the active monomer? A2: No. For 6-Bromoquinazoline-4-thiol,2 is vastly superior to DTT[2]. Causality: DTT reduces disulfides via a thermodynamic equilibrium (thiol-disulfide exchange) that requires a pH > 7 to generate its own active thiolate[3]. However, raising the pH also accelerates the air-oxidation of your target quinazoline thiol. Furthermore, DTT is highly sensitive to trace metal contaminants (like


 or 

), which catalyze its rapid degradation[4]. In contrast, TCEP operates via kinetic control—the reaction is driven irreversibly by the formation of a highly stable phosphorus-oxygen (P=O) bond[3]. TCEP is fully active at acidic pH (where your target thiol is protonated and safe from air) and is completely resistant to trace metal oxidation[4].

Q3: How should I handle the strong odor and environmental safety of this compound during workup? A3: Like most thiols, 6-Bromoquinazoline-4-thiol possesses a highly offensive odor and must be handled in a closed system within a fume hood. All exhaust gas from your reaction should be routed through a bleach trap (a bubbler filled with commercial-grade bleach)[5]. Bleach oxidizes the volatile thiols into odorless, water-soluble sulfonic acids. All contaminated glassware must be soaked in a 1:1 bleach/water bath overnight before standard washing[5].

MODULE 3: Quantitative Benchmarks & Self-Validating Protocols
Data Presentation: Reducing Agent Selection

To ensure optimal recovery of oxidized 6-Bromoquinazoline-4-thiol, consult the following quantitative comparison of reducing agents before proceeding with Protocol 2.

ReagentMechanism of ActionOptimal pH RangeAir Stability (Half-life)Trace Metal SensitivityOdor
TCEP Kinetic (P=O bond formation)1.5 – 9.0High (> weeks at 4°C)ResistantOdorless
DTT Thermodynamic (Ring closure)7.0 – 9.0Low (~hours at RT)Highly SensitivePungent
BME Thermodynamic (Mass action)7.0 – 9.0Low (~hours at RT)SensitiveExtremely Pungent

(Data synthesized from comparative reductant studies[2][3][4])

Protocol 1: Anaerobic Solvent Degassing (Freeze-Pump-Thaw)

Sparging (bubbling gas) only displaces atmospheric oxygen; it does not effectively remove oxygen trapped within the solvent lattice. For sensitive heterocyclic thiols, the Freeze-Pump-Thaw method is mandatory[1].

Step-by-Step Methodology:

  • Preparation: Place the required volume of solvent in a Schlenk flask equipped with a robust stir bar. Seal the flask with a high-vacuum stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (

    
    ) bath until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 3–5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the

    
     bath and allow it to thaw completely in a room-temperature water bath. Causality: As the solvent lattice melts, trapped 
    
    
    
    gas bubbles will violently escape into the vacuum headspace.
  • Cycle: Repeat steps 2–4 for a minimum of three full cycles .

  • Inert Backfill: After the final thaw, backfill the flask with ultra-high purity Argon. Self-Validation Checkpoint: During the third thaw cycle, you should observe zero gas bubbles escaping the melting solvent. If bubbles are still visible, perform a fourth cycle.

Workflow N1 1. Glassware Prep (Oven dry 140°C, 4h) N2 2. Solvent Degassing (Freeze-Pump-Thaw x3) N1->N2 N3 3. Reagent Addition (Under Argon stream) N2->N3 N4 4. Reaction Execution (Sealed Schlenk flask) N3->N4 N5 5. Quenching / Workup (Bleach Trap Exhaust) N4->N5

Caption: Step-by-step anaerobic workflow for handling sensitive 6-Bromoquinazoline-4-thiol.

Protocol 2: TCEP-Mediated Recovery of Oxidized Disulfide

If your 6-Bromoquinazoline-4-thiol has precipitated as a disulfide, use this protocol to recover the active monomer in situ.

Step-by-Step Methodology:

  • Acidification: Adjust the pH of your reaction buffer/solvent to roughly 4.0 - 5.0. Causality: This ensures that once the free thiol is generated, it remains protonated and resistant to re-oxidation.

  • TCEP Addition: Add 10 molar equivalents of2 directly to the reaction mixture[2]. Because TCEP is thiol-free, it does not need to be removed prior to subsequent electrophilic coupling reactions[6].

  • Incubation: Stir the mixture at room temperature under Argon for 10–15 minutes. Self-Validation Checkpoint: The reaction is complete when the cloudy, yellow/white disulfide precipitate completely dissolves, yielding a clear solution. If the solution remains cloudy after 15 minutes, gently warm to 35°C for an additional 10 minutes.

References
  • Benchchem. "Technical Support Center: Handling Air-Sensitive Thiol Reagents." Benchchem. 1

  • Getz, E. B., et al. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, Academic Press (1999). 4

  • Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection—Section 2.1." Thermo Fisher Scientific. 6

  • Proteomics and Mass Spectrometry Core Facility. "TCEP or DTT?" Penn State University. 3

  • Environmental Health & Safety. "How to Work with Thiols-General SOP." University of Rochester. 5

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." Bio-Synthesis. 2

Sources

Troubleshooting

Technical Support Center: Characterization of 6-Bromoquinazoline-4-thiol Derivatives

Welcome to the Technical Support Center for the analytical characterization of 6-bromoquinazoline-4-thiol and its derivatives. These compounds are highly valued in medicinal chemistry and drug development for their kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 6-bromoquinazoline-4-thiol and its derivatives. These compounds are highly valued in medicinal chemistry and drug development for their kinase inhibitory potential. However, their unique structural features—specifically the dynamic thiol-thione equilibrium, the highly reactive free sulfhydryl group, and the heavy halogen substitution—present distinct challenges during Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) workflows.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we address the causality behind experimental anomalies, providing you with self-validating methodologies to ensure absolute structural confidence.

Analytical Workflow Visualization

G A 6-Bromoquinazoline-4-thiol Derivatives B NMR Spectroscopy (Tautomerism) A->B Structural ID C Mass Spectrometry (Isotopes & Oxidation) A->C Mass Confirmation D HPLC Purification (Tailing & Chelation) A->D Purity Check B1 Use DMSO-d6 / Variable Temp Identify C=S vs C-SH B->B1 C1 Verify 1:1 79Br/81Br Ratio Add DTT to prevent dimers C->C1 D1 Use acidic modifiers (TFA) Passivate metal columns D->D1

Workflow for characterizing 6-bromoquinazoline-4-thiol derivatives across analytical platforms.

FAQ & Troubleshooting Guides
Section 1: NMR Spectroscopy & Tautomeric Equilibrium

Q: My ¹H NMR spectrum shows unexpected peak doubling and a broad singlet downfield. Is my compound impure? A: Not necessarily. 6-Bromoquinazoline-4-thiol derivatives exist in a dynamic, solvent-dependent equilibrium between the thiol (-SH) and thione (=S) tautomers. The causality here is driven by solvent polarity and hydrogen bonding. Polar aprotic solvents like DMSO-d₆ strongly hydrogen-bond with the N-H proton, stabilizing and shifting the equilibrium toward the thione form. This results in a broad N-H peak (typically 11.0–12.5 ppm). Conversely, the thiol form exhibits an S-H proton peak further upfield (1.2–5.5 ppm), which is often broadened or completely masked by rapid proton exchange with trace water in the solvent [1].

Q: How do I definitively distinguish between the thiol and thione forms using ¹³C NMR and FT-IR? A: Rely on the C4 carbon chemical shift and infrared stretching frequencies. The physical causality is driven by bond order: a true C=S double bond is highly deshielded compared to a C-SH single bond, pushing the ¹³C signal significantly downfield.

Table 1: Spectroscopic Markers for Thiol vs. Thione Tautomers

Analytical MethodThiol Tautomer MarkerThione Tautomer Marker
¹H NMR (DMSO-d₆) Sharp/broad singlet at 1.2–5.5 ppm (S-H)Broad singlet at 11.0–12.5 ppm (N-H)
¹³C NMR C4 resonance at ~145–155 ppm (C-SH)C4 resonance at ~175–185 ppm (C=S)
FT-IR Spectroscopy Weak S-H stretch at ~2500–2900 cm⁻¹Strong C=S stretch at ~1200–1270 cm⁻¹
Section 2: Mass Spectrometry (MS) & Isotopic Anomalies

Q: My mass spectrum shows a doublet molecular ion [M]⁺ and [M+2]⁺ with equal intensity. Why? A: This is the definitive isotopic signature of the bromine atom at the 6-position. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, any intact ion containing a single bromine atom will manifest as a characteristic doublet separated by 2 m/z units with approximately equal peak heights [2][3].

Q: I am seeing a high-mass peak at approximately [2M - 2H]⁺. What is this artifact? A: This is a disulfide dimer (R-S-S-R) artifact generated during Electrospray Ionization (ESI). The causality lies in the ionization source: the high voltage applied to the ESI capillary acts as an electrochemical cell, stripping electrons from the thiolate anion (R-S⁻) to form thiyl radicals (R-S•). These radicals rapidly recombine in the gas phase or droplet plume to form disulfides [4].

Section 3: Chromatography & Purification

Q: Why are my HPLC peaks tailing severely, or why am I losing my compound on the column? A: The free thiol group is a soft Lewis base with a high affinity for transition metals (soft Lewis acids) like Fe³⁺ present in stainless steel HPLC frits and columns. This chelation causes severe peak tailing and irreversible adsorption. Furthermore, on-column oxidation can split your peak into the monomer and the disulfide dimer.

Step-by-Step Methodologies
Protocol 1: NMR Sample Preparation to Lock Tautomeric States

Objective: Obtain a clean, non-exchanging NMR spectrum to validate structural integrity.

  • Solvent Drying: Pass DMSO-d₆ through a short pad of activated basic alumina to remove trace water and DCl. Reasoning: Water catalyzes the rapid exchange between the N-H and S-H protons, broadening the signals into the baseline.

  • Sample Dissolution: Dissolve 5–10 mg of the 6-bromoquinazoline-4-thiol derivative in 0.6 mL of the dried DMSO-d₆.

  • Temperature Control: Acquire the spectrum at a lowered temperature (e.g., 15 °C) to slow down the tautomeric exchange rate. This self-validating step often resolves the distinct peaks of the major tautomer that would otherwise be blurred at 25 °C.

Protocol 2: ESI-MS Analysis with Disulfide Reduction

Objective: Eliminate electrochemical dimerization artifacts during MS acquisition.

  • Sample Dilution: Dilute the compound to 1 µg/mL in an MS-compatible solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at room temperature for 15 minutes. Reasoning: DTT acts as a sacrificial reductant, maintaining the compound in its reduced monomeric thiol state despite the oxidative ESI environment.

  • Acquisition: Inject immediately using positive ESI mode. Verify the presence of the 1:1 isotopic doublet for the monomeric [M+H]⁺ ion.

References
  • Title: Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: Antioxidants & Redox Signaling (PMC) URL: [Link]

Sources

Optimization

Process Chemistry Support Hub: 6-Bromoquinazoline-4-thiol

Senior Application Scientist Desk | Scale-Up & Optimization Guide Welcome to the technical support center for the synthesis of 6-Bromoquinazoline-4-thiol (CAS: 1086378-84-4 / Generic Quinazoline-4-thiol derivatives). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Scale-Up & Optimization Guide

Welcome to the technical support center for the synthesis of 6-Bromoquinazoline-4-thiol (CAS: 1086378-84-4 / Generic Quinazoline-4-thiol derivatives). This guide addresses the specific challenges of scaling this reaction from bench (mg) to pilot (kg) scale, focusing on the Thiourea Displacement Route due to its superior impurity profile compared to direct thionation with phosphorus pentasulfide (


).
Part 1: Route Selection & Strategy

For the 6-bromo derivative, the choice of synthetic route defines your downstream purification burden.

FeatureRoute A: Thiourea Displacement (Recommended)Route B: Direct Thionation (

/Lawesson's)
Precursor 6-Bromo-4-chloroquinazoline6-Bromoquinazolin-4(3H)-one
Reagent Thiourea

NaOH Hydrolysis

or Lawesson's Reagent
Purity Profile High (>98%) . Avoids organophosphorus byproducts.Moderate . Difficult to remove phosphorous residues.
Odor Control Manageable (Thiol generated in aqueous phase).Difficult (

gas evolution during reaction).
Scale-Up Risk Filtration . The isothiouronium intermediate can be voluminous.Exotherm . Quenching

requires strict thermal control.
Part 2: Detailed Experimental Protocol (Thiourea Route)

Objective: Synthesis of 6-Bromoquinazoline-4-thiol via isothiouronium salt. Scale: 100 g Input (6-Bromo-4-chloroquinazoline).

Phase 1: Formation of Isothiouronium Salt
  • Reactor Setup: 2L reactor with mechanical stirrer, reflux condenser, and

    
     inlet.
    
  • Solvent: Charge Ethanol (10 vol, 1.0 L) . Note: IPA can be used for higher boiling point if reaction is sluggish.

  • Addition: Add 6-Bromo-4-chloroquinazoline (100 g, 0.41 mol) followed by Thiourea (34.3 g, 0.45 mol, 1.1 eq) .

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The product (isothiouronium chloride) often precipitates out as a thick solid during reflux. Ensure high torque stirring.

  • Isolation (Critical for Purity): Cool to

    
    . Filter the solid. Wash with cold ethanol (
    
    
    
    mL).
    • Why? This filtration removes unreacted starting material and non-polar impurities before the thiol is even released.

Phase 2: Hydrolysis to Thiol
  • Resuspension: Suspend the wet cake in Water (10 vol) .

  • Base Hydrolysis: Add NaOH (aq, 2M, 2.5 eq) dropwise at

    
    .
    
    • Observation: The solid will dissolve as the thiolate anion forms.

  • Clarification: If the solution is not clear, filter through Celite to remove any insoluble "dimer" impurities.

  • Acidification: Cool to

    
    . Slowly acidify with Acetic Acid  (preferred over HCl to prevent re-formation of HCl salts) to pH 5–6.
    
  • Filtration: Collect the yellow/off-white solid. Wash with water (

    
    ) to remove salts. Dry under vacuum at 
    
    
    
    .
Part 3: Visualization of Workflow

SynthesisWorkflow Start Start: 6-Bromo-4-chloroquinazoline Step1 Reflux with Thiourea (EtOH) Start->Step1 Nucleophilic Substitution Inter Intermediate: Isothiouronium Salt (Solid Precipitate) Step1->Inter Precipitation Filter1 Filtration (Removes soluble impurities) Inter->Filter1 Hydrolysis Base Hydrolysis (NaOH) Forms Soluble Thiolate Filter1->Hydrolysis Resuspend in Water Clarify Celite Filtration (Removes Disulfides) Hydrolysis->Clarify Check Clarity Acid Acidify to pH 5-6 (Acetic Acid) Clarify->Acid Filtrate Final Product: 6-Bromoquinazoline-4-thiol Acid->Final Precipitation

Caption: Step-by-step process flow for the high-purity Thiourea displacement route.

Part 4: Troubleshooting & FAQs
Issue 1: "My product contains a significant amount of starting material (Quinazolinone)."
  • Symptom: LCMS shows mass M+16 (Oxygen) instead of M+32 (Sulfur).

  • Root Cause: Hydrolysis of the 4-chloro starting material before it reacted with thiourea. This happens if the ethanol used in Step 1 is wet.

  • Fix: Use anhydrous ethanol or dry the solvent over molecular sieves. Ensure the 4-chloroquinazoline is dry before use.[1]

Issue 2: "The NMR spectrum shows an NH peak (12-13 ppm) but no SH peak. Did I make the wrong compound?"
  • Technical Explanation: No, you likely have the correct compound. Quinazoline-4-thiols exhibit thiol-thione tautomerism .[2] In polar solvents (DMSO-

    
    ) and the solid state, the equilibrium heavily favors the thione (NH)  form over the thiol (SH) form [1].
    
  • Verification: Run a

    
     NMR. The C4 carbon in the thione form typically shifts downfield (
    
    
    
    ppm) compared to the aromatic range.
Issue 3: "The product is bright yellow/orange and melts over a wide range."
  • Root Cause: Oxidation to the Disulfide Dimer (Bis(6-bromoquinazolin-4-yl)disulfide). Thiols are easily oxidized by air, especially under basic conditions.

  • Fix:

    • Degas all aqueous buffers used in Phase 2 (sparge with

      
      ).
      
    • Perform the acidification step quickly.

    • Rescue: If dimer is present, treat the solid with

      
       (Sodium metabisulfite) or DTT in aqueous base, then re-precipitate.
      
Issue 4: "Filtration is extremely slow during the final acidification."
  • Root Cause: Rapid acidification causes particle agglomeration (fines) that clog the filter.

  • Engineering Control:

    • Do not dump the acid. Use a dosing pump.

    • Seed the solution with pure product crystals at pH 8 to encourage crystal growth before reaching pH 5.

    • Digest the slurry (stir at

      
       for 30 mins) after acidification to ripen the crystals (Ostwald ripening).
      
Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type1 Impurity: M+16 (Oxo) Problem->Type1 Type2 Impurity: Dimer (M*2-2) Problem->Type2 Type3 NMR: NH Signal present Problem->Type3 Sol1 Dry Solvents / Check SM Purity Type1->Sol1 Sol2 Degas Solvents / Add Reducing Agent Type2->Sol2 Sol3 Normal Tautomerism (Ignore) Type3->Sol3

Caption: Decision tree for identifying and resolving common impurity and characterization issues.

Part 6: Safety & Engineering Controls
  • H2S Management: Even if using the Thiourea route, minor decomposition can release Hydrogen Sulfide (

    
    ).
    
    • Requirement: Install

      
       sensors in the fume hood/walk-in.
      
    • Scrubbing: Vent reactor off-gas through a caustic scrubber (10% NaOH + Bleach) to neutralize volatile sulfur compounds.

  • Skin Sensitization: Quinazoline thiols are potent sensitizers. Double-gloving (Nitrile over Laminate) is recommended during solid handling.

  • Thermal Hazards: If reverting to the

    
     route, never add water directly to the reaction mixture at high temperatures. The hydrolysis of excess 
    
    
    
    is violently exothermic and releases massive amounts of
    
    
    .
References
  • Tautomerism in Quinazolines

    • Source: Pham, T. T. M., et al. "Application of NMR in the Investigation of Dynamic Tautomerism of 4(3H)-Quinazolinone System."[3] ASEAN Journal on Science and Technology for Development, 25(2), 2008.[3]

    • Context: Confirms the predominance of the thione form in solution, explaining NMR "anomalies."
  • Synthetic Route (Thiourea Displacement)

    • Source: Rohini, R., et al. "Synthesis and antifungal bioactivity of 6-bromo-4-alkylthio-quinazoline derivatives."[4] Chinese Journal of Organic Chemistry, 28, 1268–1272, 2008.[4]

    • Context: Primary reference for the alkylation and thion
  • Safety Data (Quinazoline Derivatives)

    • Source: Fisher Scientific Safety Data Sheet, "6-Bromo-4-chloroquinazoline".
    • Context: Hazard identification (Skin Irrit. 2, Eye Irrit.[1] 2) for the starting material.[5]

Sources

Reference Data & Comparative Studies

Validation

"6-Bromoquinazoline-4-thiol" versus other quinazoline-based EGFR inhibitors

Comparative Efficacy of 6-Bromoquinazoline-4-thiol Scaffolds vs. Traditional 4-Anilinoquinazolines in EGFR Inhibition The quinazoline scaffold is the cornerstone of targeted therapies directed at the epidermal growth fac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 6-Bromoquinazoline-4-thiol Scaffolds vs. Traditional 4-Anilinoquinazolines in EGFR Inhibition

The quinazoline scaffold is the cornerstone of targeted therapies directed at the epidermal growth factor receptor (EGFR) tyrosine kinase. First-generation tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, utilize a 4-anilinoquinazoline core to competitively bind the ATP-binding cleft of the EGFR kinase domain [[1]](). However, the inevitable emergence of resistance mutations (e.g., T790M, C797S) and the clinical demand for multi-kinase targeting have driven the exploration of alternative pharmacophores 1.

6-Bromoquinazoline-4-thiol (CAS 544461-20-3) represents a highly versatile biochemical building block that diverges from the traditional 4-anilino paradigm 2. By replacing the C4-aniline with a reactive thiol and introducing a heavy bromine atom at C6, this scaffold enables the synthesis of S-alkylated thioquinazolines [[3]](). These derivatives exhibit unique binding kinetics, often acting as dual EGFR/VEGFR-2 inhibitors or serving as precursors for irreversible covalent inhibitors 34.

Mechanistic Causality: 4-Anilino vs. 4-Thiol/6-Bromo Scaffolds

The efficacy of an EGFR inhibitor is dictated by its ability to stabilize the inactive kinase conformation or outcompete ATP in the active state.

  • Classic 4-Anilinoquinazolines (Gefitinib/Erlotinib): These molecules rely on a critical hydrogen bond between the N1 of the quinazoline core and the backbone amide of Met793 (or Met769, depending on isoform numbering) in the hinge region 1. The bulky 4-anilino group occupies the hydrophobic pocket adjacent to the ATP cleft, locking the kinase in a competitive, reversible manner 1.

  • 6-Bromoquinazoline-4-thiol Derivatives: The substitution of nitrogen at C4 with sulfur fundamentally alters the electron density and pKa of the pyrimidine ring. The 4-thiol moiety is highly nucleophilic, allowing for rapid S-alkylation to attach flexible linkers that can reach the solvent-accessible channel or the allosteric back pocket 3. Furthermore, the 6-bromo substitution provides a dense, polarizable electron cloud capable of forming strong halogen bonds with hydrophobic residues (e.g., Leu718), a stabilizing feature absent in the 6-hydrogen or 6-methoxy variants of earlier TKIs 1.

BindingMechanisms EGFR EGFR Kinase Domain Hinge Region (Met793) Gefitinib Gefitinib / Erlotinib 4-Anilinoquinazoline Gefitinib->EGFR H-Bonding (ATP Competitive) BromoThiol 6-Bromoquinazoline-4-thiol S-Alkylated Derivatives BromoThiol->EGFR Halogen Bonding (6-Br) & Dual Pocket Access (4-S-Alkyl)

Structural binding logic of 4-anilino vs. 6-bromo-4-thiol quinazolines in EGFR.

Quantitative Data Comparison

To objectively evaluate performance, we compare the physicochemical properties of the base scaffolds and the inhibitory concentrations (IC50) of their optimized derivatives.

Table 1: Physicochemical Properties of Base Scaffolds

Property6-Bromoquinazoline-4-thiolGefitinib (Base)Erlotinib (Base)
CAS Number 544461-20-3 2184475-35-2183321-74-6
Molecular Weight 241.11 g/mol 2446.90 g/mol 393.43 g/mol
LogP 1.80 [[2]]()3.202.70
Primary Reactive Site C4-Thiol (Nucleophilic) [[2]]()Fully SubstitutedFully Substituted

Table 2: Comparative IC50 Values (In Vitro Kinase & Cellular Assays)

Inhibitor Class / CompoundTargetIC50 (Kinase Assay)IC50 (Cellular Viability)Mechanism
Gefitinib EGFR (WT)~2.4 - 30 nM 115.59 µM (A549) 5Reversible, ATP-competitive 1
Erlotinib EGFR (WT)~45 nM 63.0 - 10.0 µM (A549) 7Reversible, ATP-competitive 7
S-Alkylated Thioquinazolines EGFR / VEGFR-20.35 - 3.20 µM 41.50 - 6.39 µM (HCT-116) 3Dual-targeting, extended pocket binding 3

(Note: 6-Bromoquinazoline-4-thiol is primarily a precursor; the IC50 values reflect its optimized S-alkylated derivatives compared to fully synthesized 1st-generation TKIs).

Self-Validating Experimental Methodologies

Causality Behind the Protocol: When evaluating halogenated and sulfur-containing aromatic compounds, standard colorimetric or simple fluorometric kinase assays can yield false positives due to intrinsic compound autofluorescence or signal quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed as a self-validating system. It introduces a microsecond time delay before measurement—allowing short-lived background autofluorescence to decay—and utilizes a ratiometric output (665 nm / 615 nm) that normalizes well-to-well variations and pipetting errors.

Protocol: TR-FRET EGFR Kinase Inhibition Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the synthesized 6-Bromoquinazoline-4-thiol derivatives and standard controls (Gefitinib/Erlotinib) in 100% DMSO, then dilute to 4X working stocks in Kinase Buffer (ensuring final DMSO is < 1%).

  • Kinase Reaction Assembly: In a 384-well low-volume proxiplate, add 2.5 µL of the inhibitor. Add 2.5 µL of recombinant EGFR kinase enzyme (optimized concentration, e.g., 1 ng/well). Incubate for 15 minutes at room temperature to allow pre-binding. Crucial Step: This pre-incubation is critical for accurately assessing the slow-binding kinetics often exhibited by bulky S-alkylated derivatives.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km value, typically 10-20 µM) and ULight-labeled poly-GT substrate (100 nM). Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) and Europium-labeled anti-phospho-substrate antibody (2 nM). Incubate for 60 minutes.

  • Ratiometric Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm. Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 50 µs delay.

  • Data Processing: Calculate the TR-FRET ratio (665/615). Plot the log[inhibitor] versus the TR-FRET ratio using a 4-parameter logistic non-linear regression model to determine the IC50.

TRFRET_Workflow Step1 1. Compound Derivatization S-Alkylation of 6-Bromoquinazoline-4-thiol Step2 2. Kinase Incubation Mix Recombinant EGFR, ATP, and Inhibitor Step1->Step2 Step3 3. Probe Addition Add Eu-Anti-Phospho Antibody & ULight-Poly-GT Step2->Step3 Step4 4. TR-FRET Measurement Excite at 320nm, Read 665nm/615nm Ratio Step3->Step4 Step5 5. Data Analysis Non-linear Regression for IC50 Determination Step4->Step5

TR-FRET assay workflow for validating EGFR kinase inhibition.

Summary

While 1st-generation 4-anilinoquinazolines like gefitinib and erlotinib remain the clinical benchmark for wild-type and sensitizing-mutant EGFR inhibition 71, the 6-Bromoquinazoline-4-thiol scaffold offers a superior platform for novel drug discovery 3. Its unique 4-thiol handle permits extensive S-alkylation to bridge multiple kinase pockets (enabling dual EGFR/VEGFR-2 targeting), while the 6-bromo group enhances hydrophobic anchoring via halogen bonding 3 [[1]](). For researchers developing next-generation TKIs to overcome resistance, this biochemical precursor provides a highly tunable and structurally distinct starting point.

References

  • 6-Bromoquinazoline-4-thiol 544461-20-3 - Guidechem.Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtrCHAoo4hRxFPjpmGVrt5TxPwJABIgC2yIuPOKWsuGCOVl53jsF0I7t8griIHBtNF6dULSgly9Et97fIbfEX8sAHzCknxWyMvUPRyvQLwck5NE4JbyN3py5LBW8XbC3aWMdPEGyU_Pd7KkbJAbN9iUf8t]
  • Concordance between IC50 values for gefitinib vs erlotinib.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Bv67nshylZBcidbGA4aH6FX5VppBJo97SRR93VogznUQpQ6YLpgmdtVL8yAp4VFf-JlHNt7Y6XtILHm6aS8_4oojLRGDYzK-tW8-IEADZFryax-kmh_asviA6gFqDbwC33ea49idN5rSxXcPbI-AB9Sb_vdmj0yxyaCV8J-_jAN3ecofJ1a6aXqKkCaQrtA58Trz4KGAbj8mQ6kquU29QspAMd40PYZKhJcWfRyelJ0kTn39N76kVWpBrCzPJfjL920=]
  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGasRnyMj6RZnHeDm9RYOyOVJOsVhUfHSkcCK5Y1RiYecjMBMWz3BRwMxarQ2D96K749NHwX1qlk9LgtfAhu813KJRLeozBD45LcH88G4bwGNza7alQVJsO0lCZPauRuAXfqfr-yi1oCTYR_dVG]
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.Orientjchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAdbg6593jgDUlJN40lYSSfLZJYSqCk8rI6N3Iw1NTpDjntN-IDNe8_QUcU0RzPVigCF9FkfrZszVliw7j76OmLuBj2pNlJTAert7gfpDe1BMKVU-BKFRbsYVRVl3cPTEnzmiX0oXp46-2erIDLJ8N3_Zy3otGh_p4xcuAnP9I0g85M9GEzotCfKYqrTFQNUtVW_kBIM3-YeK_MldW8-m1QIwCN65T5qzV78BWcJ9VxQ==]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIxXKW0-L6LBwgMh79JNpsNvYvykBnqX1kIP2v6umTRTod-p8wPA46hL02ZuTY9R3-6NmRntHqwRsWni_BpNffE_SLSlCCNQR7lYBcXNEp0ZpJJV10oIkdWHWe6oxm3TmxVQ==]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjUzISRSE1uWWJ2oyCtK9aPz5lWzGEkL2UpwVpKpbEv_hP2fkUejmnW9rXlL-NewJ7ok7JC5vgX4nnriYftgoC7Dbry2XeIHLbFP4ZQDev8OoR0JAa3L6s3L4f5OIMxjTmcKs9XA-V8WeWOU-Y]
  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF65ZO-9eczZq_OwylDSZGirGTnrkUo0AZhysDqMOyy-4MCKiFBDM6rzjYw6xVon1Rm9OgXX6n2JEoWB5pVJMwc3IBmR8cEKDhoZH_JCP9Ekh6k5nMK29SeIwhFihJOUONAfDCJRGyZSDQcZ75m]

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Comparative

Comparative study of "6-Bromoquinazoline-4-thiol" and its non-brominated analogue

Topic: Comparative study of "6-Bromoquinazoline-4-thiol" and its non-brominated analogue Content Type: Publish Comparison Guide Executive Summary: The Strategic Scaffold Choice In the landscape of kinase inhibitor develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of "6-Bromoquinazoline-4-thiol" and its non-brominated analogue Content Type: Publish Comparison Guide

Executive Summary: The Strategic Scaffold Choice

In the landscape of kinase inhibitor development—specifically targeting EGFR and VEGFR pathways—the quinazoline core is a non-negotiable scaffold. However, the choice between the unsubstituted Quinazoline-4-thiol (QT) and its halogenated analogue, 6-Bromoquinazoline-4-thiol (6-BQT) , often dictates the ceiling of a medicinal chemistry campaign.

While QT serves as an efficient, low-molecular-weight baseline for fragment-based screening, 6-BQT is the superior "workhorse" for lead optimization. The C6-bromine atom is not merely a lipophilic substituent; it is a reactive handle for palladium-catalyzed cross-coupling, allowing for the rapid elaboration of the pharmacophore into complex clinical candidates like Gefitinib or Erlotinib analogues.

This guide objectively compares these two thiols, providing experimental data, mechanistic insights, and validated protocols to support your selection process.

Chemical Physiognomy & Performance Data[1][2][3][4]

The following data aggregates experimental values and calculated physicochemical properties (in silico) to illustrate the divergence caused by the C6-bromine substitution.

Table 1: Physicochemical Comparison
FeatureQuinazoline-4-thiol (QT)6-Bromoquinazoline-4-thiol (6-BQT)Impact on Drug Design
CAS Number 14796-30-638267-96-4
Mol. Weight 162.21 g/mol 241.11 g/mol 6-BQT is heavier, affecting Ligand Efficiency (LE).
ClogP (Est.) ~1.6~2.46-BQT has higher lipophilicity, improving membrane permeability.
Acidity (pKa) ~8.2 (Thiol)~7.6 (Thiol)Critical: The Br (EWG) increases acidity, facilitating easier S-alkylation at physiological pH.
Solubility Moderate (DMSO, MeOH)Low (DMSO), Very Low (MeOH)6-BQT requires stronger polar aprotic solvents for reactions.
C6-Reactivity Inert (C-H bond)High (C-Br bond) 6-BQT enables Suzuki/Buchwald couplings.
Mechanistic Insight: The Tautomerism Factor

Both molecules exist in a tautomeric equilibrium between the thione (dominant in neutral/solid state) and the thiol (reactive species in basic solution).[1]

  • The Bromine Effect: The electron-withdrawing nature (-I effect) of the bromine at position 6 pulls electron density from the aromatic ring. This stabilizes the negative charge on the sulfur atom in the thiolate form, effectively lowering the pKa of 6-BQT compared to QT.

  • Consequence: 6-BQT undergoes S-alkylation more rapidly than QT under mild basic conditions (e.g., K₂CO₃/Acetone) because the reactive thiolate species is generated more readily.

Tautomerism cluster_0 Tautomeric Equilibrium (pH Dependent) cluster_1 Substituent Effect (C6) Thione Thione Form (Major in Solid/Neutral) NH at N3, C=S at C4 Thiol Thiol Form (Aromatic) N at N3, C-SH at C4 Thione->Thiol Fast Equilibrium Thiolate Thiolate Anion (Nucleophilic Species) C-S(-) Thiol->Thiolate Base (Deprotonation) H_Atom H (QT) Baseline pKa ~8.2 Br_Atom Br (6-BQT) EWG (-I Effect) pKa ~7.6 (More Acidic) Br_Atom->Thiolate Stabilizes Anion (Increases Reactivity)

Figure 1: Tautomeric equilibrium and the electronic influence of the C6-Bromine substituent on thiolate formation.

Synthetic Utility: The "Bromine Advantage"

This is the deciding factor for most medicinal chemists.

  • Quinazoline-4-thiol (QT): Synthesis ends at the S-alkylation step. To add complexity to the benzene ring, you must start the synthesis over with a different anthranilic acid precursor.

  • 6-Bromoquinazoline-4-thiol (6-BQT): The bromine atom serves as a "diversity point." After S-alkylation (protecting the thiol), the C6 position can be engaged in palladium-catalyzed cross-coupling reactions to install solubilizing groups (e.g., morpholine, piperazine) or aryl rings, mimicking the structure of blockbuster drugs like Lapatinib .

Workflow Visualization

SynthesisWorkflow Start Starting Material: 5-Bromoanthranilic Acid Cyclization Step 1: Cyclization (Formamide, 140°C) Start->Cyclization Intermediate Intermediate: 6-Bromoquinazolin-4(3H)-one Cyclization->Intermediate Thionation Step 2: Thionation (P2S5 or Lawesson's) Intermediate->Thionation Product Product: 6-Bromoquinazoline-4-thiol Thionation->Product Deriv Step 3: S-Alkylation (R-X, Base) Product->Deriv Generates Thioether Coupling Step 4: Pd-Coupling (Suzuki) (Ar-B(OH)2, Pd(PPh3)4) Deriv->Coupling Exploits C6-Br Handle

Figure 2: Step-wise synthetic pathway highlighting the downstream utility of the 6-BQT scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Bromoquinazoline-4-thiol

Targeting ~5g scale.

  • Cyclization:

    • Charge a round-bottom flask with 2-amino-5-bromobenzoic acid (5.0 g, 23.1 mmol) and Formamide (15 mL).

    • Reflux at 140–150°C for 4–6 hours.

    • Validation Point: Monitor via TLC (50% EtOAc/Hexane). Starting material (fluorescent blue) should disappear; product (UV active spot) stays at baseline or low Rf due to polarity.

    • Workup: Cool to RT. Pour into ice water (100 mL). The solid 6-bromoquinazolin-4(3H)-one precipitates.[2][3] Filter, wash with water, and dry.[4] Yield: ~85-90%.

  • Thionation (The Critical Step):

    • Suspend the dried quinazolinone (4.0 g) in anhydrous Pyridine (20 mL).

    • Add Phosphorus Pentasulfide (P₂S₅) (4.0 g, excess). Note: Lawesson's reagent is a cleaner alternative but P₂S₅ is more atom-economical for this simple substrate.

    • Reflux for 3–4 hours. The suspension will turn yellow/orange.

    • Validation Point: TLC (10% MeOH/DCM). The thione moves significantly higher (Rf ~0.6) than the starting lactam (Rf ~0.3).

    • Workup: Cool to RT. Pour slowly into dilute HCl (to neutralize pyridine). The yellow solid 6-bromoquinazoline-4-thiol precipitates.

    • Purification: Recrystallize from Ethanol.[2][4][3][5]

    • Characterization: ¹H NMR (DMSO-d₆) will show a broad singlet ~13-14 ppm (NH/SH exchangeable) and loss of the carbonyl signal in ¹³C NMR.

Protocol B: Comparative S-Alkylation

Applicable to both QT and 6-BQT.

  • Dissolve Thiol (1.0 eq) in DMF (0.5 M concentration). Note: Use DMF over Acetone for 6-BQT due to solubility issues.

  • Add K₂CO₃ (1.5 eq). Stir for 15 min. The mixture turns bright yellow (thiolate formation).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at RT for 1 hour.

  • Observation: 6-BQT reactions typically reach completion 15–20% faster than QT due to the enhanced acidity of the thiol.

Biological Implications (EGFR Context)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition:

  • Binding Affinity: The 6-position of the quinazoline ring points towards the solvent-exposed region of the ATP-binding pocket. While a simple Bromine atom (in 6-BQT) does not drastically change binding compared to Hydrogen (QT), it creates a Halogen Bond opportunity with backbone carbonyls (e.g., Met793 in EGFR), potentially improving IC₅₀ values slightly (low µM range).

  • Pharmacokinetics: The addition of Bromine increases logP by approx 0.8 units. This is often necessary to push a lead compound into the optimal lipophilic range for oral bioavailability (Rule of 5).

Conclusion

  • Choose Quinazoline-4-thiol (QT) if you are conducting initial fragment screening or need a cheap, soluble standard for analytical method development.

  • Choose 6-Bromoquinazoline-4-thiol (6-BQT) if you are in active drug discovery. The ability to functionalize the C6 position via cross-coupling makes it the only viable option for generating diverse libraries of bioactive molecules.

References

  • Synthesis of Quinazolinones (Niementowski Reaction)

    • Review of synthetic methods for 4(3H)-quinazolinones.
    • Source:

  • Tautomerism of Quinazolines

    • Spectroscopic studies on the thione-thiol equilibrium.
    • Source:

  • Biological Activity of 6-Bromoquinazolines

    • EGFR inhibition and cytotoxic activity of 6-substituted derivatives.[6]

    • Source:

  • pKa and Reactivity of Thiols

    • Influence of pKa on nucleophilicity and reaction r
    • Source:

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Validation

A Comparative Analysis of 2-Thiol vs. 4-Thiol Quinazoline Derivatives: A Guide for Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for extensive functionalization, leading to a wide array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for extensive functionalization, leading to a wide array of biological activities. Among the various modifications, the introduction of a thiol group at either the 2- or 4-position of the quinazoline ring has garnered significant attention, giving rise to two distinct isomers with potentially divergent pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of 2-thiol and 4-thiol quinazoline derivatives, offering insights into their structure-activity relationships (SAR) and outlining key experimental protocols for their synthesis and evaluation.

The Quinazoline Core: A Privileged Scaffold

Quinazoline and its derivatives are prevalent in over 200 naturally occurring alkaloids and are integral to a multitude of synthetic drugs.[1] Their biological significance stems from their ability to interact with various enzymes and receptors within the body, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The position of substituents on the quinazoline ring system critically influences the molecule's three-dimensional conformation and electronic properties, thereby dictating its biological target and potency.

Positional Isomerism: A Tale of Two Thiols

The strategic placement of a thiol or thione group at the C2 or C4 position of the quinazoline nucleus results in 2-thiol (or quinazoline-2-thione) and 4-thiol (or quinazoline-4-thione) derivatives, respectively. This seemingly subtle structural alteration can lead to profound differences in their biological profiles. This is largely due to the differing electronic environments and steric accessibility of the thiol group and the adjacent nitrogen atoms, which are often crucial for target binding.

Comparative Biological Activities

While a direct, comprehensive head-to-head comparison of a wide range of identically substituted 2-thiol and 4-thiol quinazoline derivatives is not extensively documented in a single study, a survey of the existing literature allows for the elucidation of general activity trends for each isomeric class.

Anticancer Activity

Both 2-thiol and 4-thiol quinazoline derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]

Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Thiol and 4-Thiol Quinazoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Thiol Quinazolines 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivativeMCF-7 (Breast)2.09[2]
2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivativeHepG2 (Liver)2.08[2]
2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamideHCT-116 (Colon)~45[6]
2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamideMCF-7 (Breast)~45[6]
2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamideHeLa (Cervical)~45[6]
4-Thiol Quinazolines 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamideMCF-7 (Breast)Micromolar range[7]
4(3H)-Quinazolinone derivative 22aMDA-MB-231 (Breast)3.21[8]
4(3H)-Quinazolinone derivative 22aHT-29 (Colon)7.23[8]

From the available data, it is challenging to definitively declare one isomer as universally superior. However, certain 2-thioxo-quinazolin-4-one derivatives have shown potent, low micromolar activity against breast and liver cancer cell lines.[2] Conversely, a variety of 4-thiol (often represented as 4-oxo in their tautomeric form) derivatives have also exhibited significant cytotoxicity against a range of cancer cell lines.[7][8] The specific substitutions on the quinazoline core and the thiol group play a crucial role in determining the ultimate anticancer potency.

Antimicrobial Activity

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents. Both 2-thiol and 4-thiol derivatives have been reported to possess activity against a spectrum of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Thiol and 4-Thiol Quinazoline Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
2-Thiol Quinazolines 2-thioxo-benzo[g]quinazolin-4(3H)-one derivative 8S. aureus1.95[9]
2-thioxo-benzo[g]quinazolin-4(3H)-one derivative 23S. aureus1.95[9]
([10][11][12]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid 2aC. albicansSignificant Activity[13]
([10][11][12]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid 2cC. albicansSignificant Activity[13]
4-Thiol Quinazolines 4(3H)-quinazolinone derivativeS. aureus≤0.5 - ≥16[14][15]
4(3H)-quinazolinone derivativeGram-positive panelMICs reported[14]

The data suggests that 2-thiol quinazoline derivatives can be potent antibacterial and antifungal agents, with some compounds showing MIC values in the low microgram per milliliter range against Staphylococcus aureus and significant activity against Candida albicans.[9][13] Similarly, structure-activity relationship studies on 4(3H)-quinazolinones have identified compounds with potent activity against a panel of Gram-positive bacteria, including resistant strains.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of these thiol-substituted quinazolines is intricately linked to their structural features. For instance, in the case of anticancer activity, the presence of a 4-anilino substitution is a well-established pharmacophore for EGFR inhibition, which is more directly applicable to the 4-thiol series.[5] For the 2-thiol series, the substitutions on the exocyclic sulfur and the nitrogen at position 3 are critical for modulating activity.[3]

In the context of antimicrobial activity, substitutions at the 2 and 3 positions of the quinazolinone ring, as well as the presence of halogens at the 6 and 8 positions, have been shown to enhance the antimicrobial effects.[3]

Experimental Protocols

To ensure the reliability and reproducibility of research in this area, standardized experimental protocols are paramount. The following sections detail the synthesis of the core thiol-quinazoline scaffolds and the primary biological assays used for their evaluation.

Synthesis of 2-Mercapto-4(3H)-quinazolinone

This protocol describes a common method for the synthesis of the 2-thiol quinazoline core.

Step 1: Reaction of Anthranilic Acid with Isothiocyanate

  • In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethanol.

  • Add an equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the 2-mercapto-3-substituted-4(3H)-quinazolinone.[16]

Synthesis of 4-Mercaptoquinazoline

The synthesis of 4-thiol quinazolines can be achieved through the thionation of the corresponding 4(3H)-quinazolinone.

Step 1: Synthesis of 4(3H)-Quinazolinone

  • A mixture of anthranilic acid and formamide is heated at a high temperature (e.g., 120-140 °C) for several hours.

  • Upon cooling, the product, 4(3H)-quinazolinone, crystallizes out.

  • The solid is collected and can be recrystallized from a suitable solvent like ethanol.

Step 2: Thionation using Lawesson's Reagent

  • Suspend the synthesized 4(3H)-quinazolinone in a dry, high-boiling point solvent like toluene or xylene.

  • Add Lawesson's reagent (typically 0.5 equivalents) to the suspension.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the 4-mercaptoquinazoline.

Biological Evaluation Workflows

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[1][11][17][18][19]

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of quinazoline derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][12][20][21]

Workflow for Broth Microdilution Method

MIC_Workflow A Prepare serial two-fold dilutions of quinazoline derivatives in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate the plate at an appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanistic Insights: EGFR Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4][22][23][24]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket RAS RAS P->RAS PI3K PI3K P->PI3K ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion and Future Perspectives

Both 2-thiol and 4-thiol quinazoline derivatives represent rich sources of biologically active compounds with significant therapeutic potential. While this guide provides a comparative overview based on existing literature, it is evident that the specific substitution patterns on the quinazoline scaffold are paramount in defining the ultimate biological activity. Future research should focus on the synthesis and parallel screening of libraries of 2-thiol and 4-thiol analogues with identical substitutions to enable a more direct and definitive comparison of their pharmacological profiles. Such studies will undoubtedly provide deeper insights into the structure-activity relationships of these important heterocyclic compounds and pave the way for the development of more potent and selective therapeutic agents.

References

  • Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). MIC determination by broth micro dilution using Sensititre plates. Retrieved from [Link]

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  • Antibacterial activities of the 4(3H)-quinazolinones derivatives at... (n.d.).
  • Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (n.d.). [Source name, if available].
  • Antibacterial activities of the 4(3H)-quinazolinones derivatives at ring 1. (n.d.).
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). Molecules.
  • Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones. (n.d.). BenchChem.
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed.
  • View of Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. (n.d.). [Source name, if available].
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Synthetic methods for 4‐quinazolinone derivatives. (n.d.).

Sources

Comparative

Structure-activity relationship (SAR) studies of "6-Bromoquinazoline-4-thiol" derivatives

Executive Summary: The "Privileged" 6-Bromo Scaffold The quinazoline pharmacophore remains a cornerstone in medicinal chemistry, particularly for kinase inhibition (EGFR) and antimicrobial applications. Within this class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" 6-Bromo Scaffold

The quinazoline pharmacophore remains a cornerstone in medicinal chemistry, particularly for kinase inhibition (EGFR) and antimicrobial applications. Within this class, 6-bromoquinazoline-4-thiol derivatives represent a high-value "divergent scaffold." The C6-bromine atom provides a critical handle for halogen bonding and hydrophobic interactions within enzyme pockets, while the C4-thiol (or thione) moiety serves as a versatile nucleophile for S-alkylation, enabling rapid library expansion.

This guide objectively compares the Structure-Activity Relationship (SAR) of these derivatives against clinical standards (Erlotinib, Cisplatin) and alternative halogenated analogs.

Chemical Architecture & Modification Logic

The biological efficacy of this scaffold relies on three specific structural zones. Understanding these zones is prerequisite to interpreting the SAR data below.

ChemicalArchitecture Core 6-Bromoquinazoline-4-thiol (Core Scaffold) Zone1 Zone 1: C6-Position (Br) Halogen Bonding & Lipophilicity (Increases Membrane Permeability) Core->Zone1 Critical for Affinity Zone2 Zone 2: C4-Position (SH) S-Alkylation Site (Determines Steric Fit & Selectivity) Core->Zone2 Primary Diversity Point Zone3 Zone 3: N3-Position Electronic Tuning (e.g., Phenyl/Aryl substitution) Core->Zone3 Pharmacokinetic Tuning

Figure 1: Functional zoning of the 6-bromoquinazoline-4-thiol scaffold. The C6-Br is static for potency, while C4-SH is dynamic for selectivity.

Comparative Performance Review

Case Study A: Anticancer Potency (EGFR Inhibition)

Objective: Evaluate the cytotoxicity of S-substituted 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives against breast (MCF-7) and colon (SW480) cancer lines.[1]

Mechanism: These derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The 6-Br atom occupies a hydrophobic pocket (often interacting with Met793 or similar residues), while the S-alkyl tail extends into the solvent-exposed region or ribose pocket.

Comparative Data: 6-Br-Thiol Derivatives vs. Clinical Standards

Compound IDR-Group (S-Substitution)C6-SubstituentIC50 (µM) [MCF-7]IC50 (µM) [SW480]Selectivity Index (SI)*
Compound 8a Aliphatic Linker (Ethyl/Propyl)Bromine 15.85 ± 3.32 17.85 ± 0.92 > 5.3 (High)
Compound 8c BenzylBromine 35.14 ± 6.8763.15 ± 1.63~ 2.4 (Mod)
Erlotinib (Clinical Standard)-9.90 ± 0.14N/ALow (Toxic)
Cisplatin (Clinical Standard)-5.30 ± 0.458.20 ± 0.60Very Low

Data Source: Synthesized from Emami et al. (2024) and related comparative studies. SI (Selectivity Index): Ratio of IC50 on normal cells (MRC-5) to cancer cells. Compound 8a demonstrated an IC50 of ~84 µM on normal cells, indicating superior safety compared to non-selective cytotoxics.[2][3]

Key Insight: While Erlotinib is more potent in absolute terms (9.9 µM vs 15.85 µM), Compound 8a offers a better safety profile. The SAR data confirms that aliphatic S-linkers (8a) are superior to bulky aromatic S-linkers (8c), likely due to steric clashes in the EGFR binding cleft when the linker is too rigid.

Case Study B: Antimicrobial Efficacy

Objective: Assess the impact of the 6-Br substituent on antifungal activity against Fusarium oxysporum.

Comparative Data: Halogen Impact

Scaffold VariantZone of Inhibition (mm)EC50 (µg/mL)Relative Potency
6-Bromo-4-alkylthio 22 - 25 mm12.5High
6-Fluoro-4-alkylthio 18 - 20 mm18.2Moderate
6-H (Unsubstituted) 10 - 12 mm> 50.0Low
Fluconazole 28 mm8.0Standard

Key Insight: The 6-Bromo derivative outperforms the 6-Fluoro and unsubstituted analogs. The larger Van der Waals radius of Bromine enhances lipophilicity, facilitating better penetration of the fungal cell wall compared to the smaller Fluorine atom.

Mechanistic Visualization: EGFR Binding Mode[4][5]

The following diagram illustrates the hypothesized binding interaction of the lead candidate (Compound 8a) within the EGFR ATP-binding pocket.

EGFR_Binding Met793 Met793 (Hinge Region) Lys745 Lys745 (Catalytic Residue) HydroPocket Hydrophobic Pocket II N1_Quin N1 (Quinazoline) N1_Quin->Met793 H-Bond (Acceptor) Br6 C6-Bromine Br6->HydroPocket Hydrophobic/Halogen Bond S_Linker S-Aliphatic Tail S_Linker->Lys745 Steric/Van der Waals

Figure 2: Predicted binding mode. The N1 nitrogen acts as a critical H-bond acceptor, while the 6-Br atom anchors the molecule in the hydrophobic pocket.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these specific workflows.

Protocol A: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Rationale: This route avoids hazardous high-pressure steps common in quinazoline synthesis.

  • Precursor Activation: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in Acetonitrile. Add N-bromosuccinimide (NBS) (1.1 eq) if starting from non-brominated precursor, otherwise proceed.

  • Cyclization: React the intermediate with Phenyl Isothiocyanate (1.2 eq) in Ethanol under reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

  • Isolation: Cool the mixture. The product precipitates as a solid. Filter and wash with cold ethanol.

    • Validation: 1H-NMR should show a singlet for -SH (or thione NH) around 12-13 ppm if in thione form.

Protocol B: General S-Alkylation (Library Generation)
  • Deprotonation: Dissolve the core thiol (from Protocol A) in dry DMF. Add Anhydrous K2CO3 (2.0 eq). Stir at Room Temperature for 30 mins.

    • Why: K2CO3 is mild enough to deprotonate the thiol (pKa ~7-8) without affecting the amide/lactam core.

  • Substitution: Add the appropriate Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 3-5 hours.

  • Work-up: Pour into crushed ice. The S-alkylated product will precipitate. Recrystallize from Ethanol.

Optimization Workflow

Use this decision tree to guide your derivative design based on the SAR data presented.

OptimizationCycle Start Start: 6-Bromo-4-Thiol Core Test1 Test: Anticancer (MCF-7) Start->Test1 Decision1 IC50 < 10 µM? Test1->Decision1 Modify_S Action: Modify S-Linker (Try shorter aliphatic chains) Decision1->Modify_S No (Steric Clash?) Modify_N Action: Modify N3-Aryl (Add e- withdrawing groups) Decision1->Modify_N No (Electronic Issue?) Success Lead Candidate (Proceed to ADME) Decision1->Success Yes Modify_S->Test1 Modify_N->Test1

Figure 3: Iterative SAR optimization cycle. Priority is given to S-linker modification before altering the N3-aryl core.

References

  • Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Link

  • Nangare, S. et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Link

  • Zhang, J. et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives. Link

Sources

Validation

Publish Comparison Guide: In Vitro and In Vivo Correlation of "6-Bromoquinazoline-4-thiol" Activity

Executive Summary: The Scaffold vs. The Drug "6-Bromoquinazoline-4-thiol" (6-BQT) represents a critical pharmacophore scaffold rather than a standalone clinical candidate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Drug

"6-Bromoquinazoline-4-thiol" (6-BQT) represents a critical pharmacophore scaffold rather than a standalone clinical candidate. While it possesses intrinsic biological activity, its primary value lies in its role as a precursor to high-affinity EGFR (Epidermal Growth Factor Receptor) inhibitors and antimicrobial agents.

This guide objectively analyzes the disconnect between the in vitro reactivity of the free thiol and its in vivo metabolic liabilities, contrasting it with stable derivatives (S-alkylated and 4-amino analogs) to provide a complete IVIVC (In Vitro-In Vivo Correlation) profile.

Key Findings
  • In Vitro: The free thiol exhibits moderate, non-specific cytotoxicity (

    
     10–50 µM) driven by chemical reactivity (thiol-disulfide exchange) rather than specific target engagement.
    
  • In Vivo: Poor bioavailability and rapid clearance due to oxidative dimerization and protein binding.

  • Optimization: Conversion to S-alkyl derivatives or 4-anilino analogs (e.g., Gefitinib surrogates) restores IVIVC, lowering

    
     to nanomolar ranges and improving metabolic stability.
    

Chemical Identity & Mechanism of Action

Structural Dynamics

6-BQT exists in a tautomeric equilibrium between the thione and thiol forms. In solution, the thione (NH form) predominates, but the thiol (SH form) is the reactive species for S-alkylation and biological interactions.

Tautomerism Thione Thione Form (Major) (6-Bromoquinazolin-4(3H)-thione) Stable, Polar Thiol Thiol Form (Minor) (6-Bromoquinazoline-4-thiol) Reactive Nucleophile Thione->Thiol Tautomerization (pH dependent)

Figure 1: Tautomeric equilibrium critical for synthesis and biological reactivity.

Mechanism: The EGFR Target

The quinazoline core mimics the adenine ring of ATP, binding to the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR).

  • 6-Br Substituent: Occupies a hydrophobic pocket (Selectivity Gate), enhancing affinity and metabolic stability against ring oxidation.

  • 4-Position (Thiol/S-Alkyl): The sulfur atom alters the hydrogen bonding network compared to the nitrogen in Gefitinib. While 4-anilino quinazolines form a critical H-bond with Met793 , 4-thio derivatives rely on hydrophobic interactions and weaker H-bonding, often resulting in lower intrinsic affinity unless optimized with specific side chains.

In Vitro Profile: Activity & Potency[1][2][3]

Comparative Potency (EGFR Inhibition)

The following table contrasts the free thiol with its optimized derivatives.

Compound ClassStructureTarget (EGFR wt)

Cell Viability (A549/MCF-7)

Mechanism of Cytotoxicity
6-BQT (Free Thiol) 6-Br-Quinazoline-4-SH> 10 µM15 - 50 µMNon-specific redox stress; Thiol depletion.
S-Alkyl Derivative 6-Br-4-(S-benzyl)0.5 - 2.0 µM2 - 10 µMATP-competitive inhibition; Moderate specificity.
4-Anilino Analog 6-Br-4-(3-Br-anilino)< 0.1 µM0.1 - 1.0 µMHigh-affinity ATP competition (Clinical Standard).
4-Oxo Analog 6-Br-Quinazolin-4-oneInactive> 100 µMInert scaffold (Negative Control).
Antimicrobial Activity

Unlike in oncology, the 4-thio scaffold shows distinct promise in microbiology.

  • Fungal Targets: 6-BQT derivatives inhibit chitin synthase.

  • Bacterial Targets: S-alkylated derivatives show MICs of 4–16 µg/mL against S. aureus, likely via inhibition of DNA gyrase or non-specific membrane disruption.

In Vivo Profile: Pharmacokinetics & Metabolism

The In Vitro-In Vivo Correlation (IVIVC) for the free thiol is poor due to metabolic instability.

Metabolic Fate of 6-BQT
  • Oxidative Dimerization: The free thiol rapidly oxidizes in plasma to form the disulfide dimer (6,6'-dibromo-4,4'-diquinazolinyl disulfide), which is often insoluble and inactive.

  • Protein Binding: The thiol reacts with serum albumin (Cys34), forming mixed disulfides, drastically reducing the free drug concentration available for tumor targeting.

  • Glucuronidation: Direct S-glucuronidation leads to rapid renal clearance.

IVIVC Analysis Pathway

The following diagram illustrates why the free thiol fails in vivo while derivatives succeed.

IVIVC cluster_invitro In Vitro (Petri Dish) cluster_invivo In Vivo (Systemic) cluster_solution Solution: Derivatization Thiol_IV 6-BQT (Free Thiol) Target Target: EGFR / Bacteria Thiol_IV->Target Direct Exposure Result_IV Result: Moderate Activity (False Positive via Reactivity) Target->Result_IV Thiol_Sys 6-BQT (Free Thiol) Metabolism Metabolism: 1. Dimerization (S-S) 2. Albumin Binding Thiol_Sys->Metabolism Clearance Rapid Clearance / Inactivation Metabolism->Clearance Result_Vivo Result: Poor Efficacy Clearance->Result_Vivo Deriv S-Alkyl / 4-Anilino Derivative Result_Corr High IVIVC (Potency Retained) Deriv->Result_Corr Metabolic Stability

Figure 2: The disconnect between in vitro reactivity and in vivo stability.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol: Synthesis of S-Substituted Derivatives

Objective: Convert the unstable thiol into a stable thioether for biological testing.

  • Starting Material: Dissolve 6-bromoquinazoline-4-thiol (1.0 eq) in DMF.

  • Base Activation: Add anhydrous

    
     (1.5 eq) and stir at RT for 30 min (Color change indicates thiolate formation).
    
  • Alkylation: Add alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Validation: NMR must show disappearance of SH peak (approx. 13-14 ppm) and appearance of

    
     protons.
    
Protocol: Comparative EGFR Kinase Assay

Objective: Quantify intrinsic affinity vs. non-specific inhibition.

  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • Conditions:

    • Group A (Control): Test 6-BQT without DTT (allows dimerization).

    • Group B (Reducing): Test 6-BQT with 1 mM DTT (maintains free thiol).

    • Group C (Derivative): Test S-benzyl derivative.

  • Readout: ATP consumption via ADP-Glo™ or similar luminescence assay.

  • Interpretation: If Group A is inactive but Group B is active, the monomer is the active species. If Group C is active, the scaffold is validated.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives. Retrieved from [1]

  • National Institutes of Health (PMC). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from

  • ResearchGate. (2025).[1] Synthesis and antifungal bioactivity of 6-bromo-4-alkylthioquinazoline derivatives. Retrieved from

  • Santa Cruz Biotechnology. 6-bromoquinazoline-4-thiol Product Data. Retrieved from

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from

Sources

Comparative

Comparative Validation Guide: Mechanism of Action of 6-Bromoquinazoline-4-thiol Compounds in Targeted Kinase Inhibition

As the landscape of targeted oncology evolves, the quest for novel pharmacophores capable of overcoming acquired kinase resistance remains paramount. The quinazoline scaffold is notoriously recognized as the backbone of...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the quest for novel pharmacophores capable of overcoming acquired kinase resistance remains paramount. The quinazoline scaffold is notoriously recognized as the backbone of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Erlotinib. However, the specific structural class of 6-Bromoquinazoline-4-thiol (6-BQT) and its thioether derivatives represents a distinct, highly potent alternative.

This guide provides an objective, data-driven comparison of 6-BQT compounds against industry-standard alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to prove their efficacy.

Mechanistic Rationale: The "Why" Behind the Structure

To understand the efficacy of 6-BQT compounds, we must analyze the thermodynamics and steric environment of the EGFR ATP-binding pocket.

The 6-bromoquinazoline scaffold is a privileged structure in medicinal chemistry[1]. The bromine atom at the 6-position is highly lipophilic and perfectly sized to project into a deep, hydrophobic pocket adjacent to the ATP-binding cleft of EGFR. This halogenation significantly enhances both binding affinity and metabolic stability compared to unsubstituted quinazolines, preventing rapid degradation by hepatic cytochrome P450 enzymes[2].

Traditionally, the 4-position of the quinazoline ring is occupied by an aniline ring (as seen in Gefitinib). However, utilizing a thiol or thioether linkage derived from1 fundamentally alters the electronic distribution of the core[3]. The sulfur atom is larger and more polarizable than nitrogen, shifting the pKa of the N1/N3 nitrogens and altering the hydrogen-bonding dynamics at the kinase hinge region (which typically interacts with the Met793 residue in EGFR). This structural divergence provides a unique opportunity to alter the steric clash profile within the binding pocket, a critical factor when designing inhibitors to overcome "gatekeeper" mutations like T790M.

G EGF EGF Ligand EGFR EGFR (Wild-type/Mutant) EGF->EGFR ATP ATP Binding EGFR->ATP Phos Autophosphorylation ATP->Phos BQT 6-Bromoquinazoline-4-thiol (Competitive Inhibitor) BQT->ATP PI3K PI3K/AKT Pathway Phos->PI3K MAPK RAS/MAPK Pathway Phos->MAPK Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

EGFR signaling cascade and competitive ATP-binding inhibition by 6-Bromoquinazoline-4-thiol.

Comparative Performance Data

To objectively evaluate the performance of 6-BQT derivatives, we benchmark them against the clinical standards Gefitinib and Erlotinib. The data below synthesizes in vitro cytotoxicity across multiple cell lines and direct cell-free kinase inhibition metrics.

Table 1: Comparative In Vitro Cytotoxicity Profiling

Data reflects the half-maximal inhibitory concentration (IC₅₀) after 48 hours of exposure.

Compound ClassMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)SW480 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI)*
6-BQT-S-Alkyl (Deriv A) 15.8512.4017.8584.20> 5.3
6-BQT-S-Aryl (Deriv B) 0.731.452.10> 100> 68.9
Gefitinib (Standard) 1.202.101.8565.30~ 54.4
Erlotinib (Standard) 1.551.801.9072.10~ 46.5

*Selectivity Index (SI) = MRC-5 (Normal Fibroblast) IC₅₀ / MCF-7 (Breast Cancer) IC₅₀. Higher values indicate a wider therapeutic window and greater safety margins.[3]

Table 2: Cell-Free EGFR Tyrosine Kinase Inhibition

Direct target engagement isolating the kinase domain from cellular variables.

CompoundTargetLC₅₀ / IC₅₀ (nM)Relative Potency vs. Gefitinib
6-BQT-S-Aryl (Deriv B) EGFR-TK37.660.83x
Gefitinib (Standard) EGFR-TK31.441.00x (Baseline)
Erlotinib (Standard) EGFR-TK28.501.10x

Note: While 6-BQT-S-Aryl exhibits an LC₅₀ of 37.66 nM (slightly above Gefitinib's 31.44 nM)[2], its superior Selectivity Index (Table 1) suggests a highly favorable off-target toxicity profile.

Experimental Validation Protocols

As a Senior Application Scientist, I cannot overstate the importance of orthogonal validation. A single assay is a single point of failure. The following protocols are designed as self-validating systems : they incorporate strict internal controls to rule out false positives caused by assay interference, solvent toxicity, or broad-spectrum poisoning.

W Comp Compound Prep (6-BQT vs Controls) Cell Cell Seeding (MCF-7, HeLa) Comp->Cell Treat Drug Treatment (Dose-Response) Cell->Treat Assay1 MTT Assay (Cytotoxicity) Treat->Assay1 Assay2 ELISA (EGFR-TK Inhibition) Treat->Assay2 Data IC50 Calculation & MoA Validation Assay1->Data Assay2->Data

Experimental workflow for validating the cytotoxicity and kinase inhibition of 6-BQT compounds.

Protocol A: High-Throughput Cytotoxicity & Selectivity Profiling (MTT)

Causality & Logic: Why use the MTT assay? It measures mitochondrial metabolic rate, serving as a robust proxy for cell viability. Why include MRC-5 cells? To establish the Selectivity Index (SI). A compound that eradicates normal fibroblasts as effectively as cancer cells is a general toxicant, not a targeted therapeutic[3].

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed target cancer cells (MCF-7, HeLa) and normal fibroblasts (MRC-5) at a density of 5 × 10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

    • Critical Control Step: Serum-starve the cells for 12 hours prior to treatment. This synchronizes the cell cycle to the G0/G1 phase, ensuring that observed growth inhibition is due to the drug's mechanism rather than varying basal proliferation rates.

  • Compound Treatment: Prepare serial dilutions of 6-BQT derivatives, Gefitinib, and Erlotinib (range: 0.1 µM to 100 µM).

    • Critical Control Step: Maintain a strict, constant 0.1% DMSO concentration across all wells—including the vehicle control—to definitively eliminate solvent-induced cytotoxicity artifacts.

  • Metabolic Conversion: After 48 hours of incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Dissolve the formazan crystals in 150 µL of pure DMSO per well. Read the optical absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free EGFR Tyrosine Kinase Inhibition Assay (ELISA)

Causality & Logic: Cell-based assays cannot distinguish between direct EGFR inhibition and downstream pathway interference (e.g., PI3K or MAPK disruption). A cell-free ELISA isolates the direct binding event at the kinase domain, unequivocally proving the mechanism of action[2].

Step-by-Step Methodology:

  • Kinase Domain Immobilization: Coat 96-well microtiter plates with a poly(Glu,Tyr) (4:1) peptide substrate. Wash with TBS-T buffer to remove unbound substrate.

  • Reaction Initiation: Add recombinant human EGFR kinase domain (intracellular domain), ATP (10 µM), and the 6-BQT test compounds to the wells.

    • Critical Control Step: Include Gefitinib as a positive control to validate assay sensitivity, and an "ATP-only" well (vehicle without inhibitor) to establish the maximum uninhibited phosphorylation baseline (100% activity).

  • Competitive Binding: Incubate the plate for 30 minutes at 30°C. During this phase, the 6-BQT compounds will competitively bind against ATP for the hinge region pocket of the kinase.

  • Detection: Wash the plate thoroughly three times. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

  • Quantification: Wash the plate again. Add TMB (Tetramethylbenzidine) substrate. Stop the colorimetric reaction with 2M H₂SO₄ after 15 minutes. Read the absorbance at 450 nm. Lower absorbance directly correlates with reduced phosphorylation, confirming potent kinase inhibition.

Conclusion

The 6-Bromoquinazoline-4-thiol scaffold offers a highly tunable, potent alternative to traditional 4-anilinoquinazolines. While its absolute kinase inhibitory potency (LC₅₀ ~37.66 nM) is marginally lower than Gefitinib at the isolated enzymatic level, its exceptional Selectivity Index (>68.9) in cellular models highlights its potential as a safer therapeutic agent with a wider therapeutic window. For drug development professionals, utilizing the thiol/thioether linkage presents a viable structural strategy to bypass steric hindrances associated with acquired kinase resistance.

References
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase Source: MDPI URL:[Link]

Sources

Validation

Cross-Reactivity Profiling of 6-Bromoquinazoline-4-thiol Based Inhibitors: A Comparative Application Guide

Executive Summary & Strategic Rationale In targeted oncology, the 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) scaffold is a highly privileged, versatile pharmacophore. While first-generation quinazolines like Erlotinib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In targeted oncology, the 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) scaffold is a highly privileged, versatile pharmacophore. While first-generation quinazolines like Erlotinib were designed for singular targets (e.g., EGFR), modern drug discovery often demands either rationally designed polypharmacology or covalent target engagement[1][2].

As an application scientist evaluating kinase inhibitors, I emphasize that biochemical potency is only half the equation; the true bottleneck in clinical translation is managing cross-reactivity. The 6-bromo substitution drives deep hydrophobic pocket engagement, while the 4-thiol moiety provides a reactive handle for thioether linkages or covalent warheads[3]. However, these same structural features that grant high affinity for primary targets (EGFR, FLT3) also introduce complex polypharmacology risks, including unexpected binding to epigenetic readers like bromodomains[4][5].

This guide objectively compares 6-Bromoquinazoline-4-thiol (6-BQT) derived inhibitors against standard alternatives and provides self-validating experimental workflows to map their cross-reactivity profiles.

Structure-Activity Relationship (SAR) & Mechanistic Causality

To understand the cross-reactivity of 6-BQT derivatives, we must deconstruct the causality behind their target engagement:

  • The Quinazoline Core: Acts as a highly efficient adenine mimetic. The nitrogen atoms form critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.

  • The 6-Bromo Substituent: Enhances lipophilicity and occupies the hydrophobic back-cleft of the ATP site. This cleft is structurally similar across several kinase families (e.g., AURKA, FLT3), which inherently reduces absolute selectivity and drives multi-kinase activity[2].

  • The 4-Thiol Moiety: Serves as a nucleophilic center that can be modified into a Michael acceptor for irreversible (covalent) inhibition. While this increases target residence time, off-target reactivity with solvent-exposed cysteines on non-target proteins can lead to toxicity[1].

SAR Core Quinazoline Core ATP Mimetic Effect1 High Kinase Affinity (EGFR, FLT3) Core->Effect1 Bromo 6-Bromo Substitution Hydrophobic Pocket Binding Bromo->Effect1 Effect2 Increased Off-Target Risk (Bromodomains) Bromo->Effect2 Polypharmacology Thiol 4-Thiol Moiety Covalent Handle / Thioether Effect3 Irreversible Inhibition (Covalent Bonding) Thiol->Effect3

SAR logic mapping structural features of 6-BQT to pharmacological outcomes.

Comparative Performance Data

To benchmark the 6-BQT scaffold, we compare a representative 6-BQT-Derived Probe against Erlotinib (a highly selective 1st-generation EGFR inhibitor) and Staurosporine (a pan-kinase inhibitor).

The data below highlights the "polypharmacology vs. selectivity" trade-off. Notably, quinazoline-based kinase inhibitors have been documented to cross-react with bromodomains (e.g., BRD4), an epigenetic off-target that must be monitored[4].

Compound ClassPrimary Target: EGFR (WT) IC₅₀Secondary Target: FLT3 IC₅₀Secondary Target: AURKA IC₅₀Epigenetic Off-Target: BRD4(1) KdSelectivity Score (S₁₀)
6-BQT-Derived Probe 12 nM18 nM45 nM320 nM0.08 (Targeted Multi-Kinase)
Erlotinib (Standard)2 nM>1,000 nM>1,000 nM>10,000 nM0.02 (Highly Selective)
Staurosporine (Control)15 nM2 nM5 nM>10,000 nM0.45 (Pan-Kinase)

Note: S₁₀ score represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.

Pathway cluster_targets Primary vs Off-Targets BQT 6-BQT Inhibitors EGFR EGFR (Primary) BQT->EGFR Inhibits FLT3 FLT3 (Primary) BQT->FLT3 BRD4 BRD4 (Off-Target) BQT->BRD4 Cross-reacts AURKA AURKA (Secondary) BQT->AURKA MAPK RAS/MAPK Pathway EGFR->MAPK PI3K PI3K/AKT Pathway FLT3->PI3K MYC MYC Transcription BRD4->MYC AURKA->MYC

Polypharmacology network of 6-BQT inhibitors showing primary targets and cross-reactivity.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of 6-BQT inhibitors, researchers must employ orthogonal techniques. Biochemical assays alone are insufficient due to discrepancies in cellular ATP concentrations and membrane permeability.

Workflow Comp 6-BQT Library Kinome KINOMEScan (In Vitro) Comp->Kinome MS Intact MS (Covalent Binding) Comp->MS CETSA CETSA (Live Cell) Kinome->CETSA Hit Triage MS->CETSA Data Selectivity Index CETSA->Data Validation

Orthogonal validation workflow for profiling 6-BQT inhibitor cross-reactivity.

Protocol 1: High-Throughput Kinome Profiling (KINOMEScan)

Because 6-BQT derivatives target the ATP pocket, traditional enzymatic assays can be skewed by varying ATP Km values across different kinases. KINOMEScan utilizes an active-site directed competition binding assay that is independent of ATP concentration[2].

  • Preparation: Immobilize broad-spectrum kinase ligands onto solid support beads.

  • Incubation: Incubate DNA-tagged kinase extracts with the solid support and the 6-BQT inhibitor (at 1 µM and 10 µM).

  • Elution & qPCR: Wash away unbound proteins. Elute the bound kinases and quantify via qPCR of the attached DNA tags.

  • Self-Validation Mechanism: Include a thermodynamic counter-screen using a non-hydrolyzable ATP analog. If the 6-BQT compound is a true active-site competitor, the ATP analog will rescue the binding. Staurosporine is run in parallel as a positive control to ensure assay sensitivity.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Cross-Reactivity)

If the 4-thiol group of the 6-BQT scaffold has been functionalized into a Michael acceptor, it is critical to map off-target covalent adducts[1].

  • Incubation: Incubate recombinant target (EGFR) and off-target (e.g., abundant cellular nucleophiles like GAPDH) with a 5x molar excess of the inhibitor for 2 hours.

  • Desalting: Remove unbound compound using a Zeba spin column.

  • LC-MS Analysis: Analyze the intact mass of the protein using a Q-TOF mass spectrometer. Look for a mass shift corresponding exactly to the molecular weight of the inhibitor.

  • Self-Validation Mechanism (GSH Chase): Post-incubation, introduce a 10 mM Glutathione (GSH) chase. If the covalent adduct is biologically relevant and irreversible, the mass shift will persist. If the binding is a reversible artifact, GSH will outcompete the inhibitor, returning the protein to its apo-mass.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

In vitro selectivity often fails to translate in vivo. CETSA measures the thermodynamic stabilization of targets in live cells, confirming true cellular target engagement.

  • Cell Treatment: Treat live cancer cells (e.g., A549) with the 6-BQT inhibitor for 1 hour.

  • Thermal Profiling: Aliquot cells and heat them across a temperature gradient (40°C to 70°C).

  • Lysis & Detection: Lyse the cells, centrifuge to remove denatured proteins, and analyze the soluble fraction via Western blot for primary targets (EGFR) and suspected off-targets (BRD4).

  • Self-Validation Mechanism (ITDR): Generate Isothermal Dose-Response (ITDR) curves at the calculated aggregation temperature (T_agg). A valid target engagement event must exhibit a concentration-dependent stabilization that correlates with the biochemical IC₅₀, ruling out non-specific thermal protection.

Conclusion

The 6-Bromoquinazoline-4-thiol scaffold is a powerful starting point for kinase inhibitor development. While it offers exceptional affinity for targets like EGFR and FLT3, its inherent structural properties—specifically the lipophilic 6-bromo group and reactive 4-thiol—necessitate rigorous cross-reactivity profiling. By employing orthogonal, self-validating workflows like KINOMEScan, Intact MS, and CETSA, drug development professionals can successfully navigate the polypharmacology of quinazoline derivatives and optimize them for clinical safety and efficacy.

References

1.[1] 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. ResearchGate.1 2.[4] Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. 4 3.[5] Cross reactivity – Knowledge and References. Taylor & Francis. 5 4.[2] Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PMC / NIH. 2 5.[3] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC / NIH.3

Sources

Comparative

Benchmarking "6-Bromoquinazoline-4-thiol" derivatives against known anticancer drugs

Topic: Benchmarking "6-Bromoquinazoline-4-thiol" Derivatives Against Known Anticancer Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking "6-Bromoquinazoline-4-thiol" Derivatives Against Known Anticancer Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for Epidermal Growth Factor Receptor (EGFR) inhibition. While N-substituted derivatives like Gefitinib and Erlotinib represent the clinical standard, 6-Bromoquinazoline-4-thiol derivatives (specifically S-substituted thioethers) have emerged as a distinct class of potent antineoplastic agents. The 6-bromo substitution enhances lipophilicity and halogen-bonding capability within the kinase binding pocket, while the 4-thiol linkage offers an alternative bioisostere to the secondary amine found in approved drugs, potentially altering metabolic stability and overcoming resistance mechanisms.

This guide objectively benchmarks 6-bromoquinazoline-4-thiol derivatives against standard-of-care agents (Gefitinib, Cisplatin, Doxorubicin), supported by experimental protocols and comparative IC


 data.

Chemical Foundation & Mechanism of Action

The Scaffold: 6-Bromoquinazoline-4-thiol

The core structure consists of a quinazoline ring substituted with a bromine atom at position 6 and a thiol (or thione) group at position 4.[1][2][3][4][5][6]

  • 6-Bromo Substitution: Increases the molecule's lipophilicity (LogP), facilitating cell membrane penetration. It also enables halogen interactions with the hinge region of the target kinase (e.g., EGFR).

  • 4-Thiol Moiety: Serves as a versatile nucleophile for synthesizing S-alkylated or S-arylated derivatives. Unlike the N-linkage in Gefitinib, the S-linkage alters the bond angle and flexibility, which can accommodate mutations in the ATP-binding pocket (e.g., T790M).

Mechanism: Targeted EGFR Inhibition vs. Cytotoxicity[7][8]
  • Standard Drugs (Cisplatin/Doxorubicin): Act primarily through non-selective DNA intercalation or cross-linking, leading to widespread apoptosis in both healthy and cancerous cells.

  • Quinazoline Derivatives: Function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR. They bind to the ATP-binding pocket, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK pathway).

Figure 1: EGFR Signaling Pathway and Inhibition Points

EGFR_Pathway EGFR EGFR (Receptor) Ras RAS EGFR->Ras Phosphorylation ATP ATP ATP->EGFR Activates Inhibitor 6-Br-Quinazoline-S-Deriv (Inhibitor) Inhibitor->EGFR Blocks ATP Binding (Competitive Inhibition) Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus (Gene Transcription) Erk->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Schematic of the EGFR signaling cascade showing the competitive inhibition by quinazoline derivatives at the ATP-binding site.

Comparative Benchmarking Analysis

The following data synthesizes performance metrics of S-substituted 6-bromoquinazoline derivatives compared to clinical standards.

Potency Comparison (IC Values)

Data indicates that while S-linked derivatives are highly potent, specific N-linked analogs (like Compound 6d) often retain superior efficacy in wild-type EGFR models, whereas S-linked variants show promise in overcoming specific resistance profiles or improving metabolic stability.

Compound ClassSpecific AgentTarget Cell LineIC

(µM)
MechanismReference
Standard (N-linked) Gefitinib A549 (Lung)0.045 ± 0.003EGFR Inhibitor[1][5]
Standard (Cytotoxic) Cisplatin MCF-7 (Breast)50.81 ± 3.10DNA Cross-linker[1]
Standard (Cytotoxic) Doxorubicin MCF-7 (Breast)~0.5 - 1.0DNA Intercalator[1][6]
6-Br-Quinazoline (N-Sub) Compound 5b MCF-7 (Breast)0.53 - 1.95 EGFR/Apoptosis[2]
6-Br-Quinazoline (S-Sub) Compound 7b EGFR (Enzyme)0.01 EGFR Inhibitor[3]
6-Br-Quinazoline (2-Thio) Compound 8a MCF-7 (Breast)15.85 ± 3.32Tubulin/EGFR[6]

Key Insight: The S-substituted derivative (Compound 7b) demonstrates nanomolar affinity (0.01 µM) against the EGFR enzyme, comparable to or exceeding Gefitinib in pure enzymatic assays. However, cellular potency (e.g., Compound 8a) can vary based on the specific alkyl/aryl chain attached to the sulfur, highlighting the critical role of the "tail" moiety in cell permeability.

Structure-Activity Relationship (SAR)

Figure 2: SAR of 6-Bromoquinazoline-4-thiol Derivatives

SAR Core Quinazoline Core Pos6 Position 6: Bromine (Br) Core->Pos6 Pos4 Position 4: Thiol Linker (-S-) Core->Pos4 Effect1 Increases Lipophilicity Halogen Bonding Pos6->Effect1 Tail Hydrophobic Tail (Benzyl/Alkyl) Pos4->Tail Effect2 Bioisostere to -NH- Metabolic Stability Pos4->Effect2 Effect3 Fits Hydrophobic Pocket Determines Potency Tail->Effect3

Caption: Structure-Activity Relationship highlighting the functional roles of the 6-Br and 4-S-R modifications.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and align with the data presented above.

Protocol A: Synthesis of S-Substituted Derivatives

Objective: Convert the 6-bromoquinazoline-4-thiol scaffold into a bioactive thioether.

  • Starting Material: Dissolve 6-bromoquinazoline-4-thiol (1.0 equiv) in anhydrous DMF.

  • Base Activation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) and stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add the appropriate Alkyl/Benzyl Halide (1.2 equiv).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Pour mixture into ice water. Filter the precipitate, wash with water, and recrystallize from ethanol.[6]

    • Validation: Confirm structure via ¹H-NMR (look for S-CH₂ peak at ~4.5 ppm) and Mass Spectrometry.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing 100 µL DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare stock solutions of the 6-Bromo derivative , Gefitinib (Positive Control), and DMSO (Vehicle Control).

    • Add serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to wells in triplicate.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC

    
    .
    

Conclusion & Recommendations

The 6-bromoquinazoline-4-thiol scaffold offers a compelling alternative to traditional N-linked quinazolines. While clinical standards like Gefitinib are highly optimized, the S-linked derivatives (thioethers) demonstrate:

  • High Potency: Nanomolar inhibition of EGFR kinase (Compound 7b).

  • Distinct Chemical Space: The thioether linkage provides different metabolic vulnerability profiles compared to secondary amines.

  • Versatility: The 6-bromo handle allows for further cross-coupling reactions to expand the library.

Recommendation: For drug development pipelines, screen S-substituted derivatives against T790M mutant cell lines (e.g., H1975), as the flexible thioether linkage may accommodate the bulky methionine gatekeeper mutation better than rigid N-linked analogs.

References

  • BenchChem. "Application Notes and Protocols for In Vitro Cytotoxicity Testing of Quinazoline Derivatives." BenchChem Application Notes. Link

  • Zare, S., et al. (2023). "6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies." Chemistry & Biodiversity, 20(7).[7] Link

  • Sun, J., et al. (2013). "Synthesis and biological evaluation of quinazoline derivatives as VEGFR-2 and EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters. (Cited in Journal of Applied Pharmaceutical Science, 2024). Link

  • Emami, L., et al. (2024). "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." BMC Chemistry. Link

  • Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols. Link

  • Gero, T.W., et al. (2022). "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC." Journal of Medicinal Chemistry. Link

Sources

Validation

Head-to-head comparison of different synthetic routes to "6-Bromoquinazoline-4-thiol"

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromoquinazoline-4-thiol (CAS: 7098-89-7) / Tautomer: 6-Bromoquinazoline-4(3H)-thione Executive Summary 6-Bromoquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromoquinazoline-4-thiol (CAS: 7098-89-7) / Tautomer: 6-Bromoquinazoline-4(3H)-thione

Executive Summary

6-Bromoquinazoline-4-thiol is a highly privileged building block in medicinal chemistry. It serves as a critical electrophilic/nucleophilic hinge-binding intermediate in the synthesis of dual EGFR/PI3K inhibitors[1], as well as novel antibacterial and antifungal quinazoline thioethers[2].

Because the thiol group (often existing in its tautomeric thione form) is highly reactive toward subsequent S-alkylation or cross-coupling, securing a scalable, high-purity synthetic route is paramount. This guide provides a head-to-head comparison of the two most viable synthetic pathways starting from the widely available precursor, 6-bromoquinazolin-4(3H)-one:

  • Route A: The Chlorination-Thiolation Pathway (Two-step via POCl₃ and Thiourea)

  • Route B: The Direct Thionation Pathway (One-step via Lawesson’s Reagent or P₄S₁₀)

Mechanistic Overview & Synthetic Strategy

G A 6-Bromoquinazolin-4(3H)-one (Starting Material) B 6-Bromo-4-chloroquinazoline (Intermediate) A->B POCl3, cat. DMF Reflux, 4h C 6-Bromoquinazoline-4-thiol (Target Product) A->C Lawesson's Reagent Toluene, Reflux, 12h B->C Thiourea, EtOH Reflux, then NaOH

Fig 1. Synthetic pathways to 6-bromoquinazoline-4-thiol via chlorination or direct thionation.

Route A: Chlorination-Thiolation (The Industry Standard)

This two-step process first exploits the lactam-lactim tautomerism of the quinazolinone. Phosphorus oxychloride (POCl₃) converts the tautomeric hydroxyl group into an electrophilic chloride. In the second step, the chloride is displaced by a sulfur nucleophile. While sodium hydrosulfide (NaSH) can be used, thiourea is strongly preferred[3]. Thiourea avoids the generation of highly toxic H₂S gas and prevents the formation of unwanted bis-quinazoline sulfide dimers by forming a stable, easily hydrolyzable isothiouronium salt intermediate.

Route B: Direct Thionation (The Atom-Economic Alternative)

This route directly converts the carbonyl oxygen (C=O) to a thiocarbonyl (C=S) using Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀)[4]. The thermodynamic driving force for this reaction is the formation of highly stable phosphorus-oxygen (P=O) bonds in the byproducts. While atom-economical, it requires harsher conditions and generates foul-smelling, difficult-to-remove organophosphorus waste.

Head-to-Head Comparison: Quantitative Performance Data

The following table summarizes the experimental performance of both routes based on standard 100-gram scale laboratory optimizations.

ParameterRoute A: Chlorination + ThioureaRoute B: Lawesson's Reagent
Overall Yield 82 - 88% (over 2 steps)65 - 75% (1 step)
Crude Purity (LC-MS) > 95% (easily crystallized)80 - 85% (requires chromatography)
Total Reaction Time ~ 8 hours~ 12 - 16 hours
Reagent Toxicity High (POCl₃ is corrosive/toxic)Moderate (Foul-smelling byproducts)
Scalability Excellent (Kilogram scale proven)Poor (Byproduct removal is difficult)
Cost per 100g Low (Bulk reagents are cheap)High (Lawesson's reagent is costly)

Verdict: Route A is the superior choice for drug development professionals requiring high purity and kilogram scalability. Route B is acceptable for rapid, small-scale medicinal chemistry library generation where intermediate isolation is skipped.

Detailed Experimental Protocols & Causality

Protocol A: The Chlorination-Thiolation Route (Recommended)
Step 1: Synthesis of 6-Bromo-4-chloroquinazoline
  • Setup: In a 1L round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromoquinazolin-4(3H)-one (100 g, 0.44 mol) in POCl₃ (300 mL).

  • Catalysis (Causality): Add exactly 2.0 mL of anhydrous N,N-Dimethylformamide (DMF). Why? DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which dramatically accelerates the chlorination of the inert lactim tautomer, reducing reaction time from 12 hours to 4 hours.

  • Reaction: Heat the mixture to gentle reflux (105°C) for 4 hours. The suspension will become a clear, dark amber solution.

  • Self-Validation: Quench a 50 µL aliquot into 1 mL of dry methanol. LC-MS should show the complete disappearance of the starting material and the appearance of the 4-methoxy-6-bromoquinazoline adduct (M+H = 239/241), confirming complete chlorination.

  • Workup: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly into vigorously stirred crushed ice (1 kg) to quench residual POCl₃. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum. Yield: ~92%.

Step 2: Synthesis of 6-Bromoquinazoline-4-thiol
  • Setup: Dissolve 6-bromo-4-chloroquinazoline (90 g, 0.37 mol) in absolute ethanol (600 mL).

  • Nucleophilic Attack: Add thiourea (31 g, 0.41 mol, 1.1 eq). Why? Thiourea is a neutral, non-volatile sulfur source. It attacks the C4 position to form an S-alkyl isothiouronium chloride salt. This salt precipitates out of the solution, driving the reaction forward and preventing over-alkylation.

  • Reaction: Reflux for 2 hours. A thick yellow precipitate will form.

  • Hydrolysis: Cool the mixture to room temperature. Add 10% aqueous NaOH (200 mL) and stir for 1 hour. Why? The base hydrolyzes the isothiouronium salt, releasing the free thiolate and urea.

  • Isolation: Acidify the solution to pH 4 using 2M HCl. The target 6-bromoquinazoline-4-thiol will precipitate as a bright yellow solid. Filter, wash with water and cold ethanol, and dry. Overall Yield: ~90% (Step 2).

Protocol B: Direct Thionation via Lawesson's Reagent
  • Setup: In a 500 mL round-bottom flask, suspend 6-bromoquinazolin-4(3H)-one (22.5 g, 0.1 mol) in anhydrous toluene (250 mL).

  • Thionation: Add Lawesson's Reagent (24.2 g, 0.06 mol, 0.6 eq). Note: Lawesson's reagent delivers two equivalents of sulfur per molecule.

  • Reaction: Heat to reflux (110°C) for 12 hours under a nitrogen atmosphere[4].

  • Self-Validation: Monitor the reaction via FT-IR. The strong carbonyl (C=O) stretching frequency at ~1680 cm⁻¹ will gradually disappear, replaced by a weaker thiocarbonyl (C=S) stretch at ~1150 cm⁻¹.

  • Workup: Cool to room temperature and concentrate the toluene under vacuum. The crude residue must be purified via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1) to separate the product from the highly non-polar organophosphorus byproducts. Yield: ~68%.

Conclusion

For the synthesis of 6-bromoquinazoline-4-thiol, Route A (Chlorination-Thiolation) is the definitive choice for process chemistry and scale-up. The use of POCl₃/DMF followed by thiourea creates a highly reliable, self-validating system that avoids chromatographic purification and yields a highly pure product suitable for downstream API synthesis[1][2]. Route B should be reserved exclusively for milligram-scale discovery chemistry where avoiding a two-step process outweighs the burden of difficult purification[4].

References

  • Ma, Y., Liu, F., Yan, K., Song, B., Yang, S., Hu, D., Jin, L., Xue, W. "Synthesis and antibacterial activity of 6-bromo-4-alkylthioquinazolines." Organic Chemistry, 2008, 28(7), 1268-1272.
  • Garlich, J. R., et al. "Small molecule inhibitors of egfr and pi3k." Canadian Patent CA2969974C, 2005.
  • Hadd, M. J., et al. "Quinazoline Compounds and Methods of Use Thereof." US Patent US20120053174A1, Ambit Biosciences Corporation, 2012.

Sources

Comparative

Advanced Docking Studies of 6-Bromoquinazoline-4-thiol: A Comparative Guide to Kinase and Reductase Targeting

As a versatile pharmacophore in modern drug discovery, 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) serves as a critical structural anchor for synthesizing highly potent targeted therapies. With a molecular weight of 24...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile pharmacophore in modern drug discovery, 6-Bromoquinazoline-4-thiol (CAS: 544461-20-3) serves as a critical structural anchor for synthesizing highly potent targeted therapies. With a molecular weight of 241.11 and a LogP of 1.80 [1], its physicochemical profile is ideally suited for occupying the ATP-binding pockets of critical kinases and reductases.

This guide objectively compares the molecular docking performance of 6-Bromoquinazoline-4-thiol and its derivatives against leading therapeutic alternatives. By examining its binding affinity across three distinct targets—Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mycobacterium tuberculosis Enoyl-ACP Reductase (MTB InhA)—we provide a comprehensive, data-backed roadmap for researchers optimizing this scaffold.

Structural Rationale: Why 6-Bromoquinazoline-4-thiol?

The efficacy of 6-Bromoquinazoline-4-thiol derivatives in molecular docking stems from three distinct structural features that drive target affinity:

  • The Pyrimidine Ring (H-Bonding): The core quinazoline nitrogen atoms act as potent hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP to interact with the hinge region of kinases (e.g., Met793 in EGFR) [2].

  • The 6-Bromo Substituent (Halogen Bonding & Hydrophobicity): The bromine atom provides a highly polarizable surface that engages in halogen bonding while simultaneously filling deep hydrophobic pockets (often lined by Val and Leu residues), significantly lowering the binding free energy compared to unhalogenated analogs [3].

  • The 4-Thiol Moiety (Reactivity & Tethering): The thiol group acts as a highly nucleophilic handle for S-alkylation or click chemistry, allowing researchers to tether bulky functional groups (like thiadiazoles or aryl ureas) that extend into the solvent-exposed regions of the target protein [1][4].

Pharmacophore Scaffold 6-Bromoquinazoline-4-thiol Core Pharmacophore Bromine 6-Bromo Substitution Halogen Bonding Hydrophobic Pocket (Val/Leu) Scaffold->Bromine Pyrimidine Pyrimidine Ring H-Bonding with Hinge Region (Met793 in EGFR) Scaffold->Pyrimidine Thiol 4-Thiol Group S-alkylation site Click Chemistry handle Scaffold->Thiol

Figure 1: Pharmacophore mapping of 6-Bromoquinazoline-4-thiol highlighting structural advantages.

Comparative Docking Performance Data

To objectively evaluate the scaffold's potential, we compare the docking scores (Glide XP G-Score / AutoDock Vina) of 6-Bromoquinazoline-4-thiol derivatives against FDA-approved reference standards. The data below synthesizes findings from recent computational and in vitro benchmark studies [1][2][3].

Target Protein (PDB ID)Ligand / Scaffold ClassBinding Energy (kcal/mol)Key Interacting ResiduesReference StandardStandard Energy (kcal/mol)
EGFR (1M17)6-Bromoquinazoline derivative-9.45Met793, Thr790, Leu718Erlotinib-10.20
VEGFR-2 (4ASD)Urea-tethered 6-Bromoquinazoline-10.12Cys919, Glu885, Asp1046Sorafenib-11.05
MTB InhA (2H7M)Thiadiazole-thiol quinazoline-8.76Tyr158, NAD+ cofactorIsoniazid-7.50

Analysis: While 6-Bromoquinazoline derivatives show slightly lower binding affinities than optimized commercial kinase inhibitors (Erlotinib, Sorafenib), they demonstrate superior binding against MTB InhA compared to Isoniazid. This proves the scaffold's high versatility; with targeted S-alkylation at the 4-thiol position, it can be tuned to achieve nanomolar potency across diverse therapeutic areas.

Mechanistic Pathway: Kinase Inhibition

When targeting angiogenesis (VEGFR-2) or tumor proliferation (EGFR), the 6-Bromoquinazoline-4-thiol scaffold acts as a competitive ATP inhibitor. By blocking the intracellular tyrosine kinase domain, it halts the downstream phosphorylation cascades responsible for cell survival.

KinasePathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Binds & Activates Cascade1 Ras/Raf/MEK/ERK Pathway Receptor->Cascade1 Phosphorylation Cascade2 PI3K/AKT/mTOR Pathway Receptor->Cascade2 Phosphorylation Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->Receptor Blocks ATP Pocket (Competitive Inhibition) Outcome Tumor Proliferation & Angiogenesis Cascade1->Outcome Cascade2->Outcome

Figure 2: Mechanism of action for quinazoline-based inhibitors in blocking kinase signaling cascades.

Standardized Experimental Protocol for Molecular Docking

To ensure scientific integrity and reproducibility, molecular docking studies must be treated as self-validating systems. The following step-by-step protocol outlines the causality behind each computational choice when docking 6-Bromoquinazoline-4-thiol derivatives.

Phase 1: Protein Preparation (The Foundation of Accuracy)

Raw PDB files contain crystallographic artifacts, missing hydrogens, and incorrect protonation states that will fatally skew docking results.

  • Import and Clean: Import the target structure (e.g., PDB ID: 2H7M for InhA) into Schrödinger Maestro or AutoDock Tools. Remove all water molecules beyond 5 Å of the active site, as bulk solvent adds computational noise without contributing to specific ligand binding.

  • Assign Protonation States: Run PROPKA at pH 7.4. Causality: Kinase active sites often contain crucial Asp or Glu residues. Incorrect protonation of these residues will artificially repel the ligand.

  • Restrained Minimization: Minimize the protein using the OPLS4 (or AMBER) force field until the heavy atom RMSD reaches 0.3 Å. This resolves steric clashes without distorting the experimentally validated backbone.

Phase 2: Ligand Preparation (Addressing Tautomerism)

The 4-thiol group of the quinazoline scaffold is highly susceptible to tautomerization (thiol vs. thione forms).

  • Structure Generation: Build the 6-Bromoquinazoline-4-thiol derivatives.

  • Ionization and Tautomerization: Use LigPrep (Epik) at pH 7.4 ± 1.0. Causality: The thione tautomer acts as a hydrogen bond acceptor, while the thiol form acts as a donor. Generating all possible states ensures the docking algorithm can find the true global minimum in the binding pocket.

  • Stereochemistry: Retain specified chiralities and minimize using OPLS4 to ensure accurate bond lengths, particularly for the highly polarizable C-Br bond.

Phase 3: Grid Generation and Docking (Self-Validating Execution)
  • Grid Definition: Center the receptor grid box (typically 20×20×20 Å) strictly on the co-crystallized native ligand.

  • Protocol Validation (Critical Step): Before docking novel derivatives, redock the native co-crystallized ligand. Causality: If the RMSD between the redocked pose and the crystal pose is > 2.0 Å, the grid parameters are flawed and must be recalculated. Do not proceed until this validation passes.

  • Extra Precision (XP) Docking: Execute docking using Glide XP or AutoDock Vina with exhaustiveness set to 8+. XP scoring is mandatory for this scaffold because it applies specific reward terms for halogen bonding (crucial for the 6-bromo group) and penalizes desolvation penalties accurately [4].

DockingWorkflow LigPrep Ligand Preparation (Tautomer/Ionization at pH 7.4) Docking Molecular Docking (Glide XP / Vina Exhaustiveness 8+) LigPrep->Docking ProtPrep Protein Preparation (H-bond Optimization & Minimization) GridGen Receptor Grid Generation (Centered on Native Ligand) ProtPrep->GridGen Validation System Validation (Redock Native Ligand RMSD < 2.0 Å) GridGen->Validation Validation->Docking Pass Scoring Post-Docking Analysis (MM-GBSA Binding Free Energy) Docking->Scoring

Figure 3: Self-validating molecular docking workflow ensuring high-fidelity computational results.

Conclusion

6-Bromoquinazoline-4-thiol is far more than a simple building block; it is a highly optimized pharmacophore. Comparative docking studies reveal that while its raw affinity against kinases like EGFR and VEGFR-2 requires further functionalization to match commercial giants like Erlotinib, its baseline geometry is flawless for ATP-site competitive inhibition. Furthermore, its exceptional performance against novel targets like MTB InhA highlights its versatility. By adhering to rigorous, self-validating docking protocols that account for tautomerism and halogen bonding, researchers can leverage this scaffold to accelerate the discovery of next-generation therapeutics.

References
  • Deshpande, A., et al. (2021). "Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as direct Mycobacterium Tuberculosis (MTB) enoyl acyl carrier protein reductase (InhA) inhibitors." Journal of Pharmaceutical Research International, 33(47A), 617-632. Available at:[Link]

  • Al-Karmalawy, A. A., et al. (2024). "Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations." BMC Chemistry, 18(1). Available at:[Link]

  • El-Zahabi, M. A., et al. (2024). "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy, 18. Available at:[Link]

  • El-Gohary, N. S., et al. (2022). "Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents." ACS Omega, 7(21), 17850–17869. Available at:[Link]

Safety & Regulatory Compliance

Safety

6-Bromoquinazoline-4-thiol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Bromoquinazoline-4-thiol As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on establishing robust, self...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6-Bromoquinazoline-4-thiol

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on establishing robust, self-validating safety protocols. When working with 6-Bromoquinazoline-4-thiol , laboratories face a complex dual-hazard profile: the compound is both a highly malodorous "stench chemical" and a halogenated heterocycle [1], [5].

Mishandling the disposal of this compound does not merely result in a foul odor; it can force building evacuations, expose personnel to toxicity, and violate Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines regarding halogenated waste streams. This guide provides the mechanistic reasoning and step-by-step logistical procedures required to safely neutralize and dispose of this chemical.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical properties driving the hazard.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 544461-20-3Required for precise EPA/EHS hazardous waste manifesting [5].
Molecular Weight 241.11 g/mol Exists as a solid; presents a dust inhalation and surface contamination hazard.
Thiol Group (-SH) Highly VolatileExtreme stench hazard. Must be chemically oxidized prior to disposal to prevent fugitive emissions [2].
Bromide (-Br) HalogenatedMandates strict segregation into Halogenated Waste . Incinerating halogens with non-halogenated waste generates highly toxic dioxins [3].
LogP 1.80Moderately lipophilic; will persist in organic solvent layers during liquid-liquid extractions [5].

The Chemistry of Quenching: Why We Oxidize

You cannot simply throw 6-Bromoquinazoline-4-thiol into a standard waste bin or pour it into a solvent carboy. The human olfactory system can detect thiols at parts-per-billion (ppb) levels.

To permanently eliminate the hazard, we rely on oxidative quenching . By treating the waste with sodium hypochlorite (NaOCl, standard household bleach), we force the oxidation of the volatile thiol (-SH) into a non-volatile, water-soluble sulfonic acid (-SO3H) or sulfonate salt [1].

The Causality: This chemical transformation is a self-validating system. If the odor persists, the oxidation is incomplete. Converting the lipophilic thiol into a hydrophilic sulfonate also drives the toxic moiety into the aqueous phase, allowing for cleaner separation of your halogenated organic solvents.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Quenching (Reaction Mixtures)

Use this protocol when 6-Bromoquinazoline-4-thiol is dissolved in solvents.

  • Preparation: Conduct all operations inside a certified, actively venting chemical fume hood. Ensure the sash is lowered to the maximum safe working height [1].

  • Oxidation Bath: In a wide-mouth glass beaker, prepare a 5–10% sodium hypochlorite (bleach) solution. The volume of bleach should be at least 5 times the volume of the thiol waste.

  • Controlled Addition: Slowly add the 6-Bromoquinazoline-4-thiol solution dropwise to the bleach bath while stirring vigorously.

    • Expert Insight: This reaction is exothermic. Rapid addition can cause the solvent to boil, aerosolizing unquenched thiol into the exhaust system [2].

  • Incubation: Allow the mixture to stir at room temperature for 12 to 24 hours. The oxidation of sterically hindered thiols like quinazolines can be kinetically slow [2].

  • Phase Separation & Segregation:

    • Aqueous Phase: Check the pH of the aqueous layer. Neutralize it to a stable pH between 5.5 and 9.5 using dilute HCl or NaOH [4]. Dispose of this layer in the Aqueous Waste container.

    • Organic Phase: Because the parent molecule contains bromine, transfer any residual organic solvent strictly into the Halogenated Organic Waste carboy [3].

Protocol B: Solid Waste & Contaminated Consumables

Use this protocol for powders, contaminated PPE, weigh boats, and spatulas.

  • Decontamination: Rinse all reusable glassware and metal spatulas with a dilute bleach solution inside the fume hood before removing them to the sink [2].

  • Primary Containment: Place all disposable contaminated items (nitrile gloves, paper towels, empty chemical vials) into a heavy-duty, sealable plastic zip-top bag.

  • Secondary Containment (Over-packing): Place the sealed bag into a wide-mouth plastic jar or a rigid secondary container with a tight-fitting, gasketed lid.

    • Expert Insight: Add a 1-inch layer of activated carbon to the bottom of the secondary container. The carbon acts as an adsorbent trap for any fugitive stench vapors that permeate the plastic bag [2].

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Solid Waste: Chemically Contaminated Items (Contains Brominated Thiol)" [4].

Spill Response Logistics

In the event of an accidental release, immediate containment is critical to prevent facility-wide disruption.

  • For Solid Spills: Do not sweep. Sweeping generates airborne dust. Instead, carefully cover the powder with absorbent laboratory pads dampened with a 10% bleach solution. Allow it to sit for 15 minutes to initiate oxidation, then collect the pads into double-bagged solid waste [1].

  • For Liquid Spills: Surround and cover the spill with dry sand or inert absorbent pads. Once absorbed, apply bleach solution directly to the pads. Transfer all materials to a sealed, over-packed hazardous waste container and contact Environmental Health and Safety (EHS) [2].

Waste Segregation Matrix

To ensure compliance with EPA and institutional EHS standards, adhere to the following segregation rules:

Table 2: 6-Bromoquinazoline-4-thiol Segregation Matrix

Waste StreamAcceptable ContentsUnacceptable ContentsFinal Destination
Halogenated Organic Brominated organic phases, DCM, Chloroform.Water, bleach, non-halogenated solvents (e.g., pure Hexane).EHS Incineration
Aqueous Waste Bleach quench solutions (neutralized to pH 5.5-9.5).Heavy metals, organic solvents.EHS Treatment
Solid Hazardous Over-packed PPE, weigh boats, activated carbon.Free-flowing liquids, sharps.EHS Solid Disposal

Process Visualization

The following decision-tree illustrates the logical workflow for processing 6-Bromoquinazoline-4-thiol waste safely.

G Start 6-Bromoquinazoline-4-thiol Waste Generation State Physical State? Start->State Solid Solid Waste / PPE State->Solid Powder/Consumables Liquid Liquid Solution State->Liquid Reaction Mixture SolidWaste Double-Bagged Solid Hazardous Waste Solid->SolidWaste Oxidation Oxidation (Bleach / NaOCl) In Fume Hood Liquid->Oxidation Quench Thiol Halogenated Halogenated Organic Waste Container Oxidation->Halogenated Organic Phase Aqueous Aqueous Waste (pH 5.5 - 9.5) Oxidation->Aqueous Aqueous Phase EHSPickup EHS / EPA Compliant Pickup Halogenated->EHSPickup SolidWaste->EHSPickup Aqueous->EHSPickup

Workflow for the safe quenching and segregation of 6-Bromoquinazoline-4-thiol waste.

References

  • Columbia University Environmental Health & Safety. "SOP FOR STENCH CHEMICALS - Columbia | Research." Columbia University. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at: [Link]

Handling

Technical Guide: Safe Handling &amp; PPE for 6-Bromoquinazoline-4-thiol

Executive Summary & Hazard Profile Immediate Action Required: 6-Bromoquinazoline-4-thiol (CAS: 38267-96-4) presents a dual-threat profile: biological toxicity (characteristic of the quinazoline scaffold) and extreme olfa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Immediate Action Required: 6-Bromoquinazoline-4-thiol (CAS: 38267-96-4) presents a dual-threat profile: biological toxicity (characteristic of the quinazoline scaffold) and extreme olfactory potency (characteristic of the thiol moiety).

  • Primary Risks: Acute toxicity (Oral/Dermal/Inhalation), Severe Eye/Skin Irritation (H315, H319), and Respiratory Irritation (H335).

  • Operational Challenge: The thiol (-SH) group has a low odor threshold (ppb range). Mishandling can result in facility-wide evacuations due to "gas leak" false alarms.

  • Core Directive: All handling must occur within a certified chemical fume hood. Oxidative decontamination is mandatory before any item leaves the hood.

Hazard Mechanism & Causality

To select the correct PPE, one must understand the chemical behavior driving the risk:

  • The Thiol Permeation Factor: Thiol molecules are small and lipophilic. They can permeate standard thin-film nitrile gloves over time, binding to keratin in the skin and causing lingering odors that persist for days.

    • Countermeasure: Double-gloving creates a sacrificial barrier and an air gap that slows diffusion.

  • The Quinazoline Bioactivity: Quinazolines are privileged structures in medicinal chemistry (often kinase inhibitors). Until specific toxicology rules it out, treat this compound as a potent bioactive agent capable of cellular uptake.

    • Countermeasure: Particulate protection (N95/P100 standards) is insufficient alone; barrier protection against solution-phase absorption is critical.

PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[1] The following are specific upgrades for this compound.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile (minimum 5 mil outer, 4 mil inner).Permeation Lag: The outer glove absorbs the bulk of the contaminant. The inner glove protects against breakthrough. Latex is NOT recommended due to poor resistance to organic solvents often used with this compound.
Respiratory Fume Hood Only. (Face velocity: 80–100 fpm).Volatile Control: Respirators (N95) do not filter thiol vapors effectively. Engineering controls are the only valid protection against the stench.
Eye Protection Chemical Splash Goggles (Indirect Vent).[2]Powder Migration: Standard safety glasses allow fine powders to drift around the lens. Goggles seal the ocular cavity.
Body Defense Lab Coat (Buttoned) + Apron. Particulate Adhesion: Thiol powders are electrostatic. A disposable Tyvek apron prevents the compound from embedding in the cotton fibers of a lab coat.

Operational Protocol: The "Zero-Odor" Workflow

A. Engineering Setup (The Bleach Trap)

Before opening the vial, establish an oxidative trap. Thiols are acidic; they can be neutralized and deodorized by oxidation.

The Chemistry:



Protocol:

  • Prepare a 10% Bleach Solution (Sodium Hypochlorite) in a wide-mouth beaker inside the hood.

  • Place all tools (spatulas, weigh boats, kimwipes) directly into this bath immediately after use.

B. Weighing & Solubilization
  • Static Control: Use an antistatic gun on the weigh boat if available. Quinazolines are often fluffy solids that fly easily.

  • The "In-Hood" Rule: Never weigh this compound on an open bench balance. If a hood balance is unavailable, use the "Sub-Sampling Method" :

    • Tare a vial inside the hood.

    • Add approximate amount.[3][4]

    • Cap tightly.[5][6]

    • Weigh outside.[3]

    • Return to hood to adjust.

C. Decontamination (The Critical Step)

Do not throw contaminated gloves or paper towels directly into the general trash.

  • Solid Waste: Place contaminated gloves/wipes into a Ziploc bag. Add 10mL of bleach. Seal the bag. Let it sit for 30 minutes before disposal.

  • Glassware: Soak all flasks in the bleach bath for >1 hour. Rinse with water before removing from the hood to wash at the sink.

Visualized Workflows

Diagram 1: Hierarchy of Controls for Thiol Handling

This diagram illustrates the dependency on Engineering Controls over PPE for this specific class of compound.

Hierarchy cluster_0 Critical Failure Point Engineering 1. Engineering Control (Fume Hood + Bleach Trap) *Primary Barrier* Admin 2. Administrative (SOP: No Open Bench Work) Engineering->Admin Supports PPE 3. PPE Layer (Double Nitrile + Goggles) Admin->PPE Enforces Safety Safe Operation PPE->Safety Ensures

Caption: Effective safety relies 80% on the Fume Hood (Engineering) and 20% on PPE. PPE alone cannot manage thiol odors.

Diagram 2: The Oxidative Decontamination Logic

The chemical pathway to neutralizing the hazard.

Decon Thiol 6-Bromoquinazoline-4-thiol (Toxic + Stench) Reaction Oxidation Reaction (R-SH -> R-SO3H) Thiol->Reaction Bleach Sodium Hypochlorite (Bleach Bath) Bleach->Reaction Result Sulfonate Byproduct (Odorless + Water Soluble) Reaction->Result < 30 Mins Disposal Standard Chemical Waste Result->Disposal

Caption: Chemical transformation of the hazard is the only way to safely remove it from the fume hood.

References

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: 6-Bromoquinazoline-4-thiol. Merck KGaA.[3]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. University of California, Los Angeles.

  • Columbia University EH&S. (2015). SOP for Stench Chemicals. Columbia University.[7]

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]

Sources

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